Product packaging for 3-Carbazol-9-ylpropane-1,2-diol(Cat. No.:CAS No. 25557-79-3)

3-Carbazol-9-ylpropane-1,2-diol

Cat. No.: B3350123
CAS No.: 25557-79-3
M. Wt: 241.28 g/mol
InChI Key: STXSVTXDTSELFT-UHFFFAOYSA-N
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Description

3-Carbazol-9-ylpropane-1,2-diol (CAS 25557-79-3) is a carbazole derivative of significant interest in advanced materials research and synthetic chemistry. The compound features a rigid, planar carbazole framework, known for its high thermal stability and exceptional hole-transporting capabilities, fused with a propane-1,2-diol moiety that provides reactive sites for further chemical modification . This molecular structure makes it a versatile building block (synthon) for constructing more complex heterocyclic systems and functional materials . A primary application of this compound is in the field of organic electronics, where carbazole derivatives are foundational components in the development of Organic Light-Emitting Diodes (OLEDs), organic solar cells, and as fluorescent probes . The electron-rich nature of the carbazole nucleus allows for fine-tuning of optical and electronic properties, while the diol side chain enhances aqueous solubility and facilitates integration into polymers or metal-organic frameworks (MOFs) for sensing applications . From a synthetic perspective, the compound is typically produced via the N-alkylation of carbazole with glycidol, a reaction involving nucleophilic ring-opening of the epoxide . The reactivity of both the carbazole nitrogen and the two hydroxyl groups enables its use in creating novel molecular architectures. Furthermore, related carbazole-propanoid structures have been investigated as potential inhibitors of biological targets, such as DNA methyltransferase 1 (DNMT1), highlighting its value as a scaffold in medicinal chemistry research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO2 B3350123 3-Carbazol-9-ylpropane-1,2-diol CAS No. 25557-79-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-carbazol-9-ylpropane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c17-10-11(18)9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,11,17-18H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXSVTXDTSELFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384336
Record name 3-carbazol-9-ylpropane-1,2-diol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25557-79-3
Record name 3-(9H-Carbazol-9-yl)-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25557-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-carbazol-9-ylpropane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Analysis of the Crystal Structure of 3-(9H-Carbazol-9-yl)propan-1-ol, a Close Analog of 3-Carbazol-9-ylpropane-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

This whitepaper is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the crystallographic data, experimental methodologies, and structural features of 3-(9H-Carbazol-9-yl)propan-1-ol.

Data Presentation: Crystallographic and Refinement Data

The crystal structure of 3-(9H-Carbazol-9-yl)propan-1-ol (C₁₅H₁₅NO) was determined by single-crystal X-ray diffraction.[1][2][3] The compound crystallizes in a monoclinic system. A summary of the key crystallographic data and refinement parameters is presented in the tables below.

Table 1: Crystal Data for 3-(9H-Carbazol-9-yl)propan-1-ol [1]

ParameterValue
FormulaC₁₅H₁₅NO
Molecular Weight225.28
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.2930 (6)
b (Å)12.5935 (16)
c (Å)17.954 (2)
β (°)97.778 (6)
Volume (ų)1185.8 (3)
Z4
Temperature (K)298
RadiationMo Kα
μ (mm⁻¹)0.08
Crystal Size (mm)0.32 × 0.20 × 0.18

Table 2: Data Collection and Refinement Details for 3-(9H-Carbazol-9-yl)propan-1-ol [1]

ParameterValue
DiffractometerBruker APEXII CCD
Measured Reflections8147
Independent Reflections2721
Reflections with I > 2σ(I)1566
R_int0.041
R[F² > 2σ(F²)]0.055
wR(F²)0.142
Goodness-of-fit (S)0.97
Parameters162
Restraints1
Δρ_max (e Å⁻³)0.16
Δρ_min (e Å⁻³)-0.21

Structural Insights

The tricyclic carbazole core of the molecule is nearly planar, with a dihedral angle of 2.25 (2)° between the two outer benzene rings.[1][2][3] The propanol side chain attached to the nitrogen atom of the carbazole ring exhibits a gauche conformation, with a C—C—C—O torsion angle of -60.5 (2)°.[1][2][3] The crystal packing is stabilized by O—H···O hydrogen bonds, which link the molecules into chains along the a-axis.[1][2] Notably, the oxygen-bonded hydrogen atom is disordered over two sites with equal occupancy.[1][2][3]

Experimental Protocols

Synthesis and Crystallization

The synthesis of 3-(9H-Carbazol-9-yl)propan-1-ol involves the reaction of carbazole with a suitable propanol derivative. While the specific synthesis details for this compound are not extensively described in the provided search results, a general approach can be inferred. Typically, N-alkylation of carbazole is achieved by reacting its potassium salt with an appropriate haloalkane in a polar aprotic solvent.

Single crystals suitable for X-ray diffraction were obtained by recrystallization from a chloroform solution.[2]

X-ray Data Collection and Structure Refinement

The crystallographic data were collected on a Bruker APEXII CCD diffractometer using Mo Kα radiation.[1] The data collection was performed at 298 K. A multi-scan absorption correction was applied using SADABS.[1]

The crystal structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97.[1][2] Hydrogen atoms were treated with a mixture of independent and constrained refinement.[1] The molecular graphics were generated using ORTEP-3.[1][2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of 3-(9H-Carbazol-9-yl)propan-1-ol.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination & Refinement cluster_analysis Analysis & Visualization synthesis Synthesis of 3-(9H-Carbazol-9-yl)propan-1-ol crystallization Recrystallization from Chloroform synthesis->crystallization Purification data_collection Single-Crystal X-ray Data Collection (Bruker APEXII CCD) crystallization->data_collection structure_solution Structure Solution (Direct Methods - SHELXS97) data_collection->structure_solution refinement Structure Refinement (Full-Matrix Least-Squares - SHELXL97) structure_solution->refinement analysis Analysis of Geometric Parameters refinement->analysis visualization Molecular Visualization (ORTEP-3) analysis->visualization

Experimental workflow for crystal structure analysis.
Intermolecular Interactions

The crystal packing of 3-(9H-Carbazol-9-yl)propan-1-ol is primarily governed by hydrogen bonding, leading to the formation of molecular chains.

intermolecular_interactions mol1 Molecule A mol2 Molecule B mol1->mol2 O-H···O Hydrogen Bond mol3 Molecule C mol2->mol3 O-H···O Hydrogen Bond

Schematic of intermolecular hydrogen bonding.

References

Spectroscopic and Structural Elucidation of 3-Carbazol-9-ylpropane-1,2-diol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide presents the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-Carbazol-9-ylpropane-1,2-diol. The information herein is intended for researchers, scientists, and professionals in drug development, offering a foundational spectroscopic profile of the compound. The guide also outlines detailed experimental protocols for acquiring such data and visualizes the general workflow of spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of analogous compounds, including 3-(9H-carbazol-9-yl)propan-1-ol and propane-1,2-diol.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1', H-1''~3.4 - 3.6m
H-2'~3.8 - 4.0m
H-3', H-3''~4.3 - 4.5m
OH (x2)Broad singlet
H-4, H-5~7.5d~8.0
H-3, H-6~7.2t~7.5
H-2, H-7~7.4t~7.5
H-1, H-8~8.1d~7.8

Table 2: Predicted ¹³C NMR Spectroscopic Data

CarbonPredicted Chemical Shift (δ, ppm)
C-1'~68 - 70
C-2'~70 - 72
C-3'~45 - 47
C-4a, C-4b~123 - 125
C-1, C-8~109 - 111
C-4, C-5~120 - 122
C-2, C-7~119 - 121
C-3, C-6~126 - 128
C-8a, C-9a~140 - 142

Table 3: Predicted Infrared (IR) Absorption Data

Wavenumber (cm⁻¹)Functional GroupDescription
3500-3200O-HBroad, strong absorption due to hydrogen-bonded hydroxyl groups
3100-3000C-H (aromatic)Stretching vibrations of C-H bonds in the carbazole ring
2950-2850C-H (aliphatic)Stretching vibrations of C-H bonds in the propane chain
1600-1450C=C (aromatic)Ring stretching vibrations of the carbazole moiety
~1100C-OStretching vibration of the alcohol C-O bonds

Table 4: Predicted Mass Spectrometry (MS) Data

m/zIonNotes
~241[M]⁺Predicted molecular ion for C₁₅H₁₅NO₂
~223[M - H₂O]⁺Loss of a water molecule
~210[M - CH₂OH]⁺Alpha-cleavage with loss of a hydroxymethyl radical
180[C₁₂H₈N-CH₂]⁺Fragmentation of the side chain
167[C₁₂H₉N]⁺Carbazole cation

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent will depend on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Place the NMR tube in the spectrometer's probe.

    • Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Standard acquisition parameters would include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder in a pellet press and apply pressure to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

Mass Spectrometry (MS)
  • Sample Preparation (Electrospray Ionization - ESI):

    • Dissolve a small amount of the sample (typically <1 mg) in a suitable solvent system, such as methanol or acetonitrile/water, to a final concentration of approximately 1-10 µM.

    • The solution may be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

  • Data Acquisition:

    • Use an ESI-MS instrument, operating in positive ion mode.

    • Set the capillary voltage, nebulizing gas flow, and drying gas temperature to optimal values for the compound and solvent system.

    • Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu) to observe the molecular ion and any adducts.

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample Compound: this compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer (e.g., ESI-MS) Prep_MS->Acq_MS Analysis_NMR Chemical Shifts Coupling Constants Integration Acq_NMR->Analysis_NMR Analysis_IR Functional Group Identification Acq_IR->Analysis_IR Analysis_MS Molecular Weight Elemental Composition Fragmentation Pattern Acq_MS->Analysis_MS Structure_Elucidation Structure Elucidation & Confirmation Analysis_NMR->Structure_Elucidation Analysis_IR->Structure_Elucidation Analysis_MS->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

A Technical Guide to the Thermal Stability Analysis of 3-Carbazol-9-ylpropane-1,2-diol via TGA/DSC

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the methodologies for assessing the thermal stability of 3-Carbazol-9-ylpropane-1,2-diol using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific experimental data for this exact molecule is not publicly available, this document synthesizes information from studies on structurally similar carbazole derivatives to present an expected thermal profile and a detailed experimental protocol.

Introduction to Thermal Analysis of Carbazole Derivatives

Carbazole and its derivatives are a significant class of heterocyclic aromatic compounds utilized in the development of pharmaceuticals and electronic materials.[1] Their thermal stability is a critical parameter, influencing storage conditions, shelf-life, and processing parameters during manufacturing. Techniques like TGA and DSC are essential for characterizing these properties. TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and volatile components. DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, revealing information about phase transitions such as melting and crystallization.

Expected Thermal Profile of this compound

Based on the analysis of various carbazole derivatives, this compound is anticipated to exhibit high thermal stability. The carbazole moiety itself is a rigid and stable aromatic structure.[2] The presence of the propanediol side chain may influence the overall thermal behavior. The hydroxyl groups could participate in intermolecular hydrogen bonding, potentially affecting the melting point and the initial stages of decomposition.

The decomposition of similar carbazole-containing small molecules often occurs at temperatures well above 300°C. For instance, certain pyridinyl-carbazole fragments show a 5% weight loss at temperatures between 361°C and 386°C.[3] The decomposition of this compound is likely to proceed in one or more stages, with the initial mass loss potentially corresponding to the loss of the propanediol side chain, followed by the decomposition of the carbazole core at higher temperatures.

Quantitative Data Summary (Representative)

The following table summarizes representative thermal properties expected for this compound, based on data from analogous carbazole derivatives.

ParameterExpected Value/RangeDescriptionReference
Melting Point (Tm) 100 - 150 °CThe temperature at which the solid-to-liquid phase transition occurs. This is an endothermic process observed by DSC.[4]
Onset Decomposition Temperature (Tonset) > 300 °CThe temperature at which significant thermal decomposition begins, typically defined as the temperature of 5% weight loss (Td5) in TGA.[2][3]
Peak Decomposition Temperature (Tpeak) > 350 °CThe temperature at which the maximum rate of decomposition occurs, identified as the peak of the derivative TGA (DTG) curve.[5]
Residue at 600 °C < 10%The percentage of the initial mass remaining at the end of the TGA experiment, indicating the amount of non-volatile char.[4]

Experimental Protocols

A detailed methodology for conducting TGA and DSC analyses on this compound is provided below.

4.1. Thermogravimetric Analysis (TGA)

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an alumina or platinum crucible.

  • Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert environment.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[3][4]

  • Data Analysis:

    • Plot the mass change (%) as a function of temperature.

    • Determine the onset decomposition temperature (Tonset) and the peak decomposition temperature (Tpeak) from the first derivative of the TGA curve (DTG).

    • Calculate the percentage of mass loss at different temperature ranges and the final residual mass.

4.2. Differential Scanning Calorimetry (DSC)

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a sealed aluminum pan. An empty sealed aluminum pan is used as the reference.

  • Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 25 °C for 5 minutes.

    • Ramp the temperature from 25 °C to a temperature below the onset of decomposition (e.g., 250 °C) at a heating rate of 10 °C/min to observe melting and other phase transitions.

    • Hold at the final temperature for 2 minutes.

    • Cool the sample back to 25 °C at a rate of 10 °C/min.

    • A second heating run may be performed to observe the glass transition temperature (Tg) if the material is amorphous after the first heating cycle.

  • Data Analysis:

    • Plot the heat flow (mW) as a function of temperature.

    • Determine the melting point (Tm) from the peak of the endothermic event.

    • Identify any other thermal events such as crystallization (exothermic) or glass transitions.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the logical workflow for the thermal stability analysis of this compound.

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_analysis Data Interpretation Sample This compound Weigh_TGA Weigh 5-10 mg for TGA Sample->Weigh_TGA Weigh_DSC Weigh 2-5 mg for DSC Sample->Weigh_DSC TGA_Run Run TGA (30-600°C @ 10°C/min) Weigh_TGA->TGA_Run DSC_Run Run DSC (25-250°C @ 10°C/min) Weigh_DSC->DSC_Run TGA_Data Obtain TGA Curve (% Mass vs. Temp) TGA_Run->TGA_Data DTG_Curve Generate DTG Curve TGA_Data->DTG_Curve Tonset Determine Tonset & Tpeak DTG_Curve->Tonset DSC_Data Obtain DSC Curve (Heat Flow vs. Temp) DSC_Run->DSC_Data Tm Determine Tm DSC_Data->Tm Stability_Report Thermal Stability Profile Tonset->Stability_Report Tm->Stability_Report

Caption: Workflow for TGA/DSC Thermal Analysis.

Conclusion

The thermal analysis of this compound using TGA and DSC is crucial for understanding its stability and behavior at elevated temperatures. Although direct experimental data is not available, by drawing parallels with other carbazole derivatives, a robust analytical approach can be formulated. The compound is expected to be thermally stable, with decomposition commencing above 300°C. The provided experimental protocols offer a detailed guide for researchers to perform this analysis and generate a comprehensive thermal stability profile, which is essential for its application in drug development and materials science.

References

Solubility Profile of 3-Carbazol-9-ylpropane-1,2-diol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Quantitative solubility data for the specific compound 3-Carbazol-9-ylpropane-1,2-diol was not found in the available literature. This guide provides a summary of the solubility of the parent compound, carbazole, to offer insights into the expected solubility characteristics of its derivatives. A general experimental protocol for determining the solubility of such compounds is also detailed.

Introduction

This compound is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development, influencing bioavailability, formulation, and purification processes. Understanding the solubility profile in various organic solvents is essential for process optimization and the selection of appropriate solvent systems. This document provides an overview of the solubility of the parent carbazole moiety and a detailed experimental protocol for determining the solubility of its derivatives.

Core Compound: Carbazole

Carbazole is a tricyclic aromatic compound that is generally characterized by low polarity. Its solubility is influenced by the nature of the solvent, with higher solubility observed in non-polar and some polar aprotic organic solvents compared to aqueous solutions. The solubility of carbazole and its derivatives is also temperature-dependent, typically increasing with a rise in temperature.

Data Presentation: Solubility of Carbazole

The following table summarizes the solubility of the parent compound, carbazole, in various organic solvents. This data can serve as a baseline for estimating the solubility behavior of this compound, although the diol functional group in the latter is expected to increase its polarity and may alter its solubility profile.

SolventSolubilityNotes
AcetoneSoluble[1][2]1 gram dissolves in 9 mL of acetone.[2]
BenzeneSlightly soluble[1][2]1 gram dissolves in 120 mL of benzene.[2]
ChloroformSoluble[1]-
EthanolSlightly soluble[1][2]1 gram dissolves in 135 mL of absolute alcohol.[2]
EtherSlightly soluble[1][2]1 gram dissolves in 35 mL of ether.[2]
PyridineSoluble[1][2]1 gram dissolves in 6 mL of pyridine.[2]
QuinolineSoluble[1][2]1 gram dissolves in 3 mL of quinoline.[2]
Dimethylformamide (DMF)High solubility[3]The high solubility is attributed to intermolecular hydrogen bonding.[3]
Petroleum EtherSlightly soluble[1][2]-
Carbon DisulfideSoluble[1]-
Glacial Acetic AcidSlightly soluble[1]-

Experimental Protocols

A widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method . This method involves equilibrating an excess amount of the solid compound in the solvent of interest over a specified period and then measuring the concentration of the dissolved solute in the supernatant.

Detailed Methodology: Shake-Flask Solubility Determination

  • Preparation of Saturated Solution:

    • An excess amount of the solid compound (e.g., this compound) is added to a known volume of the selected organic solvent in a sealed vial or flask. The presence of excess solid is crucial to ensure that equilibrium is reached.

    • The vials are then placed in a shaker or agitator within a temperature-controlled environment (e.g., 25 °C or 37 °C) to facilitate the dissolution process.

    • The mixture is agitated for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium solubility is achieved.

  • Phase Separation:

    • After the equilibration period, the undissolved solid is separated from the saturated solution. This can be achieved by either centrifugation or filtration.

    • Centrifugation: The sample is centrifuged at a high speed to pellet the undissolved solid.

    • Filtration: The sample is passed through a syringe filter (e.g., 0.45 µm or 0.22 µm) to remove any solid particles. It is important to ensure that the filter material is compatible with the organic solvent used and does not adsorb the solute.

  • Quantification of Solute Concentration:

    • The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique. For aromatic compounds like carbazole derivatives, UV-Vis spectrophotometry is a common and effective method.

    • A known aliquot of the saturated solution is carefully diluted with the same solvent to bring the absorbance within the linear range of the spectrophotometer.

    • The absorbance of the diluted solution is measured at the wavelength of maximum absorbance (λmax) for the compound.

    • The concentration is then calculated using a pre-established calibration curve of the compound in the same solvent. The calibration curve is generated by measuring the absorbance of a series of standard solutions of known concentrations.

Mandatory Visualization

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method followed by UV-Vis spectrophotometric analysis.

Solubility_Determination_Workflow cluster_prep Preparation of Saturated Solution cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to solvent B Seal and place in shaker at constant temperature A->B C Equilibrate for 24-72 hours B->C D Centrifuge or filter the sample C->D Equilibration complete E Collect clear supernatant/filtrate D->E F Dilute the sample E->F Prepare for analysis G Measure absorbance using UV-Vis Spectrophotometer F->G H Calculate concentration from calibration curve G->H I Solubility Data H->I

Caption: Workflow for solubility determination using the shake-flask method.

References

An In-depth Technical Guide to the Electrochemical Properties of Carbazole Diol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of carbazole derivatives, with a specific focus on the anticipated characteristics of carbazole diol derivatives. Due to a limited amount of publicly available research specifically on carbazole diols, this guide combines established knowledge of carbazole electrochemistry with the known redox behavior of diol moieties, such as catechol and resorcinol. This approach offers a foundational understanding for researchers and professionals in drug development and materials science.

Carbazole and its derivatives are a significant class of heterocyclic compounds known for their excellent charge transport capabilities, high thermal stability, and unique photophysical properties.[1][2] These characteristics make them valuable in the development of organic light-emitting diodes (OLEDs), solar cells, and sensors.[1] The introduction of diol (dihydroxy) functional groups onto the carbazole scaffold is expected to further enhance their utility, particularly in applications requiring specific redox activity and potential for hydrogen bonding, such as in biosensors and targeted drug delivery systems.

Core Electrochemical Behavior of Carbazole Derivatives

The electrochemical behavior of carbazole derivatives is predominantly characterized by oxidation processes centered on the nitrogen atom of the carbazole ring, leading to the formation of a radical cation.[3] The stability and subsequent reactions of this radical cation are highly dependent on the nature and position of substituents on the carbazole core.

Oxidation and Electropolymerization:

Unsubstituted or N-substituted carbazoles typically undergo a one-electron oxidation to form a radical cation.[3][4] If the 3 and 6 positions of the carbazole ring are unsubstituted, these radical cations can couple to form dimers (bicarbazoles) and subsequently polymers (polycarbazoles).[3] This process of electropolymerization is a key feature of many carbazole derivatives and is widely used to create conductive and electroactive polymer films on electrode surfaces.[5] The resulting polycarbazole films often exhibit interesting electrochromic properties, changing color in response to an applied potential.[6][5][7][8]

The general mechanism for the electropolymerization of carbazole is initiated by the oxidation of the carbazole monomer to a radical cation. Two of these radical cations then couple, typically at the 3 and 6 positions, followed by the loss of two protons to form a neutral dimer. This dimer can be further oxidized, allowing for chain propagation and the formation of a polymer film on the electrode surface.

Electropolymerization_Mechanism M Carbazole Monomer M_plus Radical Cation M->M_plus - e⁻ (Oxidation) Dimer Dimer M_plus->Dimer + Radical Cation - 2H⁺ Polymer Polycarbazole Film Dimer->Polymer + n(Monomer) - ne⁻, - 2nH⁺

Influence of Substituents:

Substituents on the carbazole ring have a profound impact on its electrochemical properties. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize. Conversely, electron-withdrawing groups increase the oxidation potential.[3] The nature of the substituent also influences the stability of the resulting radical cation and the mechanism of any subsequent reactions. For instance, bulky substituents at the 3 and 6 positions can sterically hinder electropolymerization.[9]

Anticipated Electrochemical Properties of Carbazole Diol Derivatives

While specific experimental data for carbazole diol derivatives are scarce, their electrochemical behavior can be predicted by considering the combined effects of the carbazole core and the diol substituents. The diol group, particularly in the form of catechol (1,2-dihydroxybenzene) or resorcinol (1,3-dihydroxybenzene), is redox-active and can undergo oxidation to form corresponding quinone species.[10][11][12]

The presence of hydroxyl groups, which are electron-donating, is expected to lower the oxidation potential of the carbazole ring. Furthermore, the diol moiety itself will present its own redox waves in the cyclic voltammogram. The exact potentials of these waves will depend on the substitution pattern and the pH of the electrolyte solution, as the oxidation of diols is often a proton-coupled electron transfer process.

Logical_Flow_of_Analysis cluster_carbazole Carbazole Core Properties cluster_diol Diol Substituent Properties C1 Known Electrochemical Behavior of Carbazoles C2 Oxidation at Nitrogen C1->C2 leads to C3 Electropolymerization Potential C1->C3 enables Predicted Predicted Electrochemical Properties of Carbazole Diol Derivatives C1->Predicted D1 Redox Activity of Catechol/Resorcinol D2 pH-Dependent Oxidation D1->D2 D1->Predicted Conclusion Potential for pH-Responsive Redox Behavior and Biosensing Applications Predicted->Conclusion suggests

The interplay between the carbazole and diol redox processes could lead to complex and interesting electrochemical behavior. For example, the oxidation state of the carbazole core could influence the redox potential of the diol moiety, and vice versa. This could be exploited in the design of novel electrochemical sensors where the binding of an analyte to the diol group could modulate the electrochemical signal of the carbazole.

Quantitative Electrochemical Data for Carbazole Derivatives

The following table summarizes representative electrochemical data for a variety of carbazole derivatives from the literature. This data can serve as a baseline for estimating the properties of carbazole diol derivatives. All potentials are reported versus the ferrocene/ferrocenium (Fc/Fc⁺) redox couple unless otherwise noted.

CompoundOxidation Potential (V vs. Fc/Fc⁺)Reduction Potential (V vs. Fc/Fc⁺)MethodReference
9-Phenylcarbazole+1.10-Cyclic Voltammetry[3]
3,6-Dibromo-9-phenylcarbazole+1.29-Cyclic Voltammetry[3]
N-Ethylcarbazole+0.66-Cyclic Voltammetry[13]
2-(N-hexylcarbazol-3'-yl)-4-formylpyridine+0.55, +0.84-1.86Cyclic Voltammetry[14]
2-(N-hexylcarbazol-3'-yl)-5-formylpyridine+0.71, +0.99-1.93Cyclic Voltammetry[14]

Experimental Protocols

The primary technique for investigating the electrochemical properties of carbazole derivatives is cyclic voltammetry (CV).

Typical Experimental Setup for Cyclic Voltammetry of Carbazole Derivatives:

  • Electrochemical Cell: A standard three-electrode cell is used.

  • Working Electrode: Glassy carbon, platinum, or gold electrodes are commonly employed.[15] For electropolymerization studies, indium tin oxide (ITO) coated glass can be used as a transparent working electrode, allowing for simultaneous spectroelectrochemical measurements.

  • Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) is typically used. Potentials are often reported against the Fc/Fc⁺ couple by measuring its potential under the same experimental conditions.

  • Counter Electrode: A platinum wire or graphite rod serves as the counter electrode.

  • Solvent and Electrolyte: A non-aqueous solvent such as acetonitrile or dichloromethane is generally used, containing a supporting electrolyte like tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAClO₄) at a concentration of approximately 0.1 M.

  • Procedure:

    • The solution of the carbazole derivative in the electrolyte solution is purged with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

    • The potential of the working electrode is scanned linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 50-100 mV/s).

    • The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.

CV_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis P1 Prepare Solution: Carbazole Derivative in Solvent + Electrolyte P2 Assemble Three-Electrode Cell P1->P2 P3 Purge with Inert Gas P2->P3 M1 Apply Potential Scan (e.g., 0 to 1.5 V and back) P3->M1 Start Experiment M2 Record Current vs. Potential M1->M2 A1 Plot Cyclic Voltammogram M2->A1 Generate Data A2 Determine Redox Potentials and Reversibility A1->A2

Potential Applications in Drug Development and Research

The unique electrochemical properties of carbazole diol derivatives position them as promising candidates for various applications in the biomedical field:

  • Electrochemical Biosensors: The diol moiety can act as a recognition element for specific biomolecules through hydrogen bonding or covalent interactions. The binding event could trigger a change in the electrochemical signal of the carbazole core, enabling sensitive and selective detection.

  • Redox-Responsive Drug Delivery: A carbazole diol-based carrier could be designed to release a therapeutic agent upon a specific redox trigger in the biological environment.

  • Antioxidant and Pro-oxidant Studies: The diol functionality is known to exhibit both antioxidant and pro-oxidant properties depending on the surrounding chemical environment.[16] Carbazole diol derivatives could serve as model compounds to study these mechanisms and to develop new therapeutic agents that can modulate oxidative stress.

References

Technical Guide: 3-(9H-Carbazol-9-yl)-1,2-propanediol (CAS Number: 25557-79-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Information

3-(9H-Carbazol-9-yl)-1,2-propanediol is a heterocyclic compound featuring a carbazole moiety linked to a propanediol chain. Carbazoles are a significant class of nitrogen-containing heterocycles known for their diverse biological activities, making their derivatives subjects of interest in medicinal chemistry and drug discovery.[1][2] This compound's structure suggests potential applications as a building block in the synthesis of more complex molecules, including pharmacologically active agents. Its relation to intermediates in the synthesis of drugs like Carvedilol underscores its relevance in pharmaceutical research and development.[3]

Chemical and Physical Properties

While specific experimental data for 3-(9H-Carbazol-9-yl)-1,2-propanediol is limited in publicly available literature, the properties of its core components, carbazole and 1,2-propanediol, provide a foundational understanding. The data for the closely related compound, 3-(9H-carbazol-9-yl)propan-1-ol, offers further insight into its expected characteristics.

PropertyValueSource
Chemical Name 3-(9H-Carbazol-9-yl)-1,2-propanediolN/A
CAS Number 25557-79-3N/A
Molecular Formula C₁₅H₁₅NO₂N/A
Molecular Weight 241.29 g/mol N/A
Appearance Expected to be a solidInferred
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Expected to be soluble in organic solvents like ethanol, acetone, and chloroform.[4]Inferred

Synthesis and Experimental Protocols

A specific synthesis protocol for 3-(9H-Carbazol-9-yl)-1,2-propanediol is not explicitly detailed in the reviewed literature. However, a reliable synthesis method can be adapted from the protocol for the closely related compound, 3-(9H-Carbazol-9-yl)propan-1-ol.[4] The key difference would be the starting material, substituting 3-bromo-1-propanol with a suitable three-carbon electrophile containing two hydroxyl groups, such as 3-bromo-1,2-propanediol or glycidol.

Proposed Synthesis of 3-(9H-Carbazol-9-yl)-1,2-propanediol

This proposed protocol is based on the N-alkylation of carbazole.

Materials:

  • Carbazole

  • Sodium hydride (NaH)

  • Dry Tetrahydrofuran (THF)

  • 3-bromo-1,2-propanediol (or Glycidol)

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane

  • Deionized water

  • Nitrogen gas

Equipment:

  • Three-neck round-bottomed flask

  • Magnetic stirrer

  • Syringe

  • Rotary evaporator

  • Column chromatography setup

  • Standard glassware

Procedure:

  • In a three-neck round-bottomed flask equipped with a magnetic stirrer, add carbazole and sodium hydride to dry THF.

  • Purge the flask with dry nitrogen gas, seal it, and place it in a salt-ice bath to cool to approximately -15 °C.

  • Allow the reaction mixture to stir for 1 hour at this temperature to facilitate the deprotonation of carbazole.

  • Slowly add 3-bromo-1,2-propanediol (or glycidol) to the reaction mixture via a syringe.

  • Allow the reaction to proceed for 12 hours at ambient temperature.

  • Quench the reaction by carefully adding water to decompose any excess sodium hydride.

  • Remove the THF using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate and wash with water.

  • Dry the organic layer with anhydrous magnesium sulfate.

  • Purify the crude product by column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain pure 3-(9H-Carbazol-9-yl)-1,2-propanediol.

Workflow for the Proposed Synthesis:

G start Carbazole + NaH in dry THF deprotonation Stir at -15°C for 1h (Deprotonation) start->deprotonation addition Add 3-bromo-1,2-propanediol or Glycidol deprotonation->addition reaction React at ambient temp. for 12h addition->reaction workup Quench with H₂O, Evaporate THF reaction->workup extraction Dissolve in Ethyl Acetate, Wash with H₂O workup->extraction drying Dry with MgSO₄ extraction->drying purification Column Chromatography drying->purification product Pure 3-(9H-Carbazol-9-yl) -1,2-propanediol purification->product

Proposed synthesis workflow for 3-(9H-Carbazol-9-yl)-1,2-propanediol.

Biological Activity and Potential Applications

  • Anticancer: Many carbazole derivatives exhibit cytotoxic effects against various cancer cell lines.[1]

  • Antimicrobial: N-substituted carbazoles have shown potent antibacterial and antifungal activities.[5]

  • Neuroprotective: Certain carbazole derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's.[6]

  • Anti-inflammatory: Natural and synthetic carbazoles have been shown to possess anti-inflammatory properties.[7]

Given that 3-(9H-Carbazol-4-yloxy)propane-1,2-diol is a known intermediate in the synthesis of Carvedilol, a non-selective beta-adrenergic blocker, it is plausible that 3-(9H-Carbazol-9-yl)-1,2-propanediol could serve as a precursor or be investigated for similar cardiovascular activities.[3]

Potential Mechanism of Action and Signaling Pathways

The biological activities of carbazole derivatives are often attributed to their ability to interact with various biological targets. For instance, some carbazole compounds are known to inhibit enzymes or interact with receptors involved in cell signaling pathways.

A potential, though speculative, mechanism of action for carbazole derivatives in an inflammatory context could involve the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.

Hypothetical Signaling Pathway Inhibition by a Carbazole Derivative:

G cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_nucleus Nucleus Stimulus e.g., LPS, TNF-α IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus DNA DNA NFkB_active->DNA Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines Transcription->Cytokines Carbazole Carbazole Derivative (Hypothetical Inhibitor) Carbazole->IKK Inhibits

Hypothetical inhibition of the NF-κB pathway by a carbazole derivative.

Safety and Handling

No specific safety data sheet (SDS) is available for 3-(9H-Carbazol-9-yl)-1,2-propanediol. Therefore, it should be handled with the care appropriate for a novel chemical compound. General laboratory safety practices should be strictly followed. The safety profile of 1,2-propanediol, a component of the molecule, suggests low toxicity. However, the carbazole moiety may present different toxicological properties.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

3-(9H-Carbazol-9-yl)-1,2-propanediol is a carbazole derivative with potential applications in medicinal chemistry and drug development. While specific experimental data for this compound is limited, its structural relationship to other biologically active carbazoles and pharmaceutical intermediates suggests it is a compound of interest for further investigation. The provided synthesis protocol and general information on the biological activities of carbazoles can serve as a foundation for future research into the specific properties and applications of this molecule. As with any novel chemical, it should be handled with appropriate caution until a comprehensive toxicological profile is established.

References

Theoretical Modeling of 3-Carbazol-9-ylpropane-1,2-diol Electronic Structure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies employed to model the electronic structure of 3-Carbazol-9-ylpropane-1,2-diol. Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, widely recognized for their desirable electronic, photophysical, and charge-transport properties.[1][2] These characteristics make them promising candidates for applications in photoelectrical materials, dyes, and medicinal chemistry, including antitumor and antimicrobial agents.[1][2] The introduction of a propane-1,2-diol substituent to the carbazole core at the 9-position is anticipated to modulate its electronic properties, solubility, and potential for intermolecular interactions, making it a molecule of interest for various scientific and pharmaceutical applications.

This document outlines the prevalent computational approaches for elucidating the electronic characteristics of such molecules, details the expected nature of their molecular orbitals and electronic transitions, and presents a standardized workflow for theoretical analysis.

Core Concepts in Theoretical Modeling

The electronic structure of carbazole derivatives is predominantly investigated using quantum chemical calculations, with Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) being the most common and effective methods.[1][3][4][5] These computational tools allow for the prediction of molecular geometries, electronic properties, and spectroscopic behavior.

Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For carbazole derivatives, DFT is employed to:

  • Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms.

  • Calculate Molecular Orbital Energies: Identify the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic excitation.

  • Determine Electron Density Distribution: Visualize the distribution of electrons within the molecule, providing insights into reactive sites and intermolecular interactions.

A variety of functionals and basis sets are available within the DFT framework. For carbazole systems, hybrid functionals such as B3LYP and CAM-B3LYP have been shown to provide results that are in good agreement with experimental data.[1][4][5] The choice of basis set, such as 6-31G* or cc-pVDZ, also influences the accuracy of the calculations.[1][4][5]

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is an extension of DFT used to study the properties of molecules in their excited states. This method is crucial for:

  • Predicting UV-Vis Absorption Spectra: Calculating the energies of electronic transitions from the ground state to various excited states.

  • Determining Oscillator Strengths: Quantifying the probability of a particular electronic transition occurring.

  • Analyzing Charge Transfer Characteristics: Investigating the movement of electron density upon photoexcitation.

Expected Electronic Structure of this compound

The electronic properties of this compound are primarily governed by the π-conjugated system of the carbazole ring. The propane-1,2-diol substituent at the N-9 position is not directly conjugated with the carbazole core but can influence the electronic structure through inductive effects and by altering the molecule's conformation and intermolecular interactions.

Molecular Orbitals
  • HOMO: The highest occupied molecular orbital is expected to be localized on the electron-rich carbazole ring system. The specific distribution will likely involve significant contributions from the nitrogen atom and the fused benzene rings.

  • LUMO: The lowest unoccupied molecular orbital will also be primarily distributed over the carbazole moiety.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO levels is a key determinant of the molecule's electronic and optical properties. For carbazole derivatives, this gap typically falls in the range that allows for absorption in the UV region.

Computational Workflow

A typical theoretical investigation of the electronic structure of this compound would follow the workflow illustrated below.

Computational Workflow A 1. Molecular Structure Input B 2. Geometry Optimization (DFT) A->B C 3. Frequency Calculation B->C Verify Minimum Energy D 4. Ground State Properties (DFT) - HOMO/LUMO Energies - Electron Density B->D E 5. Excited State Calculations (TD-DFT) D->E F 6. Predicted UV-Vis Spectrum - Transition Energies - Oscillator Strengths E->F G 7. Analysis and Visualization F->G

Caption: A generalized workflow for the theoretical modeling of the electronic structure of organic molecules.

Hypothetical Data Summary

The following tables summarize the kind of quantitative data that would be generated from a computational study of this compound. The values presented are hypothetical and based on typical results for similar carbazole derivatives.

Table 1: Calculated Molecular Orbital Energies

ParameterEnergy (eV)
HOMO-5.8
LUMO-1.9
HOMO-LUMO Gap3.9

Table 2: Calculated Electronic Transitions (TD-DFT)

TransitionWavelength (nm)Oscillator Strength (f)Major Contribution
S0 -> S13400.15HOMO -> LUMO
S0 -> S23250.08HOMO-1 -> LUMO
S0 -> S32950.25HOMO -> LUMO+1

Molecular Structure and Key Features

The diagram below illustrates the general structure of this compound, highlighting the key functional components.

Molecular_Structure Carbazole Carbazole Core (π-conjugated system) Substituent Propane-1,2-diol Substituent (Modulates solubility and interactions) Carbazole->Substituent N-9 Position

Caption: Key components of the this compound molecular structure.

Experimental Protocols: A General Framework

While this guide focuses on theoretical modeling, the validation of computational results relies on experimental data. The primary experimental techniques used to characterize the electronic structure of molecules like this compound are UV-Vis absorption and fluorescence spectroscopy.

UV-Vis Absorption Spectroscopy
  • Objective: To measure the absorption of light by the molecule as a function of wavelength.

  • Methodology:

    • A solution of this compound is prepared in a suitable solvent (e.g., ethanol, THF).

    • The concentration is adjusted to ensure the absorbance is within the linear range of the spectrophotometer (typically below 1.0).

    • The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm).

    • The wavelength of maximum absorption (λmax) is determined.

Fluorescence Spectroscopy
  • Objective: To measure the emission of light from the molecule after it has been electronically excited.

  • Methodology:

    • A dilute solution of the compound is prepared in an appropriate solvent.

    • The sample is excited at a wavelength corresponding to an absorption band (often λmax).

    • The emission spectrum is recorded at a 90-degree angle to the excitation beam.

    • The wavelength of maximum emission and the fluorescence quantum yield can be determined.

Conclusion

The theoretical modeling of this compound's electronic structure, primarily through DFT and TD-DFT calculations, provides invaluable insights into its properties and potential applications. By predicting molecular orbital energies, electronic transitions, and spectroscopic behavior, these computational methods guide experimental research and accelerate the discovery and development of new materials and therapeutic agents. The workflow and methodologies outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to investigate the electronic landscape of this and other promising carbazole derivatives.

References

Methodological & Application

Application Notes and Protocols for 3-Carbazol-9-ylpropane-1,2-diol in Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct applications of 3-Carbazol-9-ylpropane-1,2-diol in organic electronics are not extensively documented in publicly available literature. The following application notes and protocols are based on the established roles of analogous carbazole derivatives and provide a prospective guide for researchers. The quantitative data presented is for a closely related compound, 3-(9H-Carbazol-9-yl)propanoic acid (9CPA), to illustrate potential performance benchmarks.

Introduction

Carbazole and its derivatives are cornerstone materials in the field of organic electronics, renowned for their excellent hole-transporting properties, high thermal stability, and tunable electronic structure.[1][2] The carbazole moiety serves as a robust electron-donating core, making it an ideal building block for hole transport layers (HTLs) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).[1] The introduction of a propane-1,2-diol functional group at the N-9 position of the carbazole core, creating this compound, is anticipated to offer several advantages:

  • Improved Solubility: The polar diol group can enhance solubility in a wider range of organic solvents, facilitating solution-based device fabrication processes.

  • Surface Anchoring: The hydroxyl groups can form hydrogen bonds with the surface of underlying device layers (e.g., transparent conductive oxides or perovskite films), potentially improving interfacial contact, promoting self-assembly, and enhancing device stability.[3]

  • Morphological Stability: The potential for intermolecular hydrogen bonding may contribute to the formation of stable amorphous films, which is crucial for long-term device performance.

These attributes make this compound a promising candidate for use as a hole-transporting material or as a self-assembled monolayer (SAM) to modify electrode work functions and improve charge injection/extraction efficiency.

Potential Applications and Performance of an Analogous Compound

While specific device data for this compound is not available, we can infer its potential from closely related carbazole derivatives used in similar applications. 3-(9H-Carbazol-9-yl)propanoic acid (9CPA), which features a carboxylic acid anchor group instead of a diol, has been successfully employed as a hole-selective layer in perovskite solar cells.[3]

Table 1: Device Performance of a Perovskite Solar Cell using the Analogous Compound 9CPA as a Hole-Selective Layer

Device ConfigurationPower Conversion Efficiency (PCE)Open-Circuit Voltage (VOC)Reference
Sn-Pb Perovskite Solar Cell with 9CPA SAM22.1%0.89 V[3]

Data presented for the analogous compound 3-(9H-Carbazol-9-yl)propanoic acid (9CPA) for illustrative purposes.

Experimental Protocols

The following protocols are proposed based on established synthetic methods for similar carbazole derivatives and general procedures for device fabrication.

3.1. Proposed Synthesis of this compound

This proposed synthesis is adapted from the procedure for 3-(9H-Carbazol-9-yl)propan-1-ol.[4][5] It involves the N-alkylation of carbazole using a suitable 3-carbon synthon containing the diol functionality. Direct alkylation with 3-bromo-1,2-propanediol can be challenging due to the low reactivity and potential side reactions of the hydroxyl groups. A more reliable approach involves using a protected diol or an epoxide, such as glycidol or its derivatives.

Protocol:

  • Preparation of Carbazole Anion: In a three-neck round-bottom flask purged with dry nitrogen, dissolve carbazole (1 eq.) in dry N,N-dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise with stirring. Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases, indicating the formation of the carbazole anion.

  • Alkylation Reaction: To the solution of the carbazole anion, add 2,2-dimethyl-1,3-dioxolane-4-methanol tosylate (1.1 eq.) or a similar protected 3-carbon electrophile. Heat the reaction mixture to 80 °C and stir overnight.

  • Deprotection and Work-up: After cooling to room temperature, quench the reaction by the slow addition of water. Acidify the solution with 1 M HCl to hydrolyze the acetal protecting group. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO4), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield pure this compound.

G cluster_synthesis Proposed Synthesis Workflow carbazole Carbazole anion Carbazole Anion Formation carbazole->anion 1. Deprotonation naoh NaH in DMF naoh->anion alkylation N-Alkylation anion->alkylation reagent Protected 3-Carbon Electrophile (e.g., Solketal Tosylate) reagent->alkylation 2. Nucleophilic Substitution protected_product Protected Diol Product alkylation->protected_product deprotection Acidic Hydrolysis (Deprotection) protected_product->deprotection 3. Deprotection crude_product Crude Product deprotection->crude_product purification Column Chromatography crude_product->purification 4. Purification final_product This compound purification->final_product

Caption: Proposed synthetic workflow for this compound.

3.2. Fabrication of a Perovskite Solar Cell with a Carbazole-based SAM

This protocol describes the integration of a carbazole derivative with an anchoring group as a self-assembled monolayer (SAM) hole transport layer, based on the procedure for 9CPA.[3]

Protocol:

  • Substrate Cleaning: Sequentially clean patterned Indium Tin Oxide (ITO) or Fluorine-doped Tin Oxide (FTO) glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun.

  • SAM Deposition: Prepare a dilute solution of this compound (e.g., 0.5 mg/mL) in a suitable solvent like isopropanol or ethanol. Spin-coat the solution onto the cleaned FTO substrate at 3000 rpm for 30 seconds.

  • Annealing: Anneal the substrate with the SAM layer at 100 °C for 10 minutes on a hotplate.

  • Perovskite Layer Deposition: Deposit the desired perovskite precursor solution (e.g., a mixed tin-lead halide formulation) onto the SAM-coated substrate via spin-coating in a nitrogen-filled glovebox. Follow this with the deposition of an anti-solvent and subsequent thermal annealing to form the crystalline perovskite film.

  • Electron Transport and Electrode Layers: Sequentially deposit the electron transport layer (e.g., C60), a buffer layer (e.g., BCP), and the top metal electrode (e.g., copper or gold) via thermal evaporation.

G cluster_psc Perovskite Solar Cell Fabrication Workflow substrate FTO Substrate Cleaning sam Spin-Coating of Carbazole-Diol SAM substrate->sam anneal_sam SAM Annealing (100°C) sam->anneal_sam perovskite Perovskite Deposition anneal_sam->perovskite anneal_pvsk Perovskite Annealing perovskite->anneal_pvsk etl ETL Deposition (e.g., C60) anneal_pvsk->etl electrode Top Electrode Evaporation etl->electrode device Completed Device electrode->device

Caption: Workflow for fabricating a p-i-n perovskite solar cell.

Device Architecture and Charge Transport Mechanism

In both OLEDs and inverted (p-i-n) PSCs, the primary role of a carbazole-based HTL is to facilitate the efficient transport of holes from the anode (or the photoactive layer in PSCs) towards the emissive layer (in OLEDs) or the external circuit.

G cluster_oled OLED Device Architecture Anode Anode (ITO) HTL HTL (e.g., Carbazole-Diol) Anode->HTL  Hole Flow EML Emissive Layer (EML) HTL->EML  Hole Flow ETL Electron Transport Layer (ETL) EML->ETL  Hole Flow ETL->EML  Electron Flow Cathode Cathode (Al) ETL->Cathode  Hole Flow Cathode->ETL  Electron Flow

Caption: General architecture of an Organic Light-Emitting Diode (OLED).

The diol group in this compound would be expected to improve the interface between the HTL and the adjacent layers. For hole transport to be efficient, the Highest Occupied Molecular Orbital (HOMO) energy level of the HTL must be well-aligned with the work function of the anode and the HOMO level of the subsequent layer.

G cluster_properties Key Properties for an Effective HTM Core Core Requirement: Effective Hole Transport HOMO Appropriate HOMO Level Core->HOMO ensures efficient hole injection Mobility High Hole Mobility Core->Mobility ensures efficient hole transport Stability High Thermal & Morphological Stability Core->Stability ensures device lifetime Solubility Good Solubility Solubility->Core enables solution processing

Caption: Logical relationship of key properties for a hole transport material.

Conclusion

While this compound remains a novel material without established performance data in organic electronics, its molecular structure is highly promising. The combination of a proven hole-transporting carbazole core with a polar, surface-active diol functional group presents a compelling design for developing next-generation hole transport layers and interfacial materials. The protocols and conceptual frameworks provided herein offer a starting point for researchers to synthesize, characterize, and integrate this material into OLEDs and perovskite solar cells, with the potential to enhance device efficiency, stability, and processability.

References

Application Notes and Protocols for 3-Carbazol-9-ylpropane-1,2-diol as a Precursor for Hole-Transporting Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of 3-Carbazol-9-ylpropane-1,2-diol as a versatile precursor for the development of advanced hole-transporting materials (HTMs). The protocols outlined below offer detailed, step-by-step methodologies for the synthesis of the precursor and its subsequent functionalization into high-performance HTMs for applications in optoelectronic devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs).

Introduction

Carbazole-based derivatives are a prominent class of organic semiconductors known for their excellent hole-transporting properties, high thermal stability, and tunable electronic characteristics.[1][2] The functionalization of the carbazole core allows for the precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport in electronic devices.[2]

The introduction of a propane-1,2-diol moiety at the 9-position of the carbazole ring provides a versatile handle for further chemical modifications. The two hydroxyl groups can be readily functionalized, for instance, through esterification or etherification, to attach other charge-transporting motifs, such as triphenylamine (TPA), or to create cross-linkable HTMs.[3][4][5] This modular approach allows for the systematic engineering of HTM properties to optimize device performance.

Synthesis of the Precursor: this compound

The synthesis of this compound can be achieved through a two-step process starting from commercially available carbazole. The first step involves the N-alkylation of carbazole with an allyl halide to form 9-allyl-9H-carbazole. The subsequent step is the dihydroxylation of the allyl group to yield the desired diol.

Synthesis_of_Precursor Carbazole Carbazole AllylCarbazole 9-Allyl-9H-carbazole Carbazole->AllylCarbazole N-Alkylation AllylBromide Allyl Bromide (or Chloride) AllylBromide->AllylCarbazole Base Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, Acetone) Base->AllylCarbazole Diol This compound AllylCarbazole->Diol Oxidation Dihydroxylation Dihydroxylation (e.g., OsO4/NMO or KMnO4) Dihydroxylation->Diol

Caption: Synthetic pathway to this compound.

Protocol 1: Synthesis of 9-Allyl-9H-carbazole

This protocol describes the N-alkylation of carbazole with allyl bromide.

Materials:

  • Carbazole

  • Allyl bromide

  • Sodium hydride (NaH) or Potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Deionized water

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if using K2CO3/Acetone)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup (using NaH in DMF):

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add carbazole (1 equivalent).

    • Add anhydrous DMF to dissolve the carbazole.

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

    • Cool the reaction mixture back to 0 °C.

    • Slowly add allyl bromide (1.1 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Reaction Setup (using K2CO3 in Acetone):

    • In a round-bottom flask, dissolve carbazole (1 equivalent) in acetone.

    • Add potassium carbonate (3 equivalents) and a catalytic amount of potassium iodide (optional).

    • Add allyl bromide (1.5 equivalents) to the mixture.

    • Attach a reflux condenser and heat the mixture to reflux, stirring vigorously for 12-24 hours.

  • Work-up and Purification:

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, quench the reaction mixture by slowly adding deionized water.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain 9-allyl-9H-carbazole as a white solid.

Protocol 2: Synthesis of this compound

This protocol details the dihydroxylation of 9-allyl-9H-carbazole.

Materials:

  • 9-Allyl-9H-carbazole

  • Osmium tetroxide (OsO4) solution (e.g., 4% in water) or Potassium permanganate (KMnO4)

  • N-Methylmorpholine N-oxide (NMO) (if using OsO4)

  • Acetone and water (as solvent)

  • Sodium sulfite or Sodium bisulfite solution

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure (Upjohn Dihydroxylation): [6]

  • Reaction Setup:

    • In a round-bottom flask, dissolve 9-allyl-9H-carbazole (1 equivalent) in a mixture of acetone and water (e.g., 10:1 v/v).

    • Add N-Methylmorpholine N-oxide (NMO) (1.5 equivalents) to the solution and stir until dissolved.

    • To the stirred solution, add a catalytic amount of osmium tetroxide solution (e.g., 0.02-0.05 equivalents) dropwise.

    • Stir the reaction mixture at room temperature for 4-12 hours. The solution will typically turn dark brown or black.

  • Work-up and Purification:

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium bisulfite and stir for 30 minutes.

    • Remove the acetone using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate or DCM/methanol gradient to afford this compound as a white or off-white solid.

Functionalization of this compound into Hole-Transporting Materials

The diol precursor can be functionalized to create a variety of HTMs. A common strategy is to attach well-known hole-transporting moieties, such as triphenylamine (TPA) derivatives, to the hydroxyl groups via ester or ether linkages.

Functionalization Diol This compound HTM_Ester Carbazole-Diol-TPA Ester HTM Diol->HTM_Ester HTM_Ether Carbazole-Diol-TPA Ether HTM Diol->HTM_Ether TPA_COOH Triphenylamine-4-carboxylic acid (or similar HTM-acid) TPA_COOH->HTM_Ester Esterification Esterification (e.g., DCC/DMAP, Fischer) Esterification->HTM_Ester TPA_OH 4-Hydroxytriphenylamine (or similar HTM-alcohol) TPA_OH->HTM_Ether Etherification Etherification (e.g., Williamson, Mitsunobu) Etherification->HTM_Ether

Caption: Functionalization of the diol precursor into HTMs.

Protocol 3: Synthesis of a Di-ester Functionalized HTM

This protocol describes the esterification of this compound with a carboxylic acid-functionalized hole-transporting molecule, for example, 4-(diphenylamino)benzoic acid.

Materials:

  • This compound

  • 4-(Diphenylamino)benzoic acid (or other HTM-carboxylic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure (DCC/DMAP Coupling): [7][8]

  • Reaction Setup:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) and 4-(diphenylamino)benzoic acid (2.2 equivalents) in anhydrous DCM.

    • Add a catalytic amount of DMAP (0.2 equivalents).

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve DCC (2.5 equivalents) in a minimal amount of anhydrous DCM.

    • Add the DCC solution dropwise to the reaction mixture at 0 °C. A white precipitate (dicyclohexylurea) will form.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Monitor the reaction by TLC.

    • After completion, filter off the dicyclohexylurea precipitate and wash it with DCM.

    • Wash the filtrate sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final di-ester HTM.

Characterization and Performance Data

The synthesized HTMs should be thoroughly characterized to determine their physical and electronic properties. Below are key characterization techniques and a table summarizing expected performance metrics for carbazole-based HTMs with similar linking chemistries.

Key Characterization Protocols:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the synthesized compounds.

  • Mass Spectrometry (MS): To verify the molecular weight of the products.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the HTMs. A high decomposition temperature (Td) is crucial for device longevity.[9]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), which is an indicator of the morphological stability of the amorphous film.[9]

  • UV-Visible (UV-Vis) Spectroscopy: To determine the optical absorption properties and estimate the optical bandgap.

  • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels, which are critical for energy level alignment with the perovskite absorber and the electrode.

  • Space-Charge Limited Current (SCLC) Measurements: To determine the hole mobility of the HTM.

Performance Data of Related Carbazole-Based HTMs

The following table summarizes typical performance data for high-efficiency carbazole-based HTMs reported in the literature, which can serve as a benchmark for materials derived from this compound.

HTM ReferenceHOMO (eV)LUMO (eV)Hole Mobility (cm² V⁻¹ s⁻¹)PCE of PSC (%)Reference
Spiro-OMeTAD (benchmark) -5.1 to -5.2-2.0 to -2.2~2 x 10⁻⁴>20%[10]
V1205 (cross-linkable carbazole) -5.31-2.01-16.9%[3]
C202 (indolo[3,2-b]carbazole) -5.21-2.054.1 x 10⁻⁴17.7% (dopant-free)[11]
LD29 (star-shaped carbazole) -5.24-2.081.72 x 10⁻⁵>18% (doped)[1]
PEDN (naphthalene-based) -5.32-2.41>10⁻⁴18.61%[3]

Application in Perovskite Solar Cells

The newly synthesized HTMs can be incorporated into perovskite solar cells to evaluate their performance.

PSC_Workflow cluster_0 Device Fabrication cluster_1 Device Characterization FTO FTO Substrate Cleaning ETL Electron Transport Layer (ETL) Deposition (e.g., TiO2, SnO2) FTO->ETL Perovskite Perovskite Layer Deposition (e.g., spin-coating) ETL->Perovskite HTL HTM Solution Preparation & Spin-coating Perovskite->HTL Electrode Metal Electrode Evaporation (e.g., Au, Ag) HTL->Electrode JV J-V Measurement (under simulated sunlight) Electrode->JV EQE External Quantum Efficiency (EQE) Electrode->EQE Stability Stability Testing (e.g., light, thermal, humidity) Electrode->Stability

Caption: Workflow for perovskite solar cell fabrication and testing.

Protocol 4: Fabrication and Characterization of Perovskite Solar Cells

This is a general protocol for fabricating a standard n-i-p mesoporous perovskite solar cell.

Materials and Equipment:

  • Patterned FTO-coated glass substrates

  • Compact and mesoporous TiO2 paste

  • Perovskite precursor solution (e.g., mixed-cation lead halide)

  • Synthesized HTM

  • Chlorobenzene or other suitable solvent for HTM

  • Additives (e.g., Li-TFSI, tBP) - optional

  • Gold or Silver for thermal evaporation

  • Spin-coater

  • Hotplate

  • Solar simulator (AM 1.5G)

  • Potentiostat for J-V measurements

  • EQE measurement system

Procedure:

  • Substrate Preparation: Clean the FTO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry with a nitrogen stream and treat with UV-Ozone for 15 minutes.

  • ETL Deposition: Deposit a compact TiO2 layer by spray pyrolysis or spin-coating, followed by sintering. Then, spin-coat a mesoporous TiO2 layer and sinter at high temperature.

  • Perovskite Deposition: In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the mesoporous TiO2 layer. Use an anti-solvent dripping method during spinning to induce crystallization. Anneal the film on a hotplate.

  • HTL Deposition: Prepare a solution of the synthesized HTM in chlorobenzene (e.g., 20-40 mg/mL). If doping is required, add Li-TFSI and tBP to the solution. Spin-coat the HTM solution onto the perovskite layer and allow it to dry.

  • Electrode Deposition: Transfer the device to a thermal evaporator and deposit the metal back contact (e.g., 80-100 nm of gold or silver) through a shadow mask.

  • Characterization:

    • Measure the current density-voltage (J-V) characteristics of the completed device under simulated AM 1.5G sunlight (100 mW/cm²) to determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

    • Measure the external quantum efficiency (EQE) to assess the spectral response of the device.

    • Conduct stability tests by monitoring the device performance over time under controlled conditions of light, heat, and humidity.

Conclusion

This compound is a promising and versatile precursor for the synthesis of novel hole-transporting materials. The diol functionality provides a convenient point for chemical modification, allowing for the straightforward attachment of various hole-transporting moieties through stable linkages. The protocols provided herein offer a solid foundation for the synthesis, functionalization, and evaluation of these new materials in high-performance optoelectronic devices. The modular design approach enabled by this precursor allows for systematic structure-property relationship studies, paving the way for the rational design of next-generation HTMs with improved efficiency, stability, and processability.

References

Application Notes and Protocols for the Synthesis of Polymers from 3-Carbazol-9-ylpropane-1,2-diol Monomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of polymers derived from the 3-Carbazol-9-ylpropane-1,2-diol monomer. The protocols outlined below are based on established principles of polymer chemistry, drawing parallels from the synthesis of related carbazole-containing polymers.

Introduction

Carbazole-based polymers are a significant class of materials renowned for their excellent charge transport capabilities, photoconductivity, and electrochromic properties.[1] Their inherent chemical and environmental stability makes them prime candidates for a wide array of applications, including photovoltaic devices, electrochromic displays, organic transistors, and biomedical sensors.[1] The functionalization of carbazole monomers is a key strategy to enhance solubility and tailor the electrical and optical properties of the resulting polymers.[1] The monomer, this compound, offers a unique combination of the photoactive carbazole moiety with a reactive diol functionality, opening avenues for the synthesis of novel polymers with potentially interesting properties for drug delivery, bio-sensing, and advanced materials.

Synthesis of Polymers

The diol functionality of the this compound monomer suggests that polycondensation is a suitable polymerization method. This involves reacting the diol with a comonomer containing two functional groups that can react with hydroxyl groups, such as a diacid, diacyl chloride, or diisocyanate, to form polyester, polyether, or polyurethane linkages, respectively. Another potential route is through oxidative polymerization, a common method for polymerizing carbazole derivatives.[2]

Protocol 1: Polycondensation with a Diacyl Chloride to form a Polyester

This protocol describes the synthesis of a polyester by reacting this compound with a diacyl chloride, for example, adipoyl chloride.

Materials:

  • This compound

  • Adipoyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Methanol

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (Schlenk line, round-bottom flasks, dropping funnel, condenser)

Experimental Procedure:

  • Monomer Preparation: In a flame-dried two-neck round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM.

  • Reaction Setup: Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Addition of Comonomer: Dissolve adipoyl chloride (1 equivalent) in anhydrous DCM in a dropping funnel and add it dropwise to the monomer solution over 30 minutes.

  • Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.

  • Polymer Precipitation and Purification: Pour the reaction mixture into a large excess of cold methanol to precipitate the polymer. Filter the solid polymer, wash it thoroughly with methanol to remove unreacted monomers and oligomers, and dry it under vacuum at 40 °C for 24 hours.

Table 1: Example Reaction Parameters for Polycondensation

ParameterValue
Monomer Concentration0.1 M in DCM
ComonomerAdipoyl Chloride (1 eq.)
Catalyst/BaseTriethylamine (2.2 eq.)
Reaction Temperature0 °C to Room Temperature
Reaction Time24 hours
Precipitation SolventMethanol
Expected Polymer TypePolyester
Protocol 2: Oxidative Polymerization

This protocol outlines the chemical oxidative polymerization of the carbazole moiety, which typically occurs at the 3 and 6 positions.[1][2]

Materials:

  • This compound

  • Anhydrous Chloroform

  • Ferric chloride (FeCl₃) as an oxidizing agent[3]

  • Methanol

  • Ammonia solution

  • Nitrogen gas supply

  • Standard glassware for organic synthesis

Experimental Procedure:

  • Monomer Solution: Dissolve this compound (1 equivalent) in anhydrous chloroform in a round-bottom flask under a nitrogen atmosphere.

  • Oxidant Addition: In a separate flask, prepare a solution of ferric chloride (2.5 equivalents) in anhydrous chloroform. Add the FeCl₃ solution dropwise to the monomer solution with vigorous stirring at room temperature.

  • Polymerization: Continue stirring the reaction mixture for 48 hours at room temperature. The solution will typically change color, indicating polymerization.

  • Termination and Purification: Terminate the reaction by pouring the mixture into a large volume of methanol. Filter the precipitate and wash it with methanol. To remove the iron catalyst, stir the polymer in an ammonia solution for several hours, then filter and wash with distilled water until the filtrate is neutral. Finally, wash with methanol again and dry the polymer under vacuum at 50 °C for 24 hours.

Table 2: Example Reaction Parameters for Oxidative Polymerization

ParameterValue
Monomer Concentration0.05 M in Chloroform
Oxidizing AgentFerric Chloride (2.5 eq.)
Reaction TemperatureRoom Temperature
Reaction Time48 hours
Quenching SolventMethanol
Catalyst RemovalAmmonia solution wash
Expected Polymer TypePolycarbazole with diol side chains

Characterization of the Synthesized Polymers

A suite of analytical techniques is essential to confirm the structure, molecular weight, and properties of the synthesized polymers.

Table 3: Polymer Characterization Methods

TechniquePurpose
¹H and ¹³C NMR To confirm the polymer structure by identifying the characteristic peaks of the monomer units and the newly formed linkages (e.g., ester bonds).[4]
FT-IR Spectroscopy To verify the formation of the polymer by observing the appearance of new absorption bands corresponding to the polymer backbone (e.g., C=O stretch in polyesters).[5]
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.[4]
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.[6]
UV-Vis Spectroscopy To study the electronic absorption properties of the polymer in solution, providing information about the carbazole chromophore.[6]
Photoluminescence (PL) Spectroscopy To investigate the emission properties of the polymer, which is crucial for applications in organic light-emitting diodes (OLEDs).[6]
Cyclic Voltammetry (CV) To determine the electrochemical properties, such as the oxidation potential, which relates to the energy levels (HOMO) of the polymer.[6]

Potential Applications in Drug Development and Research

The unique structure of polymers derived from this compound, combining a photoactive carbazole core with a potentially biocompatible backbone, suggests several applications:

  • Drug Delivery: The polymer backbone could be designed to be biodegradable, allowing for the controlled release of encapsulated therapeutic agents. The carbazole moiety could serve as a fluorescent tag for tracking the delivery vehicle.

  • Biosensors: The photoluminescent properties of the carbazole units could be exploited for the development of fluorescent biosensors. The diol-derived backbone can be further functionalized with biorecognition elements.

  • Tissue Engineering: Biocompatible and biodegradable polymers with tunable mechanical properties are highly sought after for tissue engineering scaffolds. The properties of these new polymers would need to be assessed for such applications.

Visualizing the Synthesis Workflow

The following diagrams illustrate the proposed synthetic pathways.

G cluster_polycondensation Protocol 1: Polycondensation Monomer This compound Reaction Polymerization (0°C to RT, 24h) Monomer->Reaction Comonomer Diacyl Chloride Comonomer->Reaction Solvent_Base DCM, Triethylamine Solvent_Base->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Polyester Polyester Product Precipitation->Polyester

Caption: Workflow for polyester synthesis via polycondensation.

G cluster_oxidative Protocol 2: Oxidative Polymerization Monomer_Ox This compound Reaction_Ox Polymerization (RT, 48h) Monomer_Ox->Reaction_Ox Solvent_Ox Chloroform Solvent_Ox->Reaction_Ox Oxidant Ferric Chloride (FeCl3) Oxidant->Reaction_Ox Termination_Ox Termination in Methanol Reaction_Ox->Termination_Ox Purification_Ox Catalyst Removal (Ammonia) Termination_Ox->Purification_Ox Polycarbazole Polycarbazole Product Purification_Ox->Polycarbazole

Caption: Workflow for polycarbazole synthesis via oxidative polymerization.

G cluster_characterization Polymer Characterization Pathway Synthesized_Polymer Synthesized Polymer Structural Structural Analysis (NMR, FT-IR) Synthesized_Polymer->Structural Molecular_Weight Molecular Weight (GPC) Synthesized_Polymer->Molecular_Weight Thermal Thermal Properties (TGA) Synthesized_Polymer->Thermal Optical Optical Properties (UV-Vis, PL) Synthesized_Polymer->Optical Electrochemical Electrochemical Properties (CV) Synthesized_Polymer->Electrochemical Properties Verified Polymer Properties Structural->Properties Molecular_Weight->Properties Thermal->Properties Optical->Properties Electrochemical->Properties

References

Application of Carbazole Derivatives in Perovskite Solar Cells: A General Overview

Author: BenchChem Technical Support Team. Date: November 2025

Note: Extensive literature searches for the specific application of 3-Carbazol-9-ylpropane-1,2-diol in perovskite solar cells did not yield any direct results. This suggests that its use in this context is not well-documented in publicly available scientific literature. However, the broader class of carbazole-based materials has been extensively investigated as hole-transporting materials (HTMs) in perovskite solar cells, demonstrating significant promise for enhancing device efficiency and stability. This document provides a detailed overview, application notes, and general protocols for the use of carbazole derivatives as HTMs in perovskite solar cells, drawing upon available research in the field.

Introduction to Carbazole-Based Hole-Transporting Materials

Carbazole is an aromatic heterocyclic organic compound that has garnered significant attention as a building block for hole-transporting materials in optoelectronic devices, including perovskite solar cells (PSCs).[1][2] Its electron-rich nature, good hole mobility, high thermal stability, and the ease with which it can be chemically modified make it an ideal core for designing efficient HTMs.[1] These materials play a crucial role in PSCs by selectively extracting and transporting holes from the perovskite absorber layer to the electrode, while simultaneously blocking electrons, thereby minimizing charge recombination and improving the overall power conversion efficiency (PCE) of the device.[2] Researchers have synthesized a variety of carbazole derivatives to optimize their energy levels, charge transport properties, and processability for high-performance PSCs.[3][4][5]

Performance of Carbazole-Based HTMs in Perovskite Solar Cells

The performance of perovskite solar cells is typically evaluated based on several key parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). The table below summarizes the performance of various carbazole-based HTMs reported in the literature, showcasing their potential as alternatives to the commonly used but expensive Spiro-OMeTAD.

HTM DesignationPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
KZRD20.40---[3]
X519.8---[4]
1,3,6,8-tetra(N,N-p-dimethoxyphenylamino)-9-ethylcarbazole17.8---[5]
PCz118.04---[6]

Experimental Protocols

The following sections provide a generalized experimental protocol for the fabrication of a perovskite solar cell using a carbazole-based HTM. These steps are a composite of methodologies commonly reported in the literature and should be adapted and optimized for specific materials and laboratory conditions.

Synthesis of a Generic Carbazole-Based HTM

The synthesis of carbazole-based HTMs typically involves multi-step organic reactions. A general example could be the functionalization of the carbazole core at the 3, 6, and 9 positions to introduce charge-donating groups and improve solubility. For instance, a synthetic route might involve Buchwald-Hartwig amination to couple aromatic amines to a dibrominated carbazole core.

Perovskite Solar Cell Fabrication Protocol

1. Substrate Preparation:

  • Fluorine-doped tin oxide (FTO) or Indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol (typically 15-20 minutes for each step).

  • The cleaned substrates are then dried with a stream of nitrogen or dry air and treated with UV-Ozone for 15-20 minutes to remove any remaining organic residues and improve the wettability of the surface.

2. Deposition of the Electron Transport Layer (ETL):

  • A compact layer of TiO₂ or SnO₂ is deposited onto the conductive side of the substrate. This can be achieved by various methods such as spin-coating a precursor solution followed by annealing at high temperatures (e.g., 450-500 °C).

3. Deposition of the Perovskite Absorber Layer:

  • The perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a solvent like DMF:DMSO) is spin-coated onto the ETL in a nitrogen-filled glovebox.

  • An anti-solvent (e.g., chlorobenzene or ethyl acetate) is often dripped onto the spinning substrate during the last few seconds of the spin-coating process to induce rapid crystallization and form a uniform and dense perovskite film.

  • The film is then annealed at a specific temperature (e.g., 100-150 °C) for a set duration to complete the perovskite crystallization.

4. Deposition of the Carbazole-Based Hole-Transport Layer (HTL):

  • A solution of the carbazole-based HTM is prepared in a suitable solvent such as chlorobenzene or toluene.

  • Additives like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP) are often included in the HTM solution to improve its conductivity and the device performance.

  • The HTM solution is then spin-coated on top of the perovskite layer.

  • The substrate is typically not subjected to high-temperature annealing after HTM deposition to avoid damaging the underlying perovskite layer.

5. Deposition of the Back Electrode:

  • Finally, a metal back electrode (e.g., gold or silver) is deposited on top of the HTL through thermal evaporation under high vacuum. The thickness of the electrode is typically around 80-100 nm.

Visualizations

Experimental Workflow for Perovskite Solar Cell Fabrication

G cluster_0 Substrate Preparation cluster_1 Layer Deposition cluster_2 Final Device a FTO/ITO Substrate b Ultrasonic Cleaning (Detergent, DI Water, Acetone, IPA) a->b c Drying (N2 Stream) b->c d UV-Ozone Treatment c->d e ETL Deposition (e.g., TiO2, SnO2) d->e f Perovskite Deposition (Spin-coating & Annealing) e->f g Carbazole HTM Deposition (Spin-coating) f->g h Back Electrode Deposition (Thermal Evaporation) g->h i Complete Perovskite Solar Cell h->i

Caption: Workflow for fabricating a perovskite solar cell with a carbazole-based HTM.

Signaling Pathway: Charge Carrier Dynamics in a Perovskite Solar Celldot

G hole hole HTM HTM hole->HTM Hole Extraction Electrode_Back Electrode_Back HTM->Electrode_Back Hole Transport electron electron ETL ETL electron->ETL Electron Extraction Electrode_Front Electrode_Front ETL->Electrode_Front Electron Transport Perovskite Perovskite

References

Application Notes and Protocols: Functionalization of 3-Carbazol-9-ylpropane-1,2-diol for Novel OLED Emitters

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and experimental protocols for the synthesis and functionalization of 3-Carbazol-9-ylpropane-1,2-diol, a versatile building block for the development of novel organic light-emitting diode (OLED) emitters. The carbazole moiety is a well-established component in high-performance OLED materials due to its excellent charge transport properties and high triplet energy.[1][2][3] The presence of a diol functional group offers a unique handle for introducing a variety of electronically active or solubility-modifying groups through straightforward chemical transformations, allowing for the fine-tuning of the optoelectronic properties of the final emitter.[4][5] These protocols are intended for researchers and scientists in the fields of materials science, organic electronics, and drug development.

Introduction

The development of efficient and stable blue, green, and red emitting materials is crucial for the advancement of full-color OLED displays and solid-state lighting. Carbazole derivatives have been extensively investigated as host materials, fluorescent emitters, and components of thermally activated delayed fluorescence (TADF) systems.[6][7] Their rigid structure and high thermal stability contribute to the longevity and performance of OLED devices.[3][8]

The subject of these protocols, this compound, combines the favorable electronic properties of the carbazole core with a versatile diol side chain. This diol functionality can be readily modified via reactions such as esterification and etherification to attach various substituents. This allows for a modular approach to tuning the emission color, quantum efficiency, and processability of the resulting OLED emitters. For instance, attaching electron-withdrawing or donating groups can modulate the HOMO/LUMO energy levels and influence the emission wavelength.

This document outlines the synthesis of the this compound precursor and provides detailed protocols for its subsequent functionalization. Representative data from analogous carbazole-based emitters are presented to guide the design and characterization of new derivatives.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the readily available carbazole. The first step involves the N-alkylation of carbazole with a suitable three-carbon synthon containing a protected diol or a precursor that can be readily converted to a diol. A common route involves the N-alkylation with 3-bromopropan-1-ol to yield 3-(9H-carbazol-9-yl)propan-1-ol, followed by dihydroxylation of an unsaturated analogue or a direct synthesis using a protected diol synthon.[1][6]

Protocol 2.1: Synthesis of 3-(9H-Carbazol-9-yl)propan-1-ol

Materials:

  • Carbazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Dry Tetrahydrofuran (THF)

  • 3-Bromopropan-1-ol

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Round-bottom flask, three-neck

  • Magnetic stirrer and stir bar

  • Syringe

  • Nitrogen or Argon gas inlet

  • Ice bath

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure:

  • Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a septum.

  • Add carbazole (1.0 eq) and sodium hydride (2.0 eq) to the flask.

  • Add dry THF to the flask via cannula or syringe.

  • Cool the flask to 0 °C using an ice bath and stir the suspension for 30 minutes under an inert atmosphere.

  • Slowly add 3-bromopropan-1-ol (1.1 eq) to the reaction mixture dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of deionized water.

  • Remove the THF under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-(9H-carbazol-9-yl)propan-1-ol as a white solid.[1][6]

Protocol 2.2: Synthesis of this compound

A potential route to this compound is via the dihydroxylation of an allylic precursor.

Materials:

  • 9-Allyl-9H-carbazole

  • Osmium tetroxide (OsO₄), solution in tert-butanol or as a solid

  • N-Methylmorpholine N-oxide (NMO)

  • Acetone

  • Water

  • Sodium sulfite

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 9-allyl-9H-carbazole (1.0 eq) in a mixture of acetone and water.

  • Add N-methylmorpholine N-oxide (NMO) (1.2 eq) to the solution.

  • To the stirring solution, add a catalytic amount of osmium tetroxide (0.02-0.05 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Functionalization of this compound

The diol functionality of this compound is a versatile platform for introducing various functional groups to tailor the properties of the final OLED emitter.

Protocol 3.1: Esterification of this compound

Esterification of the diol can be used to attach aromatic carboxylic acids, which can act as electron-withdrawing groups or introduce additional chromophores. The Steglich esterification is a mild and effective method.[9]

Materials:

  • This compound

  • Carboxylic acid of choice (e.g., 4-cyanobenzoic acid, 4-(diphenylamino)benzoic acid) (2.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (2.5 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.2 eq)

  • Dry Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired carboxylic acid (2.2 eq), and a catalytic amount of DMAP (0.2 eq) in dry DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC or EDC (2.5 eq) portion-wise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU. If EDC is used, perform an aqueous workup.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude diester by column chromatography or recrystallization.

Protocol 3.2: Etherification of this compound

Etherification can be used to introduce alkyl or aryl groups, which can enhance solubility or introduce other functional moieties. The Williamson ether synthesis is a classic and reliable method.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 eq)

  • Dry Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Alkyl or benzyl halide of choice (e.g., benzyl bromide, 4-tert-butylbenzyl bromide) (2.5 eq)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, suspend NaH (2.2 eq) in dry THF or DMF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of this compound (1.0 eq) in the same dry solvent.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Add the alkyl or benzyl halide (2.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or gently heat (e.g., to 60 °C) for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate or another suitable organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude diether product by column chromatography.

Data Presentation

The following tables summarize the photophysical and electroluminescent properties of representative carbazole-based OLED emitters to provide a benchmark for newly synthesized derivatives of this compound.

Table 1: Photophysical Properties of Selected Carbazole Derivatives

Compound ReferenceAbsorption λmax (nm)Emission λmax (nm)Photoluminescence Quantum Yield (ΦPL)Solvent
CZ-1[2]374492-Film
CZ-2[2]380488-Film
BCzB-PPI[10]3584420.85Toluene
MoCzB-PPI[10]3604680.61Toluene
Carbazole-MR-TADF Emitter[11]4684760.99Toluene

Table 2: Electroluminescent Performance of OLEDs with Carbazole-Based Emitters

Device with EmitterMax. Luminance (cd/m²)Max. Current Efficiency (cd/A)Max. External Quantum Efficiency (%)Emission ColorCIE Coordinates (x, y)
CZ-1[2]413019.38.6Greenish-Blue(0.16, 0.29)
CZ-2[2]410420.29.5Greenish-Blue(0.17, 0.30)
BCzB-PPI[10]11364-4.43Deep-Blue(0.159, 0.080)
Carbazole-MR-TADF Emitter[11]--29.2Pure Blue(0.139, 0.189)
Ir(III) Complex with Carbazole Unit[12]--24.5Green-

Visualizations

The following diagrams illustrate the synthetic pathways and a general experimental workflow for the development of OLED emitters from this compound.

Synthesis_of_Precursor carbazole Carbazole propanol 3-(9H-Carbazol-9-yl)propan-1-ol carbazole->propanol  3-Bromopropan-1-ol, NaH, THF   diol This compound propanol->diol  (e.g., via allylation & dihydroxylation)  

Caption: Synthesis of this compound precursor.

Functionalization_Workflow cluster_synthesis Synthesis & Functionalization cluster_characterization Characterization cluster_fabrication Device Fabrication & Testing diol This compound esterification Esterification diol->esterification etherification Etherification diol->etherification diester Di-ester Derivative esterification->diester diether Di-ether Derivative etherification->diether photophysical Photophysical Studies (UV-Vis, PL, Quantum Yield) diester->photophysical diether->photophysical electrochemical Electrochemical Analysis (Cyclic Voltammetry) photophysical->electrochemical fabrication OLED Fabrication (Spin-coating/Evaporation) electrochemical->fabrication testing Electroluminescence Testing (L-I-V, EQE, CIE) fabrication->testing

Caption: Experimental workflow for OLED emitter development.

References

Application Notes and Protocols for Incorporating Carbazole Diols in Thin-Film Devices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the incorporation of carbazole diols into thin-film devices, targeting applications in organic electronics such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). Carbazole derivatives are renowned for their excellent hole-transporting properties, high thermal stability, and tunable electronic structure, making them prime candidates for enhancing device performance and longevity.[1][2][3] The diol functionality can further improve solubility and interfacial properties.

Synthesis of Carbazole Diols

The synthesis of carbazole diols typically involves a multi-step process, starting with the functionalization of the carbazole core. A general synthetic route is outlined below. The specific reaction conditions and reagents will vary depending on the desired final structure.

General Synthetic Protocol

A common approach involves the N-alkylation of the carbazole nitrogen, followed by functionalization at the 3 and 6 positions, and subsequent introduction of the diol moieties.

Step 1: N-Alkylation of Carbazole

  • Carbazole is reacted with an appropriate alkyl halide in the presence of a base (e.g., KOH) in a suitable solvent (e.g., acetone).[4]

  • The reaction mixture is typically refluxed for several hours to ensure complete reaction.

  • The product, an N-alkylated carbazole, is then purified using column chromatography.

Step 2: Bromination of N-Alkylcarbazole

  • The N-alkylated carbazole is brominated at the 3 and 6 positions using a brominating agent such as N-bromosuccinimide (NBS) in a solvent like chloroform.

  • This reaction is often carried out at room temperature.

Step 3: Suzuki-Miyaura Coupling for Diol Introduction

  • The 3,6-dibromo-N-alkylcarbazole is then coupled with a boronic acid or ester containing a protected hydroxyl group via a Suzuki-Miyaura cross-coupling reaction.

  • This reaction is catalyzed by a palladium catalyst (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., K₂CO₃) and a suitable solvent mixture (e.g., toluene/water).

  • The protecting groups on the hydroxyls are subsequently removed under appropriate conditions to yield the final carbazole diol.

Synthesis_Workflow cluster_synthesis Generalized Synthesis of a Carbazole Diol start Carbazole step1 N-Alkylation (Alkyl Halide, Base) start->step1 intermediate1 N-Alkylcarbazole step1->intermediate1 step2 Bromination (NBS) intermediate1->step2 intermediate2 3,6-Dibromo-N-Alkylcarbazole step2->intermediate2 step3 Suzuki Coupling (Protected Diol Boronic Ester, Pd Catalyst) intermediate2->step3 intermediate3 Protected Carbazole Diol step3->intermediate3 step4 Deprotection intermediate3->step4 product Carbazole Diol step4->product

A generalized synthetic workflow for producing carbazole diols.

Thin-Film Deposition Protocols

The incorporation of carbazole diols into thin-film devices can be achieved through various deposition techniques, with thermal vacuum evaporation and spin coating being the most prevalent methods.[5]

Protocol for Thermal Vacuum Evaporation

This method is suitable for creating uniform, high-purity thin films in a high-vacuum environment.

Materials and Equipment:

  • Carbazole diol powder

  • Substrates (e.g., ITO-coated glass)

  • Thermal evaporation system with a high-vacuum chamber (<10⁻⁶ Torr)

  • Quartz crystal microbalance (QCM) for thickness monitoring

  • Crucibles (e.g., tungsten, molybdenum)

Procedure:

  • Substrate Preparation: Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun and treat them with UV-ozone for 10-15 minutes to improve the surface wettability and work function.

  • Loading the Source Material: Place the carbazole diol powder into a crucible inside the evaporation chamber.

  • Evacuation: Pump down the chamber to a base pressure of at least 10⁻⁶ Torr.

  • Deposition:

    • Heat the crucible gradually until the carbazole diol starts to sublimate.

    • Monitor the deposition rate using the QCM. A typical deposition rate for organic materials is 0.1-0.5 Å/s.

    • Deposit the film to the desired thickness.

  • Cooling and Venting: Allow the system to cool down before venting the chamber with an inert gas like nitrogen.

Protocol for Spin Coating

Spin coating is a solution-based technique that is cost-effective and suitable for rapid prototyping.

Materials and Equipment:

  • Carbazole diol

  • High-purity organic solvent (e.g., chloroform, chlorobenzene, THF)

  • Substrates (e.g., ITO-coated glass)

  • Spin coater

  • Hotplate

Procedure:

  • Solution Preparation: Dissolve the carbazole diol in a suitable organic solvent to a specific concentration (e.g., 5-20 mg/mL). The solution may need to be stirred and slightly heated to ensure complete dissolution.

  • Substrate Preparation: Clean the substrates as described in the thermal evaporation protocol.

  • Deposition:

    • Place the substrate on the spin coater chuck.

    • Dispense a small amount of the carbazole diol solution onto the center of the substrate.

    • Spin the substrate at a specific speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds). The film thickness is controlled by the solution concentration and spin speed.

  • Annealing: Transfer the coated substrate to a hotplate and anneal at a specific temperature (e.g., 80-120 °C) for a defined time (e.g., 10-30 minutes) to remove residual solvent and improve film morphology. All annealing should be performed in an inert atmosphere (e.g., a glovebox).

Device_Fabrication_Workflow cluster_fabrication Thin-Film Device Fabrication Workflow start Substrate Cleaning dep_method Deposition Method start->dep_method spin_coating Spin Coating dep_method->spin_coating Solution-Processable thermal_evap Thermal Evaporation dep_method->thermal_evap Vacuum-Processable annealing Annealing spin_coating->annealing characterization Device Characterization thermal_evap->characterization annealing->characterization

A simplified workflow for fabricating thin-film devices.

Device Architecture and Characterization

Carbazole diols are versatile and can be incorporated into various layers of thin-film devices.

Typical Device Architectures

OLEDs: In OLEDs, carbazole diols can function as a hole transport layer (HTL) or as a host material in the emissive layer (EML).

OLED_Structure cluster_oled Typical OLED Architecture Anode Anode (ITO) HTL Hole Transport Layer (Carbazole Diol) Anode->HTL EML Emissive Layer HTL->EML ETL Electron Transport Layer EML->ETL Cathode Cathode (Al) ETL->Cathode PSC_Structure cluster_psc Typical Perovskite Solar Cell Architecture Substrate Glass/FTO ETL Electron Transport Layer (e.g., TiO2) Substrate->ETL Perovskite Perovskite Absorber Layer ETL->Perovskite HTM Hole Transport Material (Carbazole Diol) Perovskite->HTM Electrode Metal Electrode (e.g., Au) HTM->Electrode

References

Application Notes and Protocols: 3-Carbazol-9-ylpropane-1,2-diol as a Versatile Building Block for Chiral Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Carbazol-9-ylpropane-1,2-diol is a key chiral building block that holds significant potential in the synthesis of novel chiral ligands for asymmetric catalysis. The carbazole moiety provides a rigid and sterically defined scaffold, which, when combined with the chirality of the diol functionality, can be exploited to create highly effective ligands for a range of enantioselective transformations. These transformations are critical in the pharmaceutical and fine chemical industries for the synthesis of enantiomerically pure compounds.

This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use in the preparation of chiral ligands. Furthermore, it outlines protocols for the application of these ligands in key asymmetric catalytic reactions, supported by illustrative data.

Section 1: Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic attack of carbazole on a suitable three-carbon electrophile containing the diol or a precursor functionality. A common and effective method involves the reaction of the potassium salt of carbazole with (±)-glycidol, followed by purification of the desired product.

Experimental Protocol: Synthesis of (±)-3-Carbazol-9-ylpropane-1,2-diol

Materials:

  • Carbazole

  • Potassium hydroxide (KOH)

  • (±)-Glycidol

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Formation of Potassium Carbazolide: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add carbazole (10.0 g, 59.8 mmol) and anhydrous DMF (100 mL). Stir the mixture until the carbazole is completely dissolved. To this solution, add powdered potassium hydroxide (4.0 g, 71.3 mmol) in one portion. Heat the mixture to 80 °C and stir for 2 hours. The formation of the potassium salt of carbazole is indicated by a color change.

  • Reaction with Glycidol: Cool the reaction mixture to room temperature. Add (±)-glycidol (5.3 g, 71.5 mmol) dropwise to the stirred suspension over 30 minutes. After the addition is complete, heat the reaction mixture to 100 °C and maintain this temperature for 12 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. A precipitate will form. Stir the suspension for 30 minutes, then collect the solid by vacuum filtration and wash it with cold water (3 x 50 mL).

  • Extraction: Dissolve the crude solid in ethyl acetate (200 mL) and transfer the solution to a separatory funnel. Wash the organic layer with water (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 50%). Collect the fractions containing the desired product and combine them.

  • Isolation and Characterization: Evaporate the solvent from the combined fractions to yield this compound as a white to off-white solid. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

G Carbazole Carbazole Intermediate Potassium Carbazolide Carbazole->Intermediate 1. Deprotonation KOH KOH, DMF KOH->Intermediate Glycidol (±)-Glycidol Product This compound Glycidol->Product Intermediate->Product 2. Nucleophilic Ring Opening

Caption: From diol to chiral catalyst.

Section 3: Application in Asymmetric Catalysis

Chiral ligands derived from this compound are expected to be effective in a variety of asymmetric transformations. Below are protocols for two such representative reactions.

Application 1: Enantioselective Addition of Diethylzinc to Aldehydes

This reaction is a benchmark for testing the efficacy of new chiral ligands. The in-situ generated chiral catalyst from the ligand and a titanium(IV) isopropoxide promotes the enantioselective addition of diethylzinc to a prochiral aldehyde.

Experimental Protocol:

  • Catalyst Preparation (in-situ): In a flame-dried Schlenk tube under an argon atmosphere, dissolve the chiral diphosphinite ligand (0.02 mmol) in anhydrous toluene (2 mL). To this solution, add titanium(IV) isopropoxide (0.02 mmol) and stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: Cool the catalyst solution to 0 °C. Add the aldehyde (1.0 mmol) to the solution. Then, add a 1.0 M solution of diethylzinc in hexanes (1.2 mL, 1.2 mmol) dropwise over 10 minutes.

  • Reaction and Quenching: Stir the reaction mixture at 0 °C for the time specified in Table 1. Upon completion (monitored by TLC), quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL).

  • Work-up and Purification: Extract the aqueous layer with diethyl ether (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Illustrative Data:

EntryAldehydeTime (h)Conversion (%)ee (%)Configuration
1Benzaldehyde12>9995(R)
24-Chlorobenzaldehyde189892(R)
34-Methoxybenzaldehyde249590(R)
4Cinnamaldehyde12>9988(R)
5Cyclohexanecarboxaldehyde249285(R)

DOT Diagram: Workflow for Enantioselective Addition

G Workflow for Enantioselective Addition Start Start Catalyst In-situ Catalyst Formation (Ligand + Ti(OⁱPr)₄) Start->Catalyst Reaction Addition of Aldehyde and Et₂Zn Catalyst->Reaction Quench Quenching (sat. NH₄Cl) Reaction->Quench Workup Extraction and Purification Quench->Workup Analysis Analysis (TLC, HPLC/GC) Workup->Analysis End End Analysis->End

Caption: Catalytic cycle workflow.

Application 2: Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation is a powerful method for the synthesis of chiral secondary alcohols from prochiral ketones using a hydrogen donor, typically isopropanol or a formic acid/triethylamine mixture.

Experimental Protocol:

  • Catalyst Preparation (in-situ): In a Schlenk tube under an argon atmosphere, dissolve the chiral ligand (e.g., a chiral amino alcohol derived from the diol, 0.01 mmol) and [Ru(p-cymene)Cl₂]₂ (0.005 mmol) in anhydrous isopropanol (5 mL). Heat the mixture at 80 °C for 30 minutes to form the active catalyst.

  • Reaction Setup: To the catalyst solution, add the ketone (1.0 mmol) and a solution of potassium hydroxide (0.1 mmol) in isopropanol (1 mL).

  • Reaction: Stir the reaction mixture at the temperature and for the time indicated in Table 2.

  • Work-up and Purification: After completion (monitored by TLC or GC), cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

  • Analysis: Determine the enantiomeric excess (ee) of the chiral alcohol by chiral HPLC or GC analysis.

Illustrative Data:

EntryKetoneTemp (°C)Time (h)Conversion (%)ee (%)Configuration
1Acetophenone408>9998(S)
21-Tetralone40129996(S)
3Propiophenone50169795(S)
42-Acetylnaphthalene50249593(S)
5Benzylacetone60249290(S)

This compound is a promising and versatile chiral building block. Its straightforward synthesis and the potential for derivatization into a wide array of chiral ligands make it a valuable tool for researchers in asymmetric catalysis. The illustrative protocols and data presented herein provide a solid foundation for the exploration and application of this scaffold in the development of novel and efficient enantioselective transformations. Further research into the synthesis of a broader range of ligands from this diol and their application in other catalytic reactions is highly encouraged.

Application Notes and Protocols for the Derivatization of 3-Carbazol-9-ylpropane-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the vicinal diol functionality on 3-Carbazol-9-ylpropane-1,2-diol. The derivatization of this scaffold can be a crucial step in the development of novel therapeutic agents, as it allows for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability. Furthermore, the introduction of various functional groups can facilitate the exploration of structure-activity relationships (SAR) and the identification of new biological targets. Carbazole derivatives have been investigated for a range of biological activities, including anticancer, antioxidant, and antimicrobial effects.[1][2]

Overview of Derivatization Strategies

The 1,2-diol group of this compound is a versatile handle for a variety of chemical transformations. The primary strategies for its derivatization include:

  • Acetal/Ketal Formation: Protection of the diol as a cyclic acetal or ketal can be used to mask the hydroxyl groups during subsequent synthetic steps or to introduce a bulky substituent that can probe steric interactions in a biological target.[3][4][5]

  • Esterification: Conversion of the hydroxyl groups to esters can significantly alter the polarity and bioavailability of the parent compound. A wide range of carboxylic acids can be employed to introduce diverse functionalities.[6]

  • Etherification: Formation of ethers provides a stable linkage and allows for the introduction of various alkyl or aryl substituents.

The following sections provide detailed protocols for these key derivatization reactions.

Experimental Protocols

Acetal Formation: Synthesis of 2,2-Dimethyl-4-((9H-carbazol-9-yl)methyl)-1,3-dioxolane

This protocol describes the formation of an acetonide, a common protecting group for 1,2-diols, by reacting this compound with 2,2-dimethoxypropane in the presence of an acid catalyst.[7]

Materials:

  • This compound

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid (PTSA)

  • Anhydrous acetone

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Dichloromethane (DCM)

  • Hexane

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetone, add 2,2-dimethoxypropane (1.5 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2,2-dimethyl-4-((9H-carbazol-9-yl)methyl)-1,3-dioxolane.

Esterification: Synthesis of (1-(9H-carbazol-9-yl)-2-hydroxypropan-3-yl) acetate and (1-(9H-carbazol-9-yl)-3-hydroxypropan-2-yl) acetate (Monoesters) and (1-(9H-carbazol-9-yl)propane-2,3-diyl) diacetate (Diester)

This protocol details the acylation of the diol with acetic anhydride in the presence of a base catalyst to yield a mixture of mono- and di-acylated products. The ratio of products can be controlled by adjusting the stoichiometry of the acylating agent.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of dichloromethane and pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq for mono-esterification, 2.2 eq for di-esterification) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

  • Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to separate the mono- and di-esterified products.

Etherification: Synthesis of 9-(2,3-Dimethoxypropyl)-9H-carbazole

This protocol describes the Williamson ether synthesis to form the dimethyl ether of the diol.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (2.5 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (2.5 eq) dropwise.

  • Let the reaction stir at room temperature for 18-24 hours. Monitor by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford 9-(2,3-dimethoxypropyl)-9H-carbazole.

Data Presentation

The following tables summarize representative quantitative data for the derivatization of this compound.

Table 1: Reaction Conditions and Yields

DerivativeReagentsSolventReaction Time (h)Yield (%)
Acetonide2,2-Dimethoxypropane, PTSAAcetone4-685-95
DiacetateAcetic anhydride, PyridineDCM12-1670-85
Dimethyl EtherNaH, Methyl iodideTHF18-2460-75

Table 2: Physicochemical and Spectroscopic Data of Derivatives

DerivativeMolecular FormulaMW ( g/mol )M.p. (°C)¹H NMR (δ, ppm, CDCl₃) - Key Signals
AcetonideC₁₈H₁₉NO₂281.35110-1151.35 (s, 3H), 1.42 (s, 3H), 4.10-4.35 (m, 3H), 4.40-4.50 (m, 2H), 7.20-8.10 (m, 8H)
DiacetateC₁₉H₁₉NO₄325.3695-1002.05 (s, 3H), 2.08 (s, 3H), 4.40-4.60 (m, 2H), 5.30-5.45 (m, 1H), 7.20-8.10 (m, 8H)
Dimethyl EtherC₁₇H₁₉NO₂269.3488-933.30 (s, 3H), 3.35 (s, 3H), 3.50-3.70 (m, 3H), 4.30-4.45 (m, 2H), 7.20-8.10 (m, 8H)

Visualizations

The following diagrams illustrate the workflow for the derivatization of this compound and a conceptual signaling pathway where such derivatives might be investigated.

derivatization_workflow cluster_acetal Acetal/Ketal Formation cluster_ester Esterification cluster_ether Etherification start This compound reagent_acetal Acetone or 2,2-Dimethoxypropane, Acid Catalyst reagent_ester R-COCl or (RCO)₂O, Base reagent_ether R-X, Base (e.g., NaH) acetal Acetonide Derivative library Diverse Library of Carbazole Derivatives acetal->library reagent_acetal->acetal ester Ester Derivatives (Mono- and Di-esters) ester->library reagent_ester->ester ether Ether Derivatives ether->library reagent_ether->ether

Caption: Derivatization workflow for this compound.

signaling_pathway_concept drug Carbazole Derivative receptor Cell Surface Receptor drug->receptor Binding/Modulation kinase_cascade Kinase Cascade (e.g., MAPK/ERK) receptor->kinase_cascade Activation transcription_factor Transcription Factor (e.g., AP-1, NF-κB) kinase_cascade->transcription_factor Phosphorylation gene_expression Altered Gene Expression transcription_factor->gene_expression Nuclear Translocation cellular_response Cellular Response (e.g., Apoptosis, Proliferation) gene_expression->cellular_response Protein Synthesis

Caption: Conceptual signaling pathway for carbazole derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Carbazol-9-ylpropane-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-Carbazol-9-ylpropane-1,2-diol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

IssuePossible Cause(s)Suggested Solution(s)
Low Yield After Column Chromatography - The compound is highly polar and is strongly retained on the silica gel. - The chosen solvent system is not polar enough to elute the compound effectively. - The compound is degrading on the silica gel.- Gradually increase the polarity of the eluent. A gradient of ethyl acetate in hexanes, followed by the addition of methanol, can be effective. - Consider using a different stationary phase, such as alumina or Diol-functionalized silica, which may have different retention characteristics.[1] - To check for degradation, spot the crude material on a TLC plate and let it sit for a few hours before eluting to see if new spots appear. If degradation is observed, minimize the time the compound is on the column.[2]
Co-elution of Impurities - Impurities have similar polarity to the desired product. - The column is overloaded. - The solvent system does not provide adequate separation.- Try a different solvent system. For example, substituting dichloromethane for ethyl acetate or adding a small amount of a more polar solvent like methanol can alter selectivity. - Ensure the amount of crude material loaded is appropriate for the column size. - Consider using High-Performance Liquid Chromatography (HPLC) for more challenging separations.[3][4]
Product "Oiling Out" During Recrystallization - The solvent is too nonpolar for the compound. - The solution is cooled too quickly. - The compound has a low melting point.- Choose a more polar solvent or a solvent mixture. Solvents with hydrogen bonding capabilities like ethanol or methanol can be effective for diols.[5][6] - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - If oiling persists, try dissolving the oil in a small amount of a good solvent and adding a poor solvent dropwise until turbidity is observed, then heat until clear and cool slowly.
Incomplete Removal of Starting Materials - Unreacted carbazole or the alkylating agent may remain. - The reaction did not go to completion.- If starting materials are significantly less polar, column chromatography should be effective. - A pre-purification wash may be helpful. For example, if unreacted carbazole is an issue, washing a solution of the crude product with a dilute acid may help, although the diol's polarity might lead to emulsions.
Product Appears as a Smear on TLC - The compound is very polar and is interacting strongly with the silica gel. - The sample is too concentrated. - The compound is acidic or basic.- Add a small amount of methanol or acetic acid to the eluting solvent to improve the spot shape. - Dilute the sample before spotting it on the TLC plate. - Consider using a different type of TLC plate, such as alumina or a diol-functionalized plate.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for purifying crude this compound?

A1: For initial purification, column chromatography on silica gel is a common starting point. A gradient elution starting with a mixture of hexanes and ethyl acetate and gradually increasing the polarity by increasing the proportion of ethyl acetate is a good strategy. If the compound shows very high polarity, adding a small percentage of methanol to the eluent may be necessary.

Q2: What are some suitable solvent systems for the recrystallization of this compound?

A2: Due to the presence of the polar diol and the aromatic carbazole moiety, a moderately polar solvent or a solvent mixture is likely to be effective. Good single solvents to try would be ethanol, isopropanol, or ethyl acetate. Common solvent mixtures for recrystallization include hexanes/ethyl acetate, hexanes/acetone, and methanol/water.[5][7] The ideal solvent will dissolve the compound when hot but have low solubility when cold.[8]

Q3: What are the likely impurities I might encounter?

A3: Potential impurities could include unreacted carbazole, byproducts of the alkylation reaction, and potentially isomeric impurities present in the starting carbazole material.[9][10] Depending on the synthesis, you might also have anthracene or phenanthrene if the initial carbazole was not pure.[11]

Q4: My compound is not stable on silica gel. What are the alternatives?

A4: If your compound degrades on silica gel, you can try using a less acidic stationary phase like alumina (basic or neutral).[2] Alternatively, Diol-functionalized silica can be a good option as it offers different selectivity and is less harsh than bare silica.[1] Preparative HPLC with a C18 or a Diol column is another powerful alternative for sensitive compounds.[12]

Q5: How can I improve the separation of closely related impurities during column chromatography?

A5: To improve separation, you can try using a shallower solvent gradient, a longer column, or a finer mesh silica gel. Sometimes, changing the solvent system entirely can significantly alter the elution order and improve separation. For example, switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system can provide different selectivity.

Experimental Protocols

Column Chromatography Protocol
  • Preparation of the Column:

    • Select an appropriately sized glass column and pack it with silica gel (60-120 or 230-400 mesh) as a slurry in the initial, least polar eluent (e.g., 20% ethyl acetate in hexanes).

    • Ensure the silica bed is compact and level. Add a thin layer of sand on top to prevent disturbance.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate).

    • Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[13]

  • Elution:

    • Begin eluting with a low polarity solvent system (e.g., 20-30% ethyl acetate in hexanes).

    • Gradually increase the polarity of the eluent (e.g., to 50% ethyl acetate, then 100% ethyl acetate, and finally adding 1-5% methanol to the ethyl acetate if necessary).

    • Collect fractions and monitor the elution by thin-layer chromatography (TLC).

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Recrystallization Protocol
  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a potential solvent dropwise while heating and agitating until the solid dissolves.

    • Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation. The ideal solvent will result in the formation of well-defined crystals upon cooling.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will slow the cooling and can lead to larger crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Purification Parameters Summary

Purification TechniqueStationary/Mobile PhaseKey Considerations
Column Chromatography Stationary Phase: Silica Gel, Alumina, or Diol-Silica. Mobile Phase: Gradient of Ethyl Acetate in Hexanes, potentially with Methanol.Good for initial bulk purification. Polarity of the diol group requires a relatively polar eluent. Dry loading is recommended for better separation.[13]
Recrystallization Solvent: Ethanol, Isopropanol, Ethyl Acetate, or a mixture such as Hexanes/Ethyl Acetate or Methanol/Water.Effective for removing impurities with different solubility profiles. Slow cooling is crucial for obtaining pure crystals.
Preparative HPLC Stationary Phase: C18 (Reversed-Phase) or Diol (Normal Phase/HILIC).[4][12] Mobile Phase: Acetonitrile/Water or Methanol/Water for C18; Hexanes/Isopropanol for Diol.Provides high resolution for separating closely related impurities. The choice between reversed-phase and normal-phase depends on the specific impurities.

Purification Workflow

Purification_Workflow Crude Crude Product Column Column Chromatography (Silica Gel) Crude->Column Fractions Collect & Analyze Fractions (TLC) Column->Fractions Impure_Fractions Impure Fractions Fractions->Impure_Fractions Impure Pure_Fractions Pure Fractions Fractions->Pure_Fractions Pure Evaporation Solvent Evaporation Pure_Fractions->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Further Purification Final_Product Pure 3-Carbazol-9-yl- propane-1,2-diol Evaporation->Final_Product Sufficiently Pure Recrystallization->Final_Product

Caption: A general workflow for the purification of this compound.

References

resolving solubility issues with 3-Carbazol-9-ylpropane-1,2-diol in device fabrication

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Carbazol-9-ylpropane-1,2-diol, focusing on resolving solubility issues during device fabrication.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, like many carbazole derivatives, is a largely non-polar molecule due to the carbazole core. However, the presence of the propane-1,2-diol group introduces hydroxyl (-OH) functionalities, which can increase its polarity and potential for hydrogen bonding. Generally, it is expected to have low solubility in water and higher solubility in common organic solvents. The solubility can be influenced by factors such as solvent polarity, temperature, and the crystalline form of the solid material.

Q2: Which solvents are recommended for dissolving this compound for device fabrication (e.g., spin coating)?

A2: Based on the solubility of similar carbazole derivatives, a range of organic solvents should be tested to find the optimal one for your specific application. It is advisable to start with common solvents used for organic electronics. A good starting point would be chlorinated solvents and aromatic hydrocarbons. Some carbazole derivatives have shown good solubility in dichloromethane and chloroform.[1] For a related compound, 3-(9H-Carbazol-9-yl)propan-1-ol, purification was achieved using a mixture of ethyl acetate and hexane, and recrystallization from chloroform, suggesting solubility in these solvents.

Q3: What is a typical starting concentration for preparing a solution of this compound for spin coating?

A3: A typical starting concentration for spin coating carbazole-based materials is in the range of 1 to 20 mg/mL. For a similar dichloro-substituted carbazole diol compound, a solubility of 5 mg/mL in DMSO has been reported.[2] For creating a self-assembled monolayer, a much lower concentration of 1 mM in ethanol was used for a functionalized carbazole molecule.[3] The optimal concentration will depend on the desired film thickness, the chosen solvent, and the spin coating parameters. It is recommended to start with a lower concentration (e.g., 5 mg/mL) and gradually increase it to achieve the desired film characteristics.

Q4: Can heating be used to improve the solubility of this compound?

A4: Yes, gentle heating can be an effective method to increase the solubility of many organic compounds, including carbazole derivatives. When preparing your solution, you can try warming the solvent to 40-60°C while stirring. However, be cautious about the thermal stability of the compound and the boiling point of the solvent. After dissolution, it is crucial to allow the solution to cool to room temperature before spin coating to ensure uniform film formation. Note that supersaturated solutions can sometimes lead to precipitation or crystallization upon cooling, which can affect film quality.

Troubleshooting Guide: Resolving Solubility and Film Deposition Issues

This guide addresses common problems encountered during the preparation of this compound solutions and the subsequent fabrication of thin films.

Issue 1: Poor or Incomplete Dissolution

Symptoms:

  • Visible solid particles remain in the solution even after prolonged stirring.

  • The solution appears cloudy or hazy.

Possible Causes:

  • Inappropriate Solvent: The solvent may not have the right polarity to effectively dissolve the compound.

  • Insufficient Solvent Volume: The concentration of the solute may be too high for the chosen solvent.

  • Low Temperature: The dissolution process may be kinetically slow at room temperature.

  • Material Purity: Impurities in the this compound can affect its solubility.

Troubleshooting Steps:

  • Solvent Screening: Test a range of solvents with varying polarities. See the table below for suggested starting points.

  • Increase Solvent Volume: Try decreasing the concentration of your solution.

  • Apply Gentle Heat: Warm the solution (e.g., to 40-60°C) while stirring. Use a water bath for controlled heating.

  • Sonication: Use an ultrasonic bath to aid in the dissolution process. This can help break up aggregates of solid particles.

  • Check Material Purity: If possible, verify the purity of your this compound using techniques like NMR or HPLC.

Issue 2: Solution Instability and Precipitation

Symptoms:

  • The compound dissolves initially but precipitates out of the solution over time.

  • Crystals form in the solution upon standing or cooling.

Possible Causes:

  • Supersaturation: The solution was prepared at an elevated temperature and becomes supersaturated upon cooling.

  • Aggregation: Molecules of this compound may aggregate in solution, leading to precipitation. The diol group could potentially facilitate intermolecular hydrogen bonding, contributing to aggregation.

  • Solvent Evaporation: Partial evaporation of the solvent can increase the concentration and lead to precipitation.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Use the solution for device fabrication shortly after preparation.

  • Filter the Solution: Before use, filter the solution through a PTFE syringe filter (e.g., 0.2 µm pore size) to remove any small aggregates or undissolved particles.

  • Co-solvent System: Consider using a mixture of solvents. A good solvent that dissolves the compound well can be mixed with a co-solvent that has a different boiling point to modulate the drying process during spin coating and improve film morphology.

  • Work at a Lower Concentration: If precipitation is a persistent issue, working with a more dilute solution may be necessary.

Issue 3: Poor Film Quality After Spin Coating

Symptoms:

  • The resulting film is not uniform and shows streaks, "coffee rings," or pinholes.

  • The film is hazy or opaque.

  • The film has a rough surface morphology.

Possible Causes:

  • Inappropriate Spin Coating Parameters: Spin speed, acceleration, and time can all significantly impact film quality.

  • Poor Solution Wettability: The solution may not wet the substrate surface evenly.

  • Fast Solvent Evaporation: If the solvent evaporates too quickly, the molecules do not have enough time to self-organize into a smooth film.

  • Particulate Contamination: Dust or undissolved particles in the solution or on the substrate can act as nucleation sites for defects.

Troubleshooting Steps:

  • Optimize Spin Coating Parameters:

    • Spin Speed: Vary the spin speed (e.g., from 1000 to 4000 rpm) to control the film thickness and uniformity.

    • Acceleration: A slower acceleration rate can sometimes improve film uniformity.

    • Spin Time: Ensure the spin time is long enough for the film to become tacky-dry.

  • Substrate Surface Treatment:

    • Thoroughly clean your substrates using a standard cleaning procedure (e.g., sonication in detergent, deionized water, acetone, and isopropanol).

    • Use a plasma treatment or UV-ozone cleaning to improve the wettability of the substrate surface.

  • Solvent Selection:

    • Choose a solvent with a higher boiling point to slow down the evaporation rate (e.g., chlorobenzene instead of chloroform).

    • Use a co-solvent system as described in the previous section.

  • Environmental Control:

    • Perform spin coating in a clean, controlled environment (e.g., a glovebox or a cleanroom) to minimize dust contamination.

  • Solution Filtration: Always filter your solution immediately before spin coating.

Data Presentation

Table 1: Suggested Solvents for Solubility Testing of this compound

Solvent ClassExample SolventsBoiling Point (°C)Polarity (Dielectric Constant)Notes
Chlorinated Dichloromethane39.69.1Good starting point, but evaporates quickly.
Chloroform61.24.8Commonly used for carbazole derivatives.
Chlorobenzene131.75.6Slower evaporation rate can improve film quality.
Aromatic Toluene110.62.4Often a good solvent for non-polar organic materials.
Xylene~140~2.4Slower evaporation than toluene.
Ethers Tetrahydrofuran (THF)667.6Can be a good solvent, but may absorb water.
Ketones Acetone5621Polar aprotic solvent.
Amides Dimethylformamide (DMF)15337High boiling point, polar aprotic.
Dimethyl Sulfoxide (DMSO)18947High boiling point, polar aprotic; a related compound showed solubility of 5 mg/mL.[2]
Alcohols Ethanol78.424.6A 1 mM solution of a carbazole derivative in ethanol was used for SAM deposition.[3]

Experimental Protocols

Protocol 1: Standard Procedure for Preparing a 10 mg/mL Solution

  • Weigh 10 mg of this compound into a clean, dry vial.

  • Add 1 mL of the chosen solvent (e.g., chloroform or chlorobenzene) to the vial.

  • Place a small magnetic stir bar in the vial and cap it.

  • Stir the mixture at room temperature for at least 1 hour.

  • If the compound is not fully dissolved, gently warm the vial in a water bath to 40-50°C while continuing to stir.

  • Once dissolved, allow the solution to cool to room temperature.

  • Before use, filter the solution through a 0.2 µm PTFE syringe filter into a clean vial.

Protocol 2: Spin Coating a Thin Film

  • Ensure the substrate is thoroughly cleaned and, if necessary, surface-treated.

  • Place the substrate on the chuck of the spin coater and ensure it is centered.

  • Dispense a small amount of the filtered this compound solution onto the center of the substrate.

  • Start the spin coater. A typical two-step program is often effective:

    • Step 1 (Spread Cycle): 500 rpm for 10 seconds to allow the solution to spread evenly across the substrate.

    • Step 2 (Thinning Cycle): 2000-4000 rpm for 30-60 seconds to achieve the desired film thickness.

  • After the spin coating process is complete, carefully remove the substrate.

  • Anneal the film on a hotplate at a suitable temperature (e.g., 80-120°C) to remove residual solvent and potentially improve film morphology. The optimal annealing temperature and time should be determined experimentally.

Mandatory Visualization

TroubleshootingWorkflow cluster_start Initial Problem cluster_dissolution Troubleshooting Dissolution cluster_stability Troubleshooting Solution Stability cluster_film Troubleshooting Film Quality cluster_success Resolution Start Solubility or Film Issue IncompleteDissolution Incomplete Dissolution Start->IncompleteDissolution Is dissolution incomplete? Precipitation Precipitation Over Time Start->Precipitation Does it precipitate? PoorFilm Poor Film Quality Start->PoorFilm Is the film quality poor? SolventScreen Try Different Solvents IncompleteDissolution->SolventScreen IncreaseSolvent Decrease Concentration SolventScreen->IncreaseSolvent If still issues ApplyHeat Gentle Heating (40-60°C) IncreaseSolvent->ApplyHeat Sonication Use Ultrasonic Bath ApplyHeat->Sonication Sonication->PoorFilm If dissolved, but film is poor Success Good Quality Film Sonication->Success Problem Resolved FreshSolution Use Fresh Solution Precipitation->FreshSolution FilterSolution Filter Before Use (0.2 µm) FreshSolution->FilterSolution CoSolvent Use Co-solvent System FilterSolution->CoSolvent CoSolvent->PoorFilm If stable, but film is poor CoSolvent->Success Problem Resolved OptimizeSpin Optimize Spin Parameters (Speed, Time, Acceleration) PoorFilm->OptimizeSpin SurfaceTreat Substrate Surface Treatment (Cleaning, Plasma/UV-Ozone) OptimizeSpin->SurfaceTreat ChangeSolvent Use Higher Boiling Point Solvent SurfaceTreat->ChangeSolvent ControlEnv Control Environment (Cleanroom/Glovebox) ChangeSolvent->ControlEnv ControlEnv->Success Problem Resolved

Caption: Troubleshooting workflow for solubility and film deposition issues.

ExperimentalWorkflow cluster_prep Solution Preparation cluster_fab Device Fabrication cluster_char Characterization Weigh 1. Weigh Compound AddSolvent 2. Add Solvent Weigh->AddSolvent Dissolve 3. Dissolve (Stir, Heat, Sonicate) AddSolvent->Dissolve Cool 4. Cool to RT Dissolve->Cool Filter 5. Filter (0.2 µm) Cool->Filter CleanSubstrate 6. Clean Substrate Filter->CleanSubstrate SpinCoat 7. Spin Coat CleanSubstrate->SpinCoat Anneal 8. Anneal Film SpinCoat->Anneal Characterize 9. Characterize Device Anneal->Characterize

Caption: Experimental workflow for thin film fabrication.

References

preventing degradation of carbazole compounds during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with carbazole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent degradation and overcome common challenges during the synthesis of carbazoles.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of carbazole degradation during synthesis?

Carbazole degradation can be attributed to several factors, primarily oxidation, photodegradation, and exposure to harsh reaction conditions.

  • Oxidation: The electron-rich carbazole ring is susceptible to oxidation, especially at elevated temperatures or in the presence of strong oxidants. This can lead to the formation of various oxidized byproducts. Some carbazole derivatives, however, are specifically designed for their antioxidant properties.[1][2]

  • Photodegradation: Carbazoles, particularly polyhalogenated carbazoles (PHCZs), can degrade when exposed to light, especially sunlight.[3][4] This process often involves dehalogenation and hydroxylation, potentially yielding photoproducts that are more toxic than the parent compound.[5]

  • Harsh Thermal Conditions: Many traditional carbazole synthesis methods, such as the Ullmann condensation, historically required high temperatures (often exceeding 210°C).[6] These conditions can lead to the formation of unwanted side products and decomposition. Modern catalytic systems often allow for milder reaction temperatures.[7]

  • Strongly Acidic or Basic Conditions: The stability of the carbazole nucleus and its substituents can be compromised under strongly acidic or basic conditions, which are sometimes required for certain reactions or for the removal of protecting groups.[8]

Carbazole Carbazole Substrate Degradation Degradation Products Carbazole->Degradation  Degradation Pathways Oxidants Oxidants / Air Oxidants->Degradation Oxidation Light UV Light / Sunlight Light->Degradation Photodegradation HighTemp High Temperature HighTemp->Degradation Thermal Decomposition HarshpH Strong Acid / Base HarshpH->Degradation Acid/Base Instability

Caption: Common degradation pathways affecting carbazole compounds.

Q2: When should I use a protecting group for the carbazole nitrogen?

Protecting the carbazole N-H is crucial when it might react under the desired experimental conditions, leading to unwanted side products. A protecting group reversibly masks the N-H to prevent it from reacting.[9]

Consider using a protecting group in the following scenarios:

  • When performing reactions on other parts of the molecule: If you are targeting another functional group with a reagent that also reacts with the N-H (e.g., strong bases, electrophiles), protection is necessary.

  • To prevent catalyst inhibition: In some cross-coupling reactions, the deprotonated carbazole can coordinate to the metal catalyst and inhibit its activity.[10][11]

  • To direct lithiation: N-protection can direct metallation to specific positions on the carbazole ring system.[8]

Common protecting groups for secondary amines like carbazole include carbamates (Boc, Cbz), arylsulfonyl derivatives (Tosyl), and pivaloyl groups.[8][12] The choice of group depends on its stability to the reaction conditions and the mildness of its removal.[9]

Start Starting Material: Carbazole with N-H ConditionCheck Will reaction conditions affect the N-H group? (e.g., strong base, electrophiles) Start->ConditionCheck ProtectN Protect Carbazole N-H (e.g., Boc, Cbz, Tosyl) ConditionCheck->ProtectN Yes Proceed Proceed with Reaction (N-H is not reactive) ConditionCheck->Proceed No PerformReaction Perform Desired Reaction on Molecule ProtectN->PerformReaction DeprotectN Deprotect Carbazole N-H PerformReaction->DeprotectN FinalProduct Final Product DeprotectN->FinalProduct Proceed->FinalProduct

Caption: Decision workflow for using an N-H protecting group.

Troubleshooting Guides

Problem 1: My Buchwald-Hartwig amination is slow or fails to go to completion.

This is a common issue that can arise from catalyst inhibition by the carbazole byproduct itself. In reactions catalyzed by 2-aminobiphenyl palladacycles, the NH-carbazole generated during catalyst activation can react with the Pd(II) intermediate.[10] This forms a highly stable aryl carbazolyl Pd(II) complex, which acts as a catalyst resting state and can slow down or stall the catalytic cycle.[11]

Troubleshooting Steps:

  • Confirm Catalyst System: This issue is specifically documented for 2-aminobiphenyl palladacycle precatalysts.[10] If using a different system, consider other common issues like base incompatibility, solvent purity, or substrate quality.[13][14]

  • Analyze Reaction Mixture: Use techniques like HPLC or NMR to check for the presence of the starting materials and the N-arylcarbazole byproduct. The formation of this byproduct confirms the activation of the precatalyst.

  • Adjust Reaction Temperature: While the carbazolyl complex is stable, it can serve to minimize palladium decomposition at higher temperatures.[10][11] A moderate increase in temperature may help overcome the energy barrier for the productive cycle to proceed.

  • Consider Ligand Choice: The choice of phosphine ligand is critical in Buchwald-Hartwig reactions. A more electron-rich or sterically bulky ligand might destabilize the off-cycle carbazolyl complex or promote the reductive elimination step.

Start Buchwald-Hartwig Reaction is Sluggish CheckCatalyst Are you using a 2-aminobiphenyl palladacycle precatalyst? Start->CheckCatalyst Inhibition Potential Cause: Formation of stable Pd(II)-carbazolyl resting state. CheckCatalyst->Inhibition Yes OtherIssues Consider other issues: - Base incompatibility - Solvent/reagent purity - Ligand choice CheckCatalyst->OtherIssues No Action1 Action: Increase temperature moderately. This may overcome the resting state energy barrier. Inhibition->Action1 Action2 Action: Re-evaluate ligand choice. A different ligand may disfavor the off-cycle complex. Inhibition->Action2 Result Improved Reaction Rate Action1->Result Action2->Result

Caption: Troubleshooting workflow for sluggish Buchwald-Hartwig reactions.

Problem 2: I am observing significant byproduct formation in my N-alkylation reaction.

Byproduct formation during N-alkylation of carbazole often stems from the reactivity of the alkylating agent with the solvent or base, or from side reactions if other nucleophilic sites are present in the starting material.

Troubleshooting Steps & Preventative Measures:

  • Choice of Base and Solvent: Use a base that is strong enough to deprotonate the carbazole N-H (pKa ≈ 19.9 in DMSO) but does not promote side reactions with your alkylating agent.[10] Potassium carbonate is a common choice for reactions with alkyl halides.[15] Phase-transfer catalysis (PTC) can be highly effective, using a base like 50% NaOH with a catalyst such as tetrabutylammonium bromide (TBAB) in a non-polar solvent like toluene.[16][17]

  • Microwave-Assisted Synthesis: For rapid and high-yield N-alkylation with alkyl halides, consider microwave irradiation. This method can be performed in "dry media" by adsorbing the carbazole and alkyl halide onto potassium carbonate, minimizing solvent-related side products.[15][18]

  • Protect Other Nucleophilic Groups: If your carbazole starting material contains other nucleophilic sites (e.g., other amines, hydroxyls), they may also be alkylated. Protect these groups before performing the carbazole N-alkylation.[9]

  • Purification of Product: If byproducts are unavoidable, purification is necessary. Unreacted carbazole and nonpolar byproducts can often be removed by recrystallization from a suitable solvent system.[19][20]

Reaction MethodTypical BaseSolventKey AdvantagePotential Issue
Conventional Heating K₂CO₃, NaHDMF, AcetonitrileSimple setupLong reaction times, potential for solvent degradation
Phase-Transfer Catalysis 50% NaOH (aq)Toluene, BenzeneHigh yields, mild conditions[17]Requires optimization of catalyst and base concentration[16]
Microwave Irradiation K₂CO₃ (solid support)"Dry media" / Solvent-freeExtremely fast, high yields[15]Requires specialized microwave reactor

Problem 3: My halogenated carbazole is degrading during workup and purification.

Halogenated carbazoles are particularly susceptible to photodegradation.[3] Exposure to ambient laboratory light or sunlight during experimental procedures can cause dehalogenation.

Preventative Measures:

  • Protect from Light: Conduct the reaction, workup, and purification steps in a fume hood with the sash lowered and the lights turned off, or wrap all glassware (reaction flask, separatory funnel, chromatography column, crystallization dish) in aluminum foil.

  • Minimize Exposure Time: Perform workup and purification steps as efficiently as possible to reduce the total time the compound is exposed to any light.

  • Solvent Choice: Photodegradation kinetics can be solvent-dependent. While studies have characterized degradation in hexane, be aware that the process can occur in other common organic solvents.[3][5]

Halogenation PatternRelative Photodegradation Rate (Pseudo-first-order k, h⁻¹)Reference
Carbazole (CZ)0.183[3]
3-Chlorocarbazole (3-CCZ)0.287[3]
3,6-Dichlorocarbazole (36-DCCZ)0.407[3]
1,3,6-Trichlorocarbazole (136-TCCZ)0.601[3]
3-Bromocarbazole (3-BCZ)0.612[3]
3,6-Dibromocarbazole (36-DBCZ)1.341[3]
1,3,6,8-Tetrabromocarbazole (1368-TBCZ)2.394[3][5]

Data from studies of polyhalogenated carbazoles irradiated under natural sunlight in hexane solution.[3] The rate increases exponentially with the number of chlorine and bromine atoms.[3]

Experimental Protocols

Protocol 1: General Procedure for Purification of Carbazole by Solvent Crystallization

This protocol is adapted from methods used to remove common impurities like anthracene and phenanthrene from crude carbazole. The principle relies on the differential solubility of carbazole and its impurities in a selected solvent.[19][21]

  • Solvent Selection: Choose a solvent where the impurities are significantly more soluble than carbazole at a given temperature. Carbon tetrachloride[19] and DMF[21] have been reported for this purpose.

  • Dissolution: In a flask, suspend the impure carbazole in a sufficient quantity of the chosen solvent (e.g., a liquid-to-solid ratio of 1.8 mL/g for a DMF system).[21]

  • Heating: Warm the mixture with stirring to a temperature that dissolves the majority of the impurities and a minimal amount of the carbazole (e.g., 50°C for carbon tetrachloride[19] or 90°C for DMF[21]). Hold at this temperature for a set time (e.g., 50 minutes).[21]

  • Filtration (Optional Hot Filtration): If a large amount of carbazole remains undissolved, it can be filtered hot to separate it from the solution containing the dissolved impurities. The filtered solid is the purified carbazole.

  • Cooling & Crystallization: Slowly cool the solution to a lower temperature (e.g., 25°C) to allow the dissolved carbazole to crystallize while the impurities remain in the solution.[21]

  • Isolation: Collect the crystallized carbazole by suction filtration. Wash the filter cake with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. The purity can be checked by HPLC or GC.[22]

References

Technical Support Center: Optimizing N-Alkylation of Carbazole with a Diol Side Chain

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the N-alkylation of carbazole with diol side chains. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this specific chemical transformation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the N-alkylation of carbazole with a diol. The solutions provided are based on established chemical principles and best practices in synthetic organic chemistry.

Issue 1: Low to No Product Formation

  • Question: I am not observing any significant formation of the desired N-alkylated carbazole product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no product yield can stem from several factors. A systematic approach to troubleshooting is recommended:

    • Inadequate Deprotonation of Carbazole: The N-H bond of carbazole needs to be deprotonated by a suitable base to form the more nucleophilic carbazolide anion.

      • Recommendation: Ensure you are using a sufficiently strong base. For carbazole (pKa ~17), common bases include sodium hydride (NaH), potassium hydroxide (KOH), and potassium carbonate (K2CO3). The choice of base can be critical and may need to be optimized for your specific diol substrate.

    • Poor Leaving Group on the Diol: For the reaction to proceed via nucleophilic substitution, the diol must be activated to have a good leaving group. Hydroxyl groups themselves are poor leaving groups.

      • Recommendation: Consider converting one of the hydroxyl groups of the diol into a better leaving group, such as a tosylate (-OTs), mesylate (-OMs), or a halide (-Br, -I). Alternatively, the Mitsunobu reaction can be employed to activate the alcohol in situ.[1]

    • Reaction Temperature and Time: The reaction may be too slow at the current temperature.

      • Recommendation: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Prolonging the reaction time can also lead to higher conversion. However, be cautious of potential side reactions at elevated temperatures.

    • Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.

      • Recommendation: Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally effective for N-alkylation reactions as they can solvate the cation of the base without interfering with the nucleophile.

Issue 2: Formation of O-Alkylated Byproducts

  • Question: I am observing significant amounts of O-alkylated carbazole or bis-carbazole ether byproducts in my reaction mixture. How can I minimize these side reactions?

  • Answer: The formation of O-alkylated byproducts arises from the competing nucleophilic attack by the hydroxyl groups of the diol on another activated diol molecule or by the carbazolide anion on the hydroxyl group.

    • Use of Protecting Groups: This is the most effective strategy to prevent O-alkylation.

      • Recommendation: Protect the diol with a suitable protecting group before performing the N-alkylation. Common protecting groups for 1,2- and 1,3-diols include cyclic acetals like acetonides (from acetone) or benzylidene acetals.[2][3] These are generally stable to the basic conditions of N-alkylation and can be removed under acidic conditions post-reaction.

    • Control of Stoichiometry: Using a large excess of the diol can sometimes minimize the formation of bis-carbazole products, but it will not prevent O-alkylation between diol molecules.

Issue 3: Formation of Bis-N-Alkylated Product

  • Question: Both hydroxyl groups of my diol are reacting with carbazole, leading to a bis-N-alkylated product. How can I achieve mono-N-alkylation?

  • Answer: Achieving mono-alkylation with a symmetric diol can be challenging due to the similar reactivity of both hydroxyl groups.

    • Mono-protection of the Diol: The most reliable method is to start with a mono-protected diol.

      • Recommendation: Synthesize or purchase a diol where one of the hydroxyl groups is already protected with a group that can be selectively removed later if needed.

    • Stoichiometric Control: Carefully controlling the stoichiometry can favor mono-alkylation.

      • Recommendation: Use a molar excess of carbazole relative to the diol. This increases the probability that a diol molecule will react with only one carbazole molecule. However, this may not result in complete selectivity and will require careful purification.

    • Activation of One Hydroxyl Group: If the diol is unsymmetrical, one hydroxyl group might be sterically or electronically more favored for activation (e.g., a primary vs. a secondary alcohol).

Issue 4: Regioselectivity Issues with Unsymmetrical Diols

  • Question: I am using an unsymmetrical diol, and I am getting a mixture of two isomeric products from the reaction at both hydroxyl sites. How can I control the regioselectivity?

  • Answer: The regioselectivity of the N-alkylation with an unsymmetrical diol depends on the relative reactivity of the two hydroxyl groups.

    • Selective Activation: The key is to selectively activate the desired hydroxyl group.

      • Recommendation: Primary alcohols are generally more reactive and less sterically hindered than secondary alcohols. Therefore, selective tosylation or mesylation of the primary alcohol can often be achieved at lower temperatures. This can then be followed by N-alkylation.

    • Enzymatic or Catalyst-Controlled Reactions: In some cases, enzymatic or specific catalyst systems can achieve high regioselectivity.[4]

Frequently Asked Questions (FAQs)

Q1: What are the best general conditions to start with for the N-alkylation of carbazole with a diol?

A1: A good starting point would be to use a mono-protected diol (e.g., as a tosylate or halide). The reaction can be performed using sodium hydride as the base in an anhydrous polar aprotic solvent like DMF at room temperature, with monitoring for progress. If the reaction is slow, the temperature can be gradually increased to 50-80 °C.

Q2: How can I monitor the progress of my reaction?

A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable solvent system that gives good separation between your starting materials (carbazole and the diol derivative) and the product. Staining with a permanganate solution can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q3: My product is difficult to purify. What are some common impurities and how can I remove them?

A3: Common impurities include unreacted carbazole, excess diol, and any of the side products mentioned in the troubleshooting guide (O-alkylated products, bis-alkylated products).

  • Unreacted Carbazole: Can often be removed by column chromatography.

  • Excess Diol: If the diol is water-soluble, an aqueous workup can help remove it. Otherwise, column chromatography is necessary.

  • Side Products: Careful column chromatography on silica gel is typically required to separate the desired mono-N-alkylated product from isomeric byproducts and bis-alkylated species.

Q4: Can I use microwave irradiation to speed up the reaction?

A4: Yes, microwave-assisted synthesis can significantly reduce reaction times for N-alkylation of carbazoles.[5][6] It is advisable to start with conditions reported in the literature and optimize from there, paying close attention to temperature and pressure limits of the microwave reactor.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions that can be adapted for the N-alkylation of carbazole with a diol side chain. The specific conditions will require optimization for each unique substrate.

Table 1: Common Bases for N-Alkylation of Carbazole

BaseSolvent(s)Typical Temperature (°C)Notes
Sodium Hydride (NaH)DMF, THF0 - 80Strong base, requires anhydrous conditions.
Potassium Hydroxide (KOH)DMSO, DMF25 - 100Strong base, often used in phase-transfer catalysis.
Potassium Carbonate (K2CO3)DMF, Acetonitrile50 - 120Weaker base, may require higher temperatures and longer reaction times.
Cesium Carbonate (Cs2CO3)DMF, Dioxane80 - 130Effective base, often used in palladium-catalyzed reactions.[7]

Table 2: Common Activating Groups for Diols and Reaction Conditions

Activating Group/MethodReagentsSolventTypical Temperature (°C)
Tosylationp-Toluenesulfonyl chloride (TsCl), PyridineDCM, Chloroform0 - 25
MesylationMethanesulfonyl chloride (MsCl), Et3NDCM0 - 25
Halogenation (Br)PBr3 or CBr4/PPh3DCM, THF0 - 25
Mitsunobu ReactionDIAD/DEAD, PPh3THF, Dioxane0 - 25

Experimental Protocols

Protocol 1: N-Alkylation of Carbazole with a Mono-tosylated Diol

  • Carbazole Deprotonation: To a solution of carbazole (1.0 eq.) in anhydrous DMF, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Alkylation: Add a solution of the mono-tosylated diol (1.1 eq.) in anhydrous DMF dropwise to the carbazole anion solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC. If the reaction is slow, gradually heat the mixture to 50-80 °C.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Diol Protection using Acetonide

  • Reaction Setup: To a solution of the diol (1.0 eq.) in acetone, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).

  • Stir the reaction at room temperature and monitor by TLC until the starting diol is consumed.

  • Work-up: Quench the reaction by adding a mild base (e.g., sodium bicarbonate solution).

  • Remove the acetone under reduced pressure.

  • Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the protected diol.

Visualizations

experimental_workflow start Start: Carbazole and Diol protect_diol Protect Diol (e.g., Acetonide formation) start->protect_diol deprotonate_carbazole Deprotonate Carbazole (e.g., NaH in DMF) activate_diol Activate unprotected -OH (e.g., Tosylation) protect_diol->activate_diol n_alkylation N-Alkylation Reaction activate_diol->n_alkylation deprotonate_carbazole->n_alkylation workup_purification Work-up and Purification n_alkylation->workup_purification deprotection Deprotection of Diol (if necessary) workup_purification->deprotection final_product Final Product: N-alkylated Carbazole with Diol Side Chain deprotection->final_product troubleshooting_guide start Problem low_yield Low/No Product start->low_yield side_products Side Products Observed start->side_products bis_alkylation Bis-N-Alkylation start->bis_alkylation check_base Is base strong enough? (e.g., NaH, KOH) low_yield->check_base o_alkylation O-Alkylation side_products->o_alkylation solution_bis_alkylation Use mono-protected diol or excess carbazole bis_alkylation->solution_bis_alkylation check_lg Is leaving group good? (e.g., -OTs, -Br) check_base->check_lg Yes solution_base Use stronger base check_base->solution_base No check_conditions Are temp/time sufficient? check_lg->check_conditions Yes solution_lg Activate diol check_lg->solution_lg No solution_conditions Increase temp/time check_conditions->solution_conditions No solution_o_alkylation Protect diol o_alkylation->solution_o_alkylation

References

Technical Support Center: 3-Carbazol-9-ylpropane-1,2-diol Derivatives Film Morphology

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting film morphology of 3-Carbazol-9-ylpropane-1,2-diol and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during thin film preparation and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the film morphology of this compound derivatives?

A1: The final film morphology is a result of a delicate interplay between molecular properties and processing conditions. Key factors include the choice of solvent, solution concentration, deposition technique (e.g., spin coating, drop casting, vapor deposition), substrate surface energy and cleanliness, and post-deposition treatments like solvent vapor or thermal annealing.[1][2]

Q2: How does the solvent choice impact the film quality?

A2: The solvent plays a crucial role in the self-assembly and crystallization behavior of carbazole derivatives.[1] Solvent properties such as boiling point, vapor pressure, and polarity determine the evaporation rate and the solubility of the compound, which in turn affect the nucleation and growth of the thin film.[1][2] For instance, using a high-boiling-point solvent can slow down the evaporation process, allowing more time for molecular ordering and potentially leading to more crystalline films.

Q3: What is the purpose of annealing the thin films?

A3: Annealing, either through thermal treatment or solvent vapor exposure, is a post-processing step used to improve the structural order and quality of the thin film.[1] Thermal annealing can promote molecular rearrangement and reduce defects by providing thermal energy for molecules to find more stable packing arrangements. Solvent vapor annealing can also induce morphological changes, leading to structures like fibers or spherulites depending on the solvent used.[1][2]

Q4: Which characterization techniques are most suitable for analyzing the film morphology?

A4: Atomic Force Microscopy (AFM) is a powerful technique for visualizing the surface topography and morphology of the thin films at the nanoscale.[3][4][5] It provides information on features like grain size, roughness, and the presence of aggregates or pinholes.[3][5] X-ray Diffraction (XRD) is another essential technique used to determine the crystallinity and molecular packing within the film.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the fabrication of thin films with this compound derivatives.

Problem 1: Poor Film Quality (e.g., aggregates, pinholes, cracks)
Symptom Possible Cause Suggested Solution
Aggregates/Crystallites - Solution concentration is too high. - Poor solubility of the derivative in the chosen solvent. - Fast solvent evaporation.- Decrease the solution concentration. - Use a better solvent or a co-solvent system to improve solubility. - Use a solvent with a higher boiling point to slow down evaporation. - Consider heating the solution gently before deposition.
Pinholes/Voids - Incomplete substrate wetting. - Particulate contamination on the substrate or in the solution. - Low solution viscosity.- Ensure the substrate is thoroughly cleaned and treated (e.g., with UV-ozone or plasma) to improve surface wettability. - Filter the solution using a syringe filter (e.g., 0.2 µm PTFE) before deposition. - Increase the solution concentration slightly to increase viscosity.
Cracks in the film - High internal stress in the film. - Mismatch in thermal expansion coefficients between the film and the substrate. - Film is too thick.- Optimize the annealing temperature and ramp rates. A slower cooling rate can reduce stress. - Choose a substrate with a closer thermal expansion coefficient if possible. - Reduce the film thickness by lowering the solution concentration or increasing the spin coating speed.
Problem 2: Inconsistent Film Thickness and Poor Reproducibility
Symptom Possible Cause Suggested Solution
Non-uniform thickness - Uneven spreading of the solution during spin coating. - Tilted substrate during deposition. - Inconsistent spin coater acceleration or speed.- Ensure the substrate is level. - Optimize the volume of the solution dispensed. - Check and calibrate the spin coater for consistent performance.
Poor reproducibility - Variations in environmental conditions (humidity, temperature). - Inconsistent solution preparation. - Aging of the solution.- Control the deposition environment (e.g., use a glovebox). - Standardize the solution preparation protocol, including stirring time and temperature. - Use freshly prepared solutions for each experiment.

Experimental Protocols

Protocol 1: Spin Coating of this compound Derivative Thin Films
  • Substrate Preparation:

    • Clean the substrates (e.g., ITO-coated glass, silicon wafers) by sonicating sequentially in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone or oxygen plasma for 15-30 minutes to remove organic residues and improve surface wettability.[6]

  • Solution Preparation:

    • Prepare a solution of the this compound derivative in a suitable solvent (e.g., chloroform, chlorobenzene, or THF) at a concentration range of 1-10 mg/mL.

    • Stir the solution overnight at room temperature in a sealed vial to ensure complete dissolution.

    • Before use, filter the solution through a 0.2 µm PTFE syringe filter.[3]

  • Film Deposition:

    • Place the cleaned substrate on the spin coater chuck.

    • Dispense a sufficient amount of the filtered solution onto the center of the substrate (e.g., 50-100 µL for a 1x1 cm substrate).

    • Spin coat at a speed between 1000-4000 rpm for 30-60 seconds.[6] The spin speed will determine the final film thickness.

  • Annealing:

    • Transfer the coated substrate to a hotplate for thermal annealing.

    • Anneal at a temperature between 80-150°C for 10-30 minutes to remove residual solvent and improve film quality.[6] The optimal temperature and time should be determined experimentally.

Protocol 2: Characterization by Atomic Force Microscopy (AFM)
  • Sample Preparation:

    • Mount the thin film sample on an AFM sample puck using double-sided adhesive tape.

  • Imaging:

    • Use a high-resolution AFM in tapping mode to minimize sample damage.[5]

    • Select an appropriate cantilever with a sharp tip.

    • Scan a representative area of the film (e.g., 5x5 µm or 1x1 µm) to observe the surface morphology.

    • Analyze the obtained images for surface roughness (RMS), grain size, and the presence of any defects.[3]

Data Presentation

The following tables provide representative data on how different experimental parameters can influence the film morphology of carbazole derivatives. Note: This data is illustrative and may need to be optimized for your specific derivative and experimental setup.

Table 1: Effect of Spin Coating Speed on Film Thickness and Roughness

Spin Speed (rpm)Film Thickness (nm)Surface Roughness (RMS, nm)
10001205.2
2000853.8
3000602.5
4000451.9

Table 2: Influence of Annealing Temperature on Film Crystallinity

Annealing Temperature (°C)Crystalline Domain Size (µm)Surface Roughness (RMS, nm)
No Annealing0.1 - 0.34.5
800.5 - 0.83.1
1001.0 - 1.52.2
1201.2 - 2.02.8
150> 2.0 (with potential for dewetting)3.5

Visualizations

experimental_workflow cluster_prep Preparation cluster_dep Deposition cluster_post Post-Processing cluster_char Characterization sub_prep Substrate Cleaning spin_coat Spin Coating sub_prep->spin_coat sol_prep Solution Preparation sol_prep->spin_coat anneal Annealing spin_coat->anneal afm AFM anneal->afm xrd XRD anneal->xrd

Caption: Experimental workflow for thin film fabrication and characterization.

troubleshooting_logic cluster_issues Identify Issue cluster_solutions Potential Solutions start Poor Film Quality aggregates Aggregates/ Pinholes start->aggregates cracks Cracks start->cracks non_uniform Non-uniformity start->non_uniform solution_params Adjust Solution: - Concentration - Solvent aggregates->solution_params deposition_params Optimize Deposition: - Spin Speed - Substrate Prep aggregates->deposition_params cracks->solution_params annealing_params Modify Annealing: - Temperature - Time cracks->annealing_params non_uniform->deposition_params

Caption: Troubleshooting logic for common film morphology issues.

References

Technical Support Center: Enhancing Thermal Stability of 3-Carbazol-9-ylpropane-1,2-diol Based Materials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the thermal stability of materials based on 3-Carbazol-9-ylpropane-1,2-diol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, purification, and analysis of this compound and its derivatives, with a focus on improving their thermal properties.

Issue 1: Inconsistent Thermal Decomposition Temperatures (Td) in Thermogravimetric Analysis (TGA).

  • Question: Why am I observing significant variations in the decomposition temperature for different batches of the same this compound derivative?

  • Answer: Inconsistent Td values often point to impurities or variations in the crystalline structure. Residual solvents, unreacted starting materials, or byproducts from the synthesis can lower the onset of decomposition. Additionally, different crystalline polymorphs of the same compound can exhibit different thermal stabilities. It is crucial to ensure a consistent and high degree of purity.

Issue 2: Premature Decomposition or "Oiling Out" During Differential Scanning Calorimetry (DSC).

  • Question: My sample appears to melt and decompose simultaneously, or it turns into an oil before crystallizing upon cooling in the DSC. How can I resolve this?

  • Answer: The phenomenon of "oiling out" occurs when a compound's melting point is lower than the temperature of the solution it is in, preventing the formation of pure crystals[1]. This can be problematic for obtaining a clear melting point and understanding the material's thermal behavior. To address this, consider the following:

    • Purity: As with TGA, impurities are a common cause. Re-purify your sample using techniques like column chromatography or recrystallization.

    • Heating/Cooling Rate: A slower heating rate in the DSC can sometimes resolve overlapping thermal events, allowing for a clearer distinction between melting and decomposition. Similarly, a slower cooling rate can encourage proper crystallization.

    • Atmosphere: Ensure the DSC experiment is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition, which can occur at elevated temperatures.

Issue 3: Low Glass Transition Temperature (Tg) in Amorphous Materials.

  • Question: I have synthesized an amorphous derivative of this compound, but its glass transition temperature is too low for my application. How can I increase it?

  • Answer: A low Tg indicates lower thermal stability in the amorphous state. To increase the Tg, consider molecular modifications that restrict chain mobility and introduce rigidity. Incorporating bulky, rigid aromatic units or creating a more sterically hindered structure can effectively raise the Tg. For instance, creating more rigid structures in carbazole-based materials has been shown to improve thermal stability, leading to decomposition temperatures up to 400 °C and glass transition temperatures above 190 °C[2][3].

Issue 4: Broad or Multiple Melting Peaks in DSC.

  • Question: My DSC thermogram shows a broad melting peak or multiple endotherms for my this compound material. What does this indicate?

  • Answer: A broad melting peak often suggests the presence of impurities, which can depress and broaden the melting range. Multiple melting peaks could indicate the presence of different crystalline polymorphs, each with its own distinct melting point. To confirm polymorphism, you can try different crystallization conditions (e.g., different solvents, cooling rates) and analyze the resulting crystals by DSC and X-ray diffraction (XRD).

Frequently Asked Questions (FAQs)

Q1: What is a typical thermal decomposition temperature for carbazole-based materials?

A1: The thermal stability of carbazole derivatives can vary significantly based on their molecular structure. Simple carbazole compounds might show decomposition beginning around 250-300 °C[4]. However, by designing more rigid and complex structures, decomposition temperatures (Td, often defined as the temperature at 5% weight loss) can be pushed to well above 400 °C[2][3].

Q2: How can I chemically modify this compound to improve its thermal stability?

A2: To enhance thermal stability, focus on modifications that increase molecular rigidity and intermolecular interactions. Consider the following strategies:

  • Incorporate Aromatic Units: Attaching additional rigid aromatic groups to the carbazole nucleus or the diol side chain can increase the overall rigidity of the molecule.

  • Increase Molecular Weight: Generally, higher molecular weight analogues tend to have higher thermal stability.

  • Introduce Steric Hindrance: Bulky side groups can protect the more thermally labile parts of the molecule from decomposition pathways[4].

  • Cross-linking: If applicable to your material system, creating cross-linked networks can significantly enhance thermal stability by restricting molecular motion.

Q3: What are the key parameters to control during TGA and DSC experiments for accurate results?

A3: For reliable and reproducible thermal analysis data, it is essential to control the following parameters:

  • Heating Rate: A consistent heating rate (e.g., 10 °C/min or 20 °C/min) should be used for all comparative experiments.

  • Sample Mass: Use a similar sample mass for all runs to ensure consistency.

  • Atmosphere: Always use an inert atmosphere (e.g., nitrogen) with a constant flow rate to prevent oxidative degradation.

  • Crucible Type: Use the same type of sample pan (e.g., aluminum, platinum) for all measurements.

Q4: Can the diol functional group in this compound be a source of thermal instability?

A4: Yes, the propane-1,2-diol side chain can be a point of thermal degradation. At elevated temperatures, dehydration (loss of water) or other decomposition reactions involving the hydroxyl groups can occur. The degradation of carbazole-containing polymers has been observed to initiate with the scission of side chains before the degradation of the carbazole moiety itself at temperatures exceeding 415 °C[4].

Quantitative Data Summary

The following table summarizes thermal stability data for various carbazole derivatives to provide a comparative context.

Compound/MaterialTd (5% weight loss) (°C)Tg (°C)Reference
Novel Carbazole-based Compound 7a291N/A[5]
Novel Carbazole-based Compound 7b307N/A[5]
FCzTPA (Carbazole/dibenzo[b,d]furan-based HTM)> 400> 190[2][3]
FCzDPNA (Carbazole/dibenzo[b,d]furan-based HTM)> 410> 190[3]
3,6-carbazole based platinum(II)–polyyne polymer> 415 (carbazole moiety degradation)N/A[4]

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA)

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of the dried, purified this compound derivative into a clean TGA crucible.

  • Experimental Conditions:

    • Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Determine the onset decomposition temperature and the temperature at 5% weight loss (Td5%) from the resulting weight vs. temperature curve.

Protocol 2: Differential Scanning Calorimetry (DSC)

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the purified sample into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program (for Tm and Tg):

      • Equilibrate at 25 °C.

      • Heat from 25 °C to a temperature above the expected melting point (e.g., 250 °C) at 10 °C/min.

      • Cool from the upper temperature back to 25 °C at 10 °C/min.

      • Heat again from 25 °C to the upper temperature at 10 °C/min.

  • Data Analysis:

    • Determine the melting temperature (Tm) from the peak of the endotherm in the first or second heating scan.

    • Determine the glass transition temperature (Tg) from the midpoint of the step-change in the heat flow curve, typically from the second heating scan.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Thermal Analysis cluster_evaluation Evaluation Synthesis Synthesize Derivative Purification Purify (e.g., Recrystallization) Synthesis->Purification TGA Thermogravimetric Analysis (TGA) Purification->TGA DSC Differential Scanning Calorimetry (DSC) Purification->DSC Data_Analysis Analyze Td, Tg, Tm TGA->Data_Analysis DSC->Data_Analysis Compare Compare to Target Properties Data_Analysis->Compare Decision Decision: Stable or Unstable? Compare->Decision Decision->Synthesis Unstable: Redesign Molecule Application Application Decision->Application Stable: Proceed to Application

Caption: Experimental workflow for assessing the thermal stability of new materials.

Troubleshooting_Logic Start Inconsistent Thermal Stability Results Check_Purity Is the sample of high purity? Start->Check_Purity Repurify Action: Re-purify the sample (Chromatography, Recrystallization) Check_Purity->Repurify No Check_Polymorphism Could polymorphism be the issue? Check_Purity->Check_Polymorphism Yes Re_evaluate Re-evaluate Thermal Stability Repurify->Re_evaluate Vary_Crystallization Action: Vary crystallization conditions and analyze with XRD/DSC Check_Polymorphism->Vary_Crystallization Yes Check_Instrument Are TGA/DSC parameters consistent? Check_Polymorphism->Check_Instrument No Vary_Crystallization->Re_evaluate Standardize_Protocol Action: Standardize heating rate, sample mass, and atmosphere Check_Instrument->Standardize_Protocol No Check_Instrument->Re_evaluate Yes Standardize_Protocol->Re_evaluate

Caption: Decision-making process for troubleshooting thermal stability issues.

References

Technical Support Center: Synthesis of 3-Carbazol-9-ylpropane-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working on the synthesis of 3-Carbazol-9-ylpropane-1,2-diol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Q1: My reaction is very slow or appears incomplete, with a significant amount of unreacted carbazole remaining. What are the possible causes and solutions?

A1: Low conversion rates are a common issue. Here are several factors to investigate:

  • Insufficient Deprotonation of Carbazole: The reaction proceeds through the nucleophilic attack of the carbazole anion on glycidol. Incomplete deprotonation of carbazole will result in a low concentration of the active nucleophile.

    • Solution: Ensure the base used is strong enough and added in a sufficient molar excess. Sodium hydride (NaH) is an effective base for this purpose. Ensure the carbazole is fully dissolved in an appropriate anhydrous solvent like THF before adding the base, and allow sufficient time for the deprotonation to complete (this can be monitored by the cessation of hydrogen gas evolution if using NaH).

  • Low Reaction Temperature: While the reaction can be exothermic, very low temperatures may slow down the rate of reaction significantly.

    • Solution: After the initial deprotonation, consider gently warming the reaction mixture. The optimal temperature will depend on the solvent used. Monitoring the reaction by Thin Layer Chromatography (TLC) will help determine the appropriate reaction time and temperature.

  • Reagent Purity: Impurities in the carbazole, glycidol, or solvent can interfere with the reaction. Water is particularly detrimental as it will quench the base.

    • Solution: Use freshly purified reagents and anhydrous solvents. Ensure all glassware is thoroughly dried before use.

Q2: My final product is a sticky, viscous oil or a polymeric material, and I am unable to isolate the desired diol. What is happening and how can I prevent this?

A2: The formation of a polymeric substance is a very common side reaction in this synthesis.

  • Cause: This is due to the polymerization of glycidol or the reaction of the initially formed product with additional glycidol molecules. The hydroxyl groups of the desired product, this compound, can be deprotonated by the base in the reaction mixture, turning the product itself into a nucleophile that can attack another glycidol molecule. This process can continue, leading to the formation of oligoetherols.[1]

  • Prevention:

    • Control Stoichiometry: Use a slight excess of carbazole relative to glycidol (e.g., 1.1 to 1.2 equivalents of carbazole). This will ensure that glycidol is the limiting reagent and minimizes the chance of the product reacting with excess glycidol. Avoid using an excess of glycidol.

    • Reverse Addition: Consider adding the glycidol slowly to the solution of the carbazole anion. This maintains a low concentration of glycidol in the reaction mixture at any given time, favoring the 1:1 reaction over polymerization.

    • Temperature Control: The reaction can be exothermic.[1] Running the reaction at a controlled, lower temperature can help to reduce the rate of polymerization.

Q3: I have obtained a product, but my NMR analysis suggests a mixture of isomers. What is the likely isomeric impurity and how can I improve the regioselectivity?

A3: The formation of a constitutional isomer is a potential side reaction due to the nature of the epoxide ring opening of glycidol.

  • The Side Product: The desired product, this compound, results from the attack of the carbazole anion at the less sterically hindered, primary carbon (C3) of the glycidol epoxide. The isomeric side product, 1-Carbazol-9-ylpropane-2,3-diol, is formed if the attack occurs at the more substituted, secondary carbon (C2).

  • Improving Regioselectivity:

    • Base-Catalyzed Conditions: The use of a strong base to form the carbazole anion favors an S(_N)2-type reaction. In an S(_N)2 mechanism, the nucleophile preferentially attacks the less sterically hindered carbon of the epoxide. Therefore, maintaining strongly basic (and not acidic) conditions is crucial for high regioselectivity.

    • Avoid Protic Acids: Ensure that no acidic species are present in the reaction mixture, as acid-catalyzed epoxide opening can lead to a mixture of isomers, with a higher propensity for attack at the more substituted carbon.

Q4: My purification by column chromatography is difficult, and the product seems to streak on the column. What can I do to improve the purification?

A4: The diol functionality can make the product quite polar, which can lead to difficulties in chromatographic purification.

  • Solutions:

    • Choice of Eluent: Use a polar solvent system. A gradient elution starting with a less polar mixture (e.g., hexane/ethyl acetate) and gradually increasing the polarity (increasing the proportion of ethyl acetate or adding a small amount of methanol) can be effective.

    • Deactivate Silica Gel: The acidic nature of silica gel can sometimes cause issues with polar compounds. You can try neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine.

    • Alternative Purification: If column chromatography is consistently problematic, consider recrystallization from a suitable solvent system. Experiment with different solvents to find one that provides good differential solubility between your product and the impurities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry of carbazole to glycidol?

A1: To minimize the formation of polymeric byproducts, it is recommended to use carbazole as the excess reagent. A molar ratio of 1.1 to 1.2 equivalents of carbazole to 1 equivalent of glycidol is a good starting point.

Q2: Which base is most suitable for this reaction?

A2: A strong, non-nucleophilic base is required to efficiently deprotonate carbazole. Sodium hydride (NaH) is a common and effective choice. Potassium carbonate (K(_2)CO(_3)) can also be used, potentially with a phase-transfer catalyst, though it may require higher temperatures and longer reaction times.

Q3: What solvents are recommended for this synthesis?

A3: Anhydrous polar aprotic solvents are generally preferred. Tetrahydrofuran (THF) and dimethylformamide (DMF) are good choices as they can dissolve the carbazole anion effectively.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). Use a suitable eluent (e.g., a mixture of ethyl acetate and hexane) to separate the starting material (carbazole) from the product. The disappearance of the carbazole spot and the appearance of a new, more polar spot will indicate the progress of the reaction.

Q5: Is it necessary to run the reaction under an inert atmosphere?

A5: Yes, especially when using a highly reactive base like sodium hydride. NaH reacts violently with water. An inert atmosphere of nitrogen or argon will prevent the base from being quenched by atmospheric moisture and oxygen.

Data Summary

The following table summarizes the expected impact of key reaction parameters on the synthesis of this compound.

ParameterCondition 1Expected Outcome 1Condition 2Expected Outcome 2
Stoichiometry (Carbazole:Glycidol) 1:1.2 (Excess Glycidol)Increased formation of oligo/polymeric byproducts. Lower yield of the desired diol.1.2:1 (Excess Carbazole)Minimized polymerization. Higher yield and purity of the desired diol.
Base Strength Weak Base (e.g., K(_2)CO(_3))Slower reaction, may require higher temperatures or a catalyst. Incomplete conversion possible.Strong Base (e.g., NaH)Fast and efficient deprotonation of carbazole, leading to a faster reaction rate at lower temperatures.
Temperature High Temperature (e.g., > 100 °C)Increased rate of reaction, but also a higher risk of polymerization and other side reactions.Moderate Temperature (e.g., Room Temp to 50 °C)Slower, more controlled reaction, favoring the formation of the desired 1:1 adduct.

Experimental Protocols

Synthesis of this compound

This protocol is a suggested starting point and may require optimization.

Materials:

  • Carbazole (1.1 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

  • Glycidol (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH(_4)Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), add carbazole (1.1 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Add anhydrous THF to dissolve the carbazole.

  • Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C (ice bath). Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Addition of Glycidol: Cool the reaction mixture back to 0 °C and add glycidol (1.0 eq) dropwise via a syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC. If the reaction is slow, gently heat the mixture to 40-50 °C.

  • Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH(_4)Cl solution.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient eluent of hexane and ethyl acetate.

Visualizations

Synthesis_Pathway Carbazole Carbazole Carbazole_anion Carbazole Anion Carbazole->Carbazole_anion  + Base (e.g., NaH) - H2 Product This compound Carbazole_anion->Product Nucleophilic Attack (SN2) Glycidol Glycidol Glycidol->Product Side_Reactions cluster_regioisomer Isomer Formation cluster_polymerization Polymerization Carbazole_anion_iso Carbazole Anion Isomer 1-Carbazol-9-yl- propane-2,3-diol Carbazole_anion_iso->Isomer Attack at C2 Glycidol_iso Glycidol Glycidol_iso->Isomer Product_nuc Product Alkoxide Oligomer Oligoetherol Product_nuc->Oligomer  + n Glycidol Glycidol_poly Glycidol Glycidol_poly->Oligomer Troubleshooting_Workflow Start Reaction Issue? Incomplete_Reaction Incomplete Reaction / Low Yield Start->Incomplete_Reaction Yes Polymer_Formation Polymeric Byproduct Start->Polymer_Formation No, but... Check_Base Check Base Strength & Stoichiometry Incomplete_Reaction->Check_Base Isomer_Mixture Isomer Mixture Polymer_Formation->Isomer_Mixture No, but... Control_Stoichiometry Use Excess Carbazole Polymer_Formation->Control_Stoichiometry Ensure_Base_Catalysis Confirm Basic Conditions (No Acid) Isomer_Mixture->Ensure_Base_Catalysis Check_Temp Increase Temperature / Time Check_Base->Check_Temp Check_Reagents Verify Reagent Purity Check_Temp->Check_Reagents Reverse_Addition Add Glycidol Slowly Control_Stoichiometry->Reverse_Addition Control_Temp Lower Reaction Temperature Reverse_Addition->Control_Temp

References

Technical Support Center: Scaling Up the Production of 3-Carbazol-9-ylpropane-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the production of 3-Carbazol-9-ylpropane-1,2-diol. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during synthesis and scale-up.

Experimental Protocols

Two primary synthetic routes for the preparation of this compound are outlined below. The choice of method may depend on the availability of starting materials, desired scale, and safety considerations.

Method 1: N-Alkylation of Carbazole with Glycidol

This method is a direct approach involving the reaction of carbazole with glycidol.

Reaction Scheme:

Detailed Methodology:

  • Reaction Setup: To a stirred solution of carbazole (1 equivalent) in a suitable solvent (e.g., DMF, DMSO, or THF), add a base (e.g., NaOH, KOH, or K₂CO₃; 1.2 equivalents).

  • Addition of Glycidol: Slowly add glycidol (1.1 equivalents) to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The crude product will precipitate out.

  • Purification: Filter the precipitate, wash with water, and dry under vacuum. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound.

Method 2: N-Alkylation of Carbazole with 3-Chloro-1,2-propanediol

This method utilizes a haloalkane for the N-alkylation of carbazole, often facilitated by a phase-transfer catalyst (PTC).

Reaction Scheme:

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask, combine carbazole (1 equivalent), 3-chloro-1,2-propanediol (1.2 equivalents), a base (e.g., powdered KOH or NaOH; 2 equivalents), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide (TBAB); 0.1 equivalents) in a suitable solvent (e.g., toluene or chlorobenzene).

  • Reaction Conditions: Heat the mixture to reflux (typically 110-130 °C) with vigorous stirring. Monitor the reaction by TLC. The reaction usually takes 6-12 hours to complete.

  • Work-up: Cool the reaction mixture and filter to remove inorganic salts. Wash the filtrate with water to remove any remaining base and PTC.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.

Data Presentation

Table 1: Comparison of Synthetic Methods

ParameterMethod 1 (Glycidol)Method 2 (3-Chloro-1,2-propanediol)
Reaction Time 4 - 8 hours6 - 12 hours
Typical Yield 75 - 85%65 - 75%
Purification RecrystallizationColumn Chromatography
Reagent Hazard Glycidol is a suspected carcinogen3-Chloro-1,2-propanediol is toxic
Byproducts Di-alkylation products, polymersUnreacted starting materials, O-alkylation

Table 2: Recommended Starting Material and Reagent Ratios

ReagentEquivalents (Method 1)Equivalents (Method 2)
Carbazole11
Glycidol1.1-
3-Chloro-1,2-propanediol-1.2
Base1.22
Phase-Transfer Catalyst-0.1

Troubleshooting Guide

Q1: The reaction is not proceeding to completion, and I observe a significant amount of unreacted carbazole.

A1:

  • Insufficient Base: Ensure the base is of good quality, dry, and used in the correct stoichiometric amount. For Method 2, using freshly powdered KOH or NaOH is recommended.

  • Low Reaction Temperature: The N-alkylation of carbazole often requires elevated temperatures. Ensure the reaction is being heated to the recommended temperature.

  • Poor Solubility: If the reactants are not well-dissolved, the reaction rate will be slow. Consider using a co-solvent to improve solubility.

  • Inactive Catalyst (Method 2): The phase-transfer catalyst can degrade over time. Use a fresh batch of PTC if you suspect it has lost its activity.

Q2: I am observing the formation of multiple byproducts, leading to a low yield of the desired product.

A2:

  • Di-alkylation: The nitrogen of the newly formed diol can potentially react with another molecule of the alkylating agent. To minimize this, use a slight excess of the alkylating agent and add it slowly to the reaction mixture.

  • Polymerization of Glycidol (Method 1): Glycidol can polymerize under basic conditions. Add the glycidol slowly to the heated reaction mixture to maintain a low instantaneous concentration.

  • O-alkylation vs. N-alkylation: While N-alkylation is generally favored for carbazole, some O-alkylation of the diol product can occur. Optimizing the base and reaction temperature can help to improve the selectivity for N-alkylation.

Q3: The purification of the final product is proving to be difficult.

A3:

  • Recrystallization Issues: If the product does not crystallize well, try different solvent systems. Seeding the solution with a small crystal of the pure product can also induce crystallization.

  • Column Chromatography Challenges: If the product is difficult to separate from impurities by column chromatography, try using a different stationary phase (e.g., alumina) or a more specialized eluent system. Running a gradient elution can often improve separation.

Q4: When scaling up the reaction, the yield has dropped significantly.

A4:

  • Mixing Efficiency: In larger reaction vessels, efficient stirring is crucial to ensure proper mixing of reactants, especially in heterogeneous reactions (Method 2). Use an appropriate mechanical stirrer.

  • Heat Transfer: Scaling up a reaction can lead to issues with heat transfer. Exothermic reactions may become difficult to control, while endothermic reactions may not reach the required temperature. Use a reactor with good temperature control.

  • Extended Reaction Times: Larger scale reactions may require longer reaction times to go to completion. Monitor the reaction closely by TLC to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for this reaction?

A: For Method 1, polar aprotic solvents like DMF or DMSO are generally effective. For Method 2, which often uses a phase-transfer catalyst, non-polar solvents like toluene or chlorobenzene are suitable.

Q: Can I use a different base?

A: Yes, other bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be used. However, these are stronger bases and may require anhydrous conditions and careful handling.

Q: Is a phase-transfer catalyst always necessary for Method 2?

A: While the reaction can proceed without a PTC, its use significantly enhances the reaction rate and yield by facilitating the transfer of the carbazole anion from the solid phase (base) to the organic phase where the alkylating agent is present.

Q: How can I confirm the structure of my final product?

A: The structure of this compound can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Q: What are the main safety precautions to consider when running these reactions?

A: Both glycidol and 3-chloro-1,2-propanediol are hazardous chemicals and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reactions should be conducted with proper temperature control to avoid runaway reactions.

Visualizations

Synthesis_Pathway_Method_1 Carbazole Carbazole Intermediate Carbazole Anion + Protonated Glycidol Carbazole->Intermediate Deprotonation Glycidol Glycidol Glycidol->Intermediate Ring Opening Base Base (e.g., KOH) Solvent Solvent (e.g., DMF) Product This compound Intermediate->Product Nucleophilic Attack

Caption: Synthesis pathway for this compound via the glycidol route.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Base Check Base Activity & Stoichiometry Start->Check_Base Check_Temp Verify Reaction Temperature Start->Check_Temp Check_Solubility Assess Reactant Solubility Start->Check_Solubility Check_PTC Check PTC Activity (Method 2) Start->Check_PTC Solution Problem Resolved Check_Base->Solution Check_Temp->Solution Check_Solubility->Solution Check_PTC->Solution Impurity_Issue Byproduct Formation Slow_Addition Slow Addition of Alkylating Agent Impurity_Issue->Slow_Addition Optimize_Conditions Optimize Base/Temperature Impurity_Issue->Optimize_Conditions Slow_Addition->Solution Optimize_Conditions->Solution Purification_Problem Purification Difficulty Recrystallization Try Different Solvents/Seeding Purification_Problem->Recrystallization Chromatography Optimize Column Chromatography Purification_Problem->Chromatography Recrystallization->Solution Chromatography->Solution Scale_Up_Issue Scale-Up Problems Mixing Improve Stirring Scale_Up_Issue->Mixing Heat_Transfer Ensure Proper Heat Transfer Scale_Up_Issue->Heat_Transfer Time Increase Reaction Time Scale_Up_Issue->Time Mixing->Solution Heat_Transfer->Solution Time->Solution

Caption: A logical workflow for troubleshooting common issues during synthesis.

Technical Support Center: Characterization of Carbazole Propane Diol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the characterization of carbazole propane diol isomers. These isomers, including N-(2,3-dihydroxypropyl)carbazole and N-(1,2-dihydroxypropyl)carbazole, and their respective enantiomers and diastereomers, present unique analytical challenges due to their structural similarities.

Frequently Asked Questions (FAQs)

Q1: What are the main types of isomers of carbazole propane diol?

A1: Carbazole propane diol can exist as several isomers, primarily:

  • Regioisomers: These isomers differ in the position of the propanediol substituent on the carbazole ring system, although N-substitution is most common. More critically for characterization, the hydroxyl groups can be on different carbons of the propane chain, leading to N-(2,3-dihydroxypropyl)carbazole and N-(1,2-dihydroxypropyl)carbazole.

  • Stereoisomers:

    • Enantiomers: Non-superimposable mirror images of each other, present in chiral molecules. For example, (R)- and (S)-N-(2,3-dihydroxypropyl)carbazole are enantiomers.

    • Diastereomers: Stereoisomers that are not mirror images of each other. This occurs when there are multiple stereocenters. For example, the isomers of N-(1,2-dihydroxypropyl)carbazole can exist as diastereomeric pairs.

Q2: Why is it challenging to separate and characterize these isomers?

A2: The isomers of carbazole propane diol have very similar physicochemical properties, making them difficult to distinguish. Enantiomers, for instance, have identical physical and chemical properties in an achiral environment.[1][2] Diastereomers have different physical properties, but these differences can be subtle.[1][2] This similarity poses challenges for chromatographic separation and spectroscopic analysis.

Q3: What are the most common analytical techniques used for the characterization of carbazole propane diol isomers?

A3: The most common techniques are:

  • High-Performance Liquid Chromatography (HPLC): Especially chiral HPLC, is used for the separation of enantiomers and diastereomers.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the chemical structure, including the position of substituents (regioisomers) and the relative stereochemistry of diastereomers.[5][6]

  • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation patterns, which can sometimes help in distinguishing isomers.[7][8]

Troubleshooting Guides

HPLC Separation Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor or no separation of enantiomers Inappropriate chiral stationary phase (CSP).Screen different types of CSPs (e.g., polysaccharide-based, protein-based).[4]
Incorrect mobile phase composition.Optimize the mobile phase by varying the organic modifier (e.g., ethanol, isopropanol) and its concentration. For reversed-phase, adjust the pH and buffer concentration.[3]
Low temperature leading to broad peaks.Increase the column temperature to improve peak efficiency.
Peak tailing Secondary interactions with the stationary phase.Add a competitor (e.g., a small amount of acid or base) to the mobile phase to block active sites on the stationary phase.
Column overload.Reduce the injection volume or the concentration of the sample.
Drifting retention times Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
Column degradation.Replace the column if it has been used extensively or with aggressive mobile phases.
NMR Spectroscopy Issues
Problem Possible Cause(s) Troubleshooting Steps
Difficulty distinguishing regioisomers Overlapping signals in the 1D ¹H NMR spectrum.Acquire a ¹³C NMR spectrum, as the chemical shifts of the carbon atoms are more sensitive to the substitution pattern.[4]
Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity between protons and carbons.
Inability to differentiate enantiomers NMR is an achiral technique.Use a chiral solvating agent or a chiral lanthanide shift reagent to induce chemical shift differences between the enantiomers.
Broad peaks Sample aggregation.Decrease the sample concentration or change the solvent.
Presence of paramagnetic impurities.Purify the sample to remove any paramagnetic species.
Mass Spectrometry Issues
Problem Possible Cause(s) Troubleshooting Steps
Identical mass spectra for isomers Isomers have the same molecular weight and may produce similar fragment ions.Use tandem mass spectrometry (MS/MS) with careful optimization of the collision energy to induce subtle differences in the fragmentation patterns.[7]
Couple the mass spectrometer with a chromatographic technique (e.g., HPLC-MS) that can separate the isomers before they enter the mass spectrometer.[3]
Poor ionization Inappropriate ionization source.For carbazole derivatives, Electrospray Ionization (ESI) is often a good choice.[7] Optimize the ESI source parameters such as spray voltage and gas flow rates.
In-source fragmentation High source temperature or voltage.Reduce the source temperature and cone voltage to minimize fragmentation before mass analysis.

Experimental Protocols

Chiral HPLC Separation of N-Substituted Carbazole Diol Enantiomers (Illustrative Example)

This protocol is a general guideline and may require optimization for specific carbazole propane diol isomers.

  • Column: Chiralpak® IA or similar polysaccharide-based chiral stationary phase (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and a polar organic modifier such as ethanol or isopropanol. A typical starting point is 90:10 (v/v) n-hexane:ethanol.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 235 nm and 293 nm (characteristic absorbance maxima for the carbazole chromophore).

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

Optimization: If separation is not achieved, systematically vary the percentage of the organic modifier (e.g., from 5% to 20%). Different alcohols (e.g., isopropanol, n-butanol) can also be tested as they can offer different selectivity.

¹H NMR for Structural Elucidation of Carbazole Propane Diol Regioisomers
  • Instrument: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Acquire a ¹³C{¹H} spectrum to identify the number of unique carbon environments.

    • If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to confirm the structure.

  • Data Analysis:

    • The aromatic region (typically 7.0-8.5 ppm) will show characteristic signals for the carbazole ring. The splitting patterns and coupling constants can help determine the substitution pattern.

    • The aliphatic region will contain signals for the propanediol chain. The chemical shifts and multiplicities of these signals will be different for the 2,3-diol and 1,2-diol isomers. For N-substituted carbazoles, the protons on the carbon attached to the nitrogen are typically shifted downfield.[9][10]

Quantitative Data (Illustrative)

Due to the lack of publicly available experimental data specifically for carbazole propane diol isomers, the following tables provide estimated values based on related N-substituted carbazole compounds for illustrative purposes.

Table 1: Estimated ¹H NMR Chemical Shifts (ppm) in CDCl₃

ProtonN-(2,3-dihydroxypropyl)carbazole (Estimated)N-(1,2-dihydroxypropyl)carbazole (Estimated)
Carbazole Aromatic-H7.2 - 8.17.2 - 8.1
N-CH₂~4.4~4.3
CH(OH)~4.0~4.1
CH₂(OH)~3.7-
CH₃-~1.2

Table 2: Expected Mass Spectrometry Fragments (m/z)

IonN-(2,3-dihydroxypropyl)carbazoleN-(1,2-dihydroxypropyl)carbazole
[M+H]⁺242.12242.12
[M-H₂O+H]⁺224.11224.11
[M-CH₂O+H]⁺212.11-
Carbazole fragment168.08168.08

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization synthesis Synthesis of Carbazole Propane Diol Isomers purification Purification (e.g., Column Chromatography) synthesis->purification hplc Chiral HPLC purification->hplc Separation of Enantiomers/ Diastereomers nmr NMR Spectroscopy (1D & 2D) purification->nmr Structural Elucidation ms Mass Spectrometry purification->ms Molecular Weight Confirmation hplc->nmr Isolated Isomers for Further Analysis hplc->ms LC-MS Analysis

Caption: Experimental workflow for the synthesis and characterization of carbazole propane diol isomers.

troubleshooting_logic cluster_hplc HPLC Troubleshooting cluster_nmr NMR Troubleshooting cluster_ms MS Troubleshooting start Characterization Issue Encountered technique Identify Analytical Technique start->technique hplc_issue HPLC Issue technique->hplc_issue HPLC nmr_issue NMR Issue technique->nmr_issue NMR ms_issue MS Issue technique->ms_issue MS hplc_separation Poor Separation? hplc_issue->hplc_separation nmr_regio Regioisomer Indistinguishable? nmr_issue->nmr_regio ms_spectra Identical Spectra? ms_issue->ms_spectra hplc_peak_shape Peak Tailing? hplc_retention Retention Time Drift? nmr_enantio Enantiomers Not Resolved? nmr_broad Broad Peaks? ms_ion Poor Ionization? ms_frag In-source Fragmentation?

Caption: Logical troubleshooting flow for characterization challenges.

References

Validation & Comparative

comparing 3-Carbazol-9-ylpropane-1,2-diol with other hole-transporting materials

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Carbazole-Based Hole-Transporting Materials for Optoelectronic Applications

For researchers and scientists in the field of optoelectronics, particularly in the development of perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), the selection of an appropriate hole-transporting material (HTM) is critical to achieving high device performance and stability. While materials like Spiro-OMeTAD and PTAA have become benchmarks, the scientific community is actively exploring alternatives that offer comparable or superior performance with potential advantages in synthesis, cost, and stability. This guide provides a comparative overview of carbazole-based HTMs, with a focus on their performance metrics relative to established materials.

Introduction to Carbazole-Based Hole-Transporting Materials

Carbazole is an aromatic heterocyclic organic compound with a nitrogen atom in a five-membered ring fused to two benzene rings. Its derivatives are widely investigated as HTMs due to their excellent hole-transporting capabilities, high thermal stability, and the ease with which their electronic properties can be tuned through chemical modification at various positions on the carbazole core.[1][2] These characteristics make them promising candidates for next-generation optoelectronic devices.

While specific data for 3-Carbazol-9-ylpropane-1,2-diol is not extensively available in peer-reviewed literature, a wide range of other carbazole derivatives have been synthesized and characterized. This guide will focus on representative examples from the literature to draw a meaningful comparison.

Performance Data of Selected Hole-Transporting Materials

The following table summarizes key performance indicators for several carbazole-based HTMs compared to the widely used Spiro-OMeTAD. The data has been compiled from various research articles. It is important to note that device performance can vary depending on the specific device architecture and fabrication conditions.

MaterialHighest Occupied Molecular Orbital (HOMO) (eV)Hole Mobility (μ) (cm² V⁻¹ s⁻¹)Power Conversion Efficiency (PCE) (%)Reference
Spiro-OMeTAD -5.1 to -5.21.1 x 10⁻⁴ to 4 x 10⁻⁴Up to 25.2% (doped)[2]
PTAA -5.1 to -5.31 x 10⁻³ to 5 x 10⁻³Up to 24.6% (doped)[2]
SGT-405 -5.093.3 x 10⁻⁴14.79%[3][4]
KZRD -5.211.89 x 10⁻⁴20.40%[5]
LD29 -5.241.72 x 10⁻⁵18% (doped)[6]
PBCzA-H Not Reported4.33 x 10⁻⁵Not reported in a full device[7]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for the accurate evaluation and comparison of HTM performance. Below are generalized procedures for key experiments based on common practices in the field.

Perovskite Solar Cell Fabrication (n-i-p structure)

This protocol describes a common method for fabricating perovskite solar cells in a laboratory setting.

  • Substrate Preparation : Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 20 minutes.

  • Electron Transport Layer (ETL) Deposition : A compact layer of TiO₂ is deposited on the FTO substrate by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in isopropanol) and then annealing at high temperature (e.g., 500 °C).

  • Perovskite Layer Deposition : The perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent) is spin-coated onto the ETL in a nitrogen-filled glovebox. An anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce crystallization. The film is then annealed at a specific temperature (e.g., 100-150 °C).[8][9]

  • Hole-Transporting Layer (HTL) Deposition : The HTM solution (e.g., the carbazole derivative dissolved in chlorobenzene, often with additives like Li-TFSI and t-BP) is spin-coated on top of the perovskite layer.[8][9]

  • Metal Contact Deposition : A metal electrode (typically gold or silver) is deposited on the HTL via thermal evaporation through a shadow mask to define the active area of the solar cell.

Hole Mobility Measurement: Space-Charge-Limited Current (SCLC) Method

The SCLC method is a common technique to determine the charge carrier mobility in organic semiconductors.[10][11][12]

  • Device Fabrication : A hole-only device is fabricated with the structure: ITO/PEDOT:PSS/HTM/Au. The HTM is sandwiched between two electrodes with suitable work functions to ensure ohmic contact for hole injection and electron blocking.

  • Current-Voltage (I-V) Measurement : The dark I-V characteristics of the hole-only device are measured.

  • Data Analysis : The current density (J) versus voltage (V) is plotted on a log-log scale. In the trap-free SCLC region, the current follows the Mott-Gurney law: J = (9/8)ε₀εᵣμ(V²/L³), where ε₀ is the permittivity of free space, εᵣ is the relative dielectric constant of the material, μ is the hole mobility, V is the applied voltage, and L is the thickness of the HTM layer. The mobility can be extracted from the slope of the J vs. V² plot in the SCLC regime.[11][13]

Power Conversion Efficiency (PCE) Measurement

The PCE is the primary metric for solar cell performance.[14][15][16]

  • Solar Simulator Setup : A solar simulator calibrated to the AM 1.5G spectrum with an intensity of 100 mW/cm² is used as the light source.

  • I-V Measurement : The current-voltage characteristics of the fabricated perovskite solar cell are measured under illumination. A source meter is used to sweep the voltage and measure the corresponding current.

  • Parameter Extraction : From the I-V curve, the key parameters are determined: short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF).

  • PCE Calculation : The PCE is calculated using the formula: PCE (%) = (Jsc × Voc × FF) / Pin × 100, where Pin is the incident power density of the simulated sunlight (100 mW/cm²).[16]

Visualizations

Experimental Workflow for PSC Fabrication and Characterization

cluster_fab Device Fabrication cluster_char Characterization cluster_data Performance Metrics A Substrate Cleaning B ETL Deposition C Perovskite Deposition D HTL Deposition C->D C1 E Metal Contact Evaporation D->E F Hole Mobility (SCLC) E->F Hole-only device G PCE Measurement E->G Full device H Hole Mobility (μ) F->H I PCE, Voc, Jsc, FF G->I

Caption: Workflow for perovskite solar cell fabrication and characterization.

Logical Relationship of HTM Properties to Device Performance

cluster_props HTM Properties cluster_effects Device Effects A High Hole Mobility E Efficient Hole Extraction A->E B Suitable HOMO Level B->E F Reduced Recombination B->F C Good Film Morphology G Good Interfacial Contact C->G D High Thermal Stability H Long-term Stability D->H I High PCE E->I F->I G->I H->I

References

A Comparative Guide to Carbazole-Based Host Materials in OLEDs: 3-Carbazol-9-ylpropane-1,2-diol vs. PVK

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of a Novel Small Molecule and a Workhorse Polymer for Organic Light-Emitting Diode Performance

In the rapidly evolving landscape of organic light-emitting diode (OLED) technology, the selection of appropriate host materials for the emissive layer is a critical determinant of device efficiency, stability, and overall performance. Among the various classes of materials, carbazole derivatives have emerged as a cornerstone due to their excellent hole-transporting properties and high triplet energy levels. This guide provides a comparative analysis of a novel small molecule, 3-Carbazol-9-ylpropane-1,2-diol (C3PD), and the widely utilized polymer, poly(N-vinylcarbazole) (PVK), for their application as host materials in OLEDs.

Due to the nascent stage of research into this compound, direct comparative performance data with PVK is not yet available in published literature. Therefore, this guide will leverage performance metrics from a representative and well-characterized small-molecule carbazole derivative, 1,3,5-tris(2-(9-ethylcarbazyl-3)ethylene)benzene (TECEB), as a proxy for C3PD to facilitate a meaningful comparison against the established benchmark of PVK. This approach allows for an objective assessment of the potential advantages and disadvantages of small-molecule carbazole-based materials in relation to their polymeric counterparts.

Performance Comparison: Small Molecule Carbazole vs. PVK

The performance of OLEDs is typically evaluated based on several key metrics, including turn-on voltage, maximum luminance, current efficiency, power efficiency, and external quantum efficiency (EQE). The following tables summarize the performance data for OLEDs employing a representative small-molecule carbazole hole-transporting material (TECEB) and the polymer PVK.

Table 1: Performance of a Representative Small-Molecule Carbazole (TECEB) Based OLED

Device StructureTurn-on Voltage (V)Max. Luminance (cd/m²)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. EQE (%)
ITO/TECEB/Alq₃/LiF/Al4.5~10,0003.27--

Table 2: Performance of PVK-Based OLEDs

Device StructureTurn-on Voltage (V)Max. Luminance (cd/m²)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. EQE (%)
ITO/PEDOT:PSS/PVK:PBD:Ir(ppy)₃/TPBi/LiF/Ag~5>10,000~13-14--
ITO/PEDOT:PSS/PVK:TAPC:FIrpic/TPBi/LiF/Al7.2622021.1-10.6

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of research findings. Below are the protocols for the synthesis of the representative small-molecule carbazole derivative and the fabrication of both solution-processed PVK-based and vacuum-deposited small-molecule-based OLEDs.

Synthesis of 1,3,5-tris(2-(9-ethylcarbazyl-3)ethylene)benzene (TECEB)

The synthesis of TECEB, a representative small-molecule carbazole derivative, is typically achieved through a multi-step process. A general outline is as follows:

  • N-ethylation of Carbazole: Carbazole is reacted with an ethylating agent, such as ethyl bromide or diethyl sulfate, in the presence of a base like potassium hydroxide or sodium hydride in a suitable solvent (e.g., acetone or DMF) to yield 9-ethylcarbazole.

  • Vilsmeier-Haack Formylation: 9-ethylcarbazole undergoes formylation at the 3-position using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to produce 9-ethyl-9H-carbazole-3-carbaldehyde.

  • Wittig-Horner Reaction: The carbaldehyde is then reacted with a phosphonate ylide, which can be prepared from 1,3,5-tris(bromomethyl)benzene. This reaction connects three 9-ethylcarbazole units to a central benzene ring via ethylene bridges, yielding the final product, TECEB. The reaction is typically carried out in the presence of a strong base like sodium hydride or potassium tert-butoxide in an anhydrous solvent such as THF or DMF.

  • Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system to obtain high-purity TECEB.

Fabrication of a Solution-Processed PVK-Based OLED

Solution processing offers a cost-effective method for fabricating large-area OLEDs. A typical protocol for a PVK-based device is as follows:

  • Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone to improve the work function of the ITO and enhance hole injection.

  • Hole Injection Layer (HIL) Deposition: A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) in water is spin-coated onto the cleaned ITO substrate to form a thin hole injection layer. The substrate is then annealed on a hotplate to remove the solvent.

  • Emissive Layer (EML) Deposition: A solution containing PVK as the host, a hole-transporting material (e.g., TAPC), an electron-transporting material (e.g., PBD), and a phosphorescent dopant (e.g., FIrpic or Ir(ppy)₃) in a suitable solvent like chlorobenzene or toluene is prepared. This solution is then spin-coated on top of the PEDOT:PSS layer. The film is subsequently annealed to remove the solvent.

  • Electron Transport and Injection Layer Deposition: An electron-transporting layer (ETL), such as 1,3,5-tris(N-phenyl-benzimidazol-2-yl)benzene (TPBi), and an electron-injection layer (EIL), such as lithium fluoride (LiF) or cesium carbonate (Cs₂CO₃), are deposited by thermal evaporation in a high-vacuum chamber.

  • Cathode Deposition: A metal cathode, typically aluminum (Al) or silver (Ag), is deposited on top of the EIL by thermal evaporation through a shadow mask to define the active area of the device.

  • Encapsulation: The completed device is encapsulated using a UV-curable epoxy and a glass lid in an inert atmosphere (e.g., a nitrogen-filled glovebox) to protect the organic layers from degradation by moisture and oxygen.

Fabrication of a Vacuum-Deposited Small-Molecule OLED

Vacuum thermal evaporation is a precise method for depositing thin, uniform organic layers, commonly used for small-molecule OLEDs.

  • Substrate Cleaning: The ITO substrate cleaning procedure is the same as for the solution-processed device.

  • Organic Layer Deposition: The device is fabricated in a high-vacuum chamber (typically at a pressure below 10⁻⁶ Torr). The organic materials, including the hole-injection layer (HIL), hole-transporting layer (HTL, e.g., TECEB), emissive layer (EML, a host doped with an emitter), electron-transporting layer (ETL), and electron-injection layer (EIL), are sequentially deposited by thermal evaporation from resistively heated crucibles. The thickness of each layer is monitored in-situ using a quartz crystal microbalance.

  • Cathode Deposition: Without breaking the vacuum, the metal cathode is deposited on top of the organic stack through a shadow mask.

  • Encapsulation: The device is then transferred to a glovebox for encapsulation as described for the solution-processed device.

Visualizing the Process and Components

To better understand the materials and processes involved, the following diagrams illustrate the chemical structures, a typical OLED device architecture, and the experimental workflow.

Chemical Structures cluster_C3PD This compound (C3PD) cluster_PVK Poly(N-vinylcarbazole) (PVK) C3PD C3PD PVK PVK

Figure 1: Chemical structures of C3PD and PVK.

Typical OLED Device Architecture Cathode Cathode (e.g., Al, Ag) EIL Electron Injection Layer (EIL) EIL->Cathode ETL Electron Transport Layer (ETL) ETL->EIL EML Emissive Layer (EML) Host: C3PD/TECEB or PVK + Emissive Dopant EML->ETL HTL Hole Transport Layer (HTL) HTL->EML HIL Hole Injection Layer (HIL) HIL->HTL Anode Anode (e.g., ITO) Anode->HIL Substrate Substrate (Glass) Substrate->Anode

Figure 2: A generic multilayer OLED structure.

OLED Fabrication Workflow cluster_solution Solution Processing (e.g., PVK) cluster_vacuum Vacuum Deposition (e.g., Small Molecule) sub_clean_sol Substrate Cleaning hil_sol HIL Spin-Coating (PEDOT:PSS) sub_clean_sol->hil_sol eml_sol EML Spin-Coating (PVK blend) hil_sol->eml_sol anneal_sol Annealing eml_sol->anneal_sol cathode_dep Cathode & EIL Deposition (Thermal Evaporation) anneal_sol->cathode_dep sub_clean_vac Substrate Cleaning org_dep Organic Layer Deposition (HIL, HTL, EML, ETL) sub_clean_vac->org_dep org_dep->cathode_dep encap Encapsulation cathode_dep->encap testing Device Testing encap->testing

Figure 3: Workflow for OLED fabrication.

Conclusion

This guide provides a foundational comparison between a representative small-molecule carbazole derivative, TECEB (as a proxy for the novel C3PD), and the well-established polymer, PVK, for use in OLEDs. While PVK-based devices, fabricated via solution processing, demonstrate high efficiencies, the development of novel small-molecule materials like TECEB offers the potential for high-performance devices fabricated through the precise and highly controllable vacuum deposition method. The diol functionality in C3PD suggests potential for improved solubility and intermolecular interactions, which could be advantageous in both solution and vacuum-processed devices. However, without experimental data for C3PD, its performance relative to PVK and other carbazole derivatives remains a subject for future research. The provided experimental protocols and performance benchmarks serve as a valuable resource for researchers and professionals in the field to design and evaluate new materials and device architectures in the ongoing pursuit of more efficient and stable OLED technologies.

A Comparative Guide to the Electrochemical Stability of Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Carbazole and its derivatives are a cornerstone in the development of advanced organic electronic materials, prized for their excellent charge transport properties and high thermal stability.[1][2] Their electrochemical stability is a critical parameter influencing the longevity and performance of devices such as organic light-emitting diodes (OLEDs), solar cells, and sensors.[2][3] This guide provides a comparative analysis of the electrochemical stability of key carbazole derivatives, supported by experimental data and detailed protocols to aid in material selection and development.

Quantitative Electrochemical Data

The electrochemical stability of carbazole derivatives is primarily assessed by their resistance to oxidation. A higher oxidation potential generally indicates greater stability against electrical stress. The following table summarizes the onset oxidation potentials of several common carbazole derivatives as determined by cyclic voltammetry.

Carbazole DerivativeOnset Oxidation Potential (Eox) vs. Ag/AgClNotes
Carbazole ~1.14 VUnsubstituted core, serves as a baseline.
N-phenylcarbazole ~1.10 VN-substitution with an aryl group slightly lowers the oxidation potential.
3,6-Dibromo-9H-carbazole ~1.42 VElectron-withdrawing bromo groups significantly increase the oxidation potential and stability.
N-vinylcarbazole ~1.20 VThe vinyl group has a modest impact on the oxidation potential.
9-(3-Biphenylyl)-9H-carbazole Data not readily available in comparative formatFunctionalization with larger aromatic systems can influence stability.

Note: Oxidation potentials can vary depending on experimental conditions such as the solvent, electrolyte, and reference electrode used. The data presented here is for comparative purposes.

Cycling Stability: A Qualitative Overview

Electrochemical cycling stability refers to the ability of a material to maintain its electrochemical properties over repeated oxidation and reduction cycles. While quantitative, comparative data on the cycling stability of a broad range of carbazole derivatives is not extensively available in the literature, some general trends can be observed.

  • Substituent Effects: Derivatives with electron-withdrawing groups, such as 3,6-dibromo-9H-carbazole, not only exhibit higher oxidation potentials but are also generally expected to show enhanced cycling stability due to the increased resilience of the carbazole core to oxidative degradation.

  • Polymerization: Some derivatives, like N-vinylcarbazole, can undergo electropolymerization during cycling, which can lead to changes in the material's properties and performance over time.

  • N-Substituted vs. C-Substituted: The nature and position of substituents play a crucial role. Bulky substituents at the 3 and 6 positions can sterically hinder unwanted side reactions, potentially improving stability.

Further dedicated studies focusing on the long-term cycling performance of a wider array of carbazole derivatives are needed to provide a more comprehensive quantitative comparison.

Experimental Protocols

The following is a detailed methodology for the comparative assessment of the electrochemical stability of carbazole derivatives using cyclic voltammetry.

1. Materials and Reagents:

  • Carbazole Derivatives: High-purity samples of the derivatives to be tested.

  • Solvent: Anhydrous, electrochemical-grade solvent (e.g., dichloromethane or acetonitrile).

  • Supporting Electrolyte: A high-purity electrolyte salt that is soluble in the chosen solvent and electrochemically inert within the potential window of interest (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆).

  • Reference Electrode: A stable reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE).

  • Working Electrode: An inert electrode with a well-defined surface area (e.g., a glassy carbon or platinum disk electrode).

  • Counter Electrode: An inert electrode with a large surface area (e.g., a platinum wire or mesh).

  • Inert Gas: High-purity nitrogen or argon for deaerating the solution.

2. Instrumentation:

  • A potentiostat/galvanostat capable of performing cyclic voltammetry.

3. Experimental Procedure:

  • Solution Preparation:

    • Dissolve the supporting electrolyte in the solvent to a concentration of 0.1 M.

    • Prepare stock solutions of each carbazole derivative in the electrolyte solution at a known concentration (typically 1-5 mM).

  • Electrochemical Cell Setup:

    • Assemble a three-electrode electrochemical cell with the working, reference, and counter electrodes.

    • Add the test solution to the cell.

    • Deaerate the solution by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.

  • Cyclic Voltammetry Measurement:

    • Polish the working electrode to a mirror finish before each experiment to ensure a clean and reproducible surface.

    • Set the parameters on the potentiostat:

      • Potential Range: Sweep from an initial potential where no reaction occurs to a potential sufficiently positive to observe the oxidation of the carbazole derivative, and then reverse the scan back to the initial potential. The exact range will depend on the specific derivative.

      • Scan Rate: A typical scan rate is 100 mV/s. Varying the scan rate can provide information about the reversibility of the electrochemical process.

    • Record the cyclic voltammogram for each carbazole derivative under identical conditions.

  • Cycling Stability Test:

    • To assess cycling stability, perform multiple consecutive cyclic voltammetry scans (e.g., 50 or 100 cycles) over the same potential range.

    • Monitor the changes in the peak current and peak potential with each cycle. A stable compound will show minimal degradation in the current and a consistent peak position.

4. Data Analysis:

  • Oxidation Potential: Determine the onset oxidation potential from the first cycle of the voltammogram. This is the potential at which the oxidation current begins to increase.

  • Cycling Stability: Quantify the cycling stability by calculating the percentage of the initial peak current retained after a specific number of cycles.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for comparing the electrochemical stability of carbazole derivatives.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis cluster_comparison Comparison prep_solution Prepare Electrolyte & Sample Solutions setup_cell Assemble 3-Electrode Electrochemical Cell prep_solution->setup_cell deaerate Deaerate Solution with Inert Gas setup_cell->deaerate initial_cv Record Initial Cyclic Voltammogram deaerate->initial_cv cycling_test Perform Continuous Cycling (e.g., 100 cycles) initial_cv->cycling_test det_eox Determine Onset Oxidation Potential initial_cv->det_eox analyze_stability Analyze Peak Current Decay Over Cycles cycling_test->analyze_stability compare Compare Electrochemical Stability of Derivatives det_eox->compare analyze_stability->compare

Experimental workflow for electrochemical stability comparison.

References

A Comparative Guide to Validating the Purity of Synthesized 3-Carbazol-9-ylpropane-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous validation of purity for newly synthesized active pharmaceutical ingredients (APIs) is a cornerstone of drug discovery and development. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for assessing the purity of 3-Carbazol-9-ylpropane-1,2-diol, a novel carbazole derivative with potential therapeutic applications. The supporting experimental data and detailed protocols herein offer a practical framework for selecting the most appropriate analytical strategy.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach

HPLC stands as the premier method for the quantitative analysis of pharmaceutical compounds, offering high resolution, sensitivity, and specificity. For a polar molecule such as this compound, a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) method is recommended.

Proposed HPLC Method

A reversed-phase HPLC method utilizing a diol-functionalized stationary phase provides a good balance of polar retention and selectivity for this analyte.

Table 1: Proposed HPLC Parameters for Purity Analysis of this compound

ParameterRecommended Condition
Column Diol Stationary Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 95% A to 5% A over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 235 nm and 293 nm
Experimental Protocol: HPLC Purity Validation
  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Dissolve the synthesized this compound in methanol to a concentration of approximately 0.5 mg/mL.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Determine the purity of the synthesized compound by calculating the area percentage of the main peak relative to the total peak area.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Reference Standard Dissolve_Standard Dissolve in Methanol (1 mg/mL) Standard->Dissolve_Standard Sample Synthesized Compound Dissolve_Sample Dissolve in Methanol (0.5 mg/mL) Sample->Dissolve_Sample HPLC HPLC System Dissolve_Standard->HPLC Dissolve_Sample->HPLC Column Diol Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity (%) Integration->Calculation

Figure 1: Experimental workflow for HPLC purity validation.

Alternative Purity Validation Techniques

While HPLC is the gold standard, other techniques can provide valuable, albeit often less quantitative, information regarding the purity of a synthesized compound.

Table 2: Comparison of Purity Validation Techniques

TechniquePrincipleData OutputThroughputCost
HPLC Differential partitioning between a mobile and stationary phase.Quantitative (% purity), retention time.HighHigh
Thin-Layer Chromatography (TLC) Differential migration on a solid support.Semi-quantitative (spot intensity), Rf value.HighLow
Melting Point Analysis Temperature at which a solid transitions to a liquid.Temperature range.[1][2][3][4][5]HighLow
Quantitative NMR (qNMR) Nuclear magnetic resonance signal intensity is proportional to the number of nuclei.[6][7][8]Quantitative (% purity), structural information.[6][7][8]LowHigh
Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for preliminary purity assessment. The presence of multiple spots indicates impurities.

  • Plate Preparation: Use silica gel 60 F254 TLC plates.

  • Sample Application: Spot a dilute solution of the synthesized compound in methanol onto the baseline of the TLC plate.

  • Development: Develop the plate in a chamber containing a suitable mobile phase (e.g., Ethyl Acetate/Hexane, 1:1 v/v).

  • Visualization: Visualize the spots under UV light (254 nm and 365 nm).

  • Rf Calculation: Calculate the Retention factor (Rf) for the main spot. The presence of additional spots indicates impurities.

Melting Point Analysis

A sharp melting point is a classic indicator of a pure crystalline compound. Impurities typically cause a depression and broadening of the melting point range.[1][2][3][4][5]

  • Sample Preparation: Place a small amount of the dried, powdered synthesized compound into a capillary tube.

  • Measurement: Place the capillary tube in a melting point apparatus.

  • Observation: Slowly heat the sample and record the temperature at which the solid first begins to melt and the temperature at which it becomes completely liquid. A narrow range (e.g., 1-2 °C) suggests high purity.[1][2]

Quantitative NMR (qNMR) Spectroscopy

qNMR provides both structural confirmation and a highly accurate quantitative measure of purity by comparing the integral of a signal from the analyte to that of a certified internal standard.[6][7][8]

  • Sample Preparation: Accurately weigh a known amount of the synthesized compound and a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Solvent Addition: Add a known volume of a deuterated solvent (e.g., DMSO-d6).

  • NMR Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Processing: Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Purity Calculation: Calculate the purity of the analyte based on the integral values, the number of protons for each signal, and the known purity and weight of the internal standard.

Purity_Validation_Logic cluster_synthesis Synthesis & Initial Assessment cluster_quantification Quantitative Purity Determination cluster_decision Purity Assessment Synthesis Synthesized This compound TLC TLC Analysis Synthesis->TLC MP Melting Point Synthesis->MP Purity_Check Purity Meets Specification? TLC->Purity_Check Single Spot? MP->Purity_Check Sharp MP? HPLC HPLC Analysis HPLC->Purity_Check Quantitative Result qNMR qNMR Analysis qNMR->Purity_Check Quantitative Result Purity_Check->HPLC No Purity_Check->qNMR No Final_Product Pure Compound Purity_Check->Final_Product Yes

Figure 2: Logical relationship of purity validation methods.

Conclusion

The choice of analytical technique for purity validation depends on the stage of research and the required level of accuracy. For routine monitoring of synthesis, TLC and melting point analysis are rapid and effective screening tools. However, for definitive purity assessment and quality control in drug development, HPLC and qNMR are indispensable. This guide provides the foundational protocols and comparative data to empower researchers to make informed decisions for validating the purity of this compound and other novel chemical entities.

References

A Comparative Guide to Mono- and Di-Substituted Carbazole Derivatives for Electronic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Carbazole and its derivatives have emerged as a critical class of materials in the field of organic electronics, prized for their excellent hole-transporting properties, high thermal stability, and tunable photophysical characteristics.[1] This guide provides an objective comparison of mono- and di-substituted carbazole derivatives, offering a detailed analysis of their electronic properties supported by experimental data. The information presented herein is intended to assist researchers in selecting the most suitable carbazole-based materials for their specific electronic applications, including Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs).

Introduction to Carbazole Derivatives in Organic Electronics

The versatility of the carbazole moiety allows for straightforward functionalization at various positions, most commonly at the N-9, C-3, C-6, C-2, and C-7 positions.[2] The number and position of these substituents significantly influence the electronic structure and, consequently, the performance of the resulting electronic devices.[1]

  • Mono-substituted carbazoles , often functionalized at the N-9 or C-3 position, offer a foundational platform for tuning electronic properties. Substitution at the N-9 position, for instance with a phenyl group, can enhance solubility and thermal stability without drastically altering the frontier molecular orbital (FMO) energy levels of the carbazole core.[3]

  • Di-substituted carbazoles , particularly those with substituents at the C-3 and C-6 or C-2 and C-7 positions, allow for a more significant extension of the π-conjugation system. This often leads to a higher-lying Highest Occupied Molecular Orbital (HOMO), a lower-lying Lowest Unoccupied Molecular Orbital (LUMO), and consequently, a smaller energy gap. These modifications can enhance charge carrier mobility and shift the absorption and emission spectra to longer wavelengths.[4]

This guide will delve into a quantitative comparison of these two classes of carbazole derivatives, providing a clear overview of their respective advantages and disadvantages for various electronic applications.

Comparative Performance Data

The following tables summarize key electronic and device performance parameters for a selection of mono- and di-substituted carbazole derivatives, compiled from the literature.

Table 1: Electronic Properties of Mono- and Di-Substituted Carbazole Derivatives

Compound TypeExample CompoundSubstitution Position(s)HOMO (eV)LUMO (eV)Energy Gap (eV)Hole Mobility (cm²/Vs)Ref.
Mono-substituted 9-PhenylcarbazoleN-9-5.9-2.43.5-[3]
9-(4-Aminophenyl)carbazoleN-9-5.33---[3]
3-Bromo-9-ethylcarbazoleC-3-5.8-2.33.5-
Di-substituted 3,6-Di(diphenylamino)-9-ethylcarbazoleC-3, C-6-5.1-2.13.01.0 x 10⁻³
2,7-Di-tert-butyl-9-phenylcarbazoleC-2, C-7-5.7-2.23.5-
3,6-Bis(triphenylsilyl)-9-phenylcarbazole (SiCz)C-3, C-6-6.1-2.33.8-[5]
3,6-Bis(diphenylphosphoryl)-9-phenylcarbazole (PO9)C-3, C-6-6.4-2.83.6-[5]

Table 2: Performance of OLEDs Employing Carbazole Derivatives as Host Materials

Compound TypeHost MaterialDopantMax. External Quantum Efficiency (EQE) (%)Power Efficiency (lm/W)Turn-on Voltage (V)Ref.
Mono-substituted Pyridinyl-Carbazole Derivative (H2)FIrpic (blue)10.324.92.6-3.3[6]
Pyridinyl-Carbazole Derivative (H2)Ir(ppy)₃ (green)9.434.12.6-3.3[6]
Di-substituted 3,6-Bis(triphenylsilyl)-9-phenylcarbazole (SiCz)Ir(dbfmi) (blue)2121.73.4[5]
3,6-Bis(diphenylphosphoryl)-9-phenylcarbazole (PO9)Ir(dbfmi) (blue)9.5--[5]
3,6-Di-tert-butyl-9-(4-ethynylphenyl)-9H-carbazole derivative-4.43--[7]

Structure-Property Relationships

The relationship between the substitution pattern on the carbazole core and the resulting electronic properties can be visualized as a logical workflow. The choice of substituent and its position directly impacts the frontier molecular orbital energy levels, which in turn dictates the charge injection and transport capabilities, as well as the photophysical properties of the material. This ultimately determines the efficiency and stability of the final electronic device.

G Structure-Property Relationship in Carbazole Derivatives cluster_0 Molecular Design cluster_1 Electronic Properties cluster_2 Device Performance Substitution_Pattern Substitution Pattern Mono_Substituted Mono-substituted Substitution_Pattern->Mono_Substituted e.g., N-9, C-3 Di_Substituted Di-substituted Substitution_Pattern->Di_Substituted e.g., C-3,6, C-2,7 FMO_Levels Frontier Molecular Orbitals (HOMO, LUMO, Energy Gap) Mono_Substituted->FMO_Levels Moderate Tuning Di_Substituted->FMO_Levels Significant Tuning Charge_Transport Charge Carrier Mobility FMO_Levels->Charge_Transport Influences Injection Barriers Photophysical_Properties Absorption, Emission, Quantum Yield FMO_Levels->Photophysical_Properties Determines Optical Properties Device_Efficiency Efficiency (EQE, Power) Charge_Transport->Device_Efficiency Photophysical_Properties->Device_Efficiency Device_Stability Operational Lifetime Device_Efficiency->Device_Stability

Caption: Logical workflow from molecular design to device performance for carbazole derivatives.

Experimental Protocols

The data presented in this guide are derived from standard characterization techniques for organic electronic materials. Below are detailed methodologies for the key experiments.

Cyclic Voltammetry (CV)

Objective: To determine the HOMO and LUMO energy levels of the carbazole derivatives.

Methodology:

  • Solution Preparation: The carbazole derivative is dissolved in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate). The concentration of the analyte is typically in the millimolar range.

  • Electrochemical Cell: A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire).[8]

  • Measurement: The solution is purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.[8] A cyclic potential is applied to the working electrode, and the resulting current is measured. The potential is swept from an initial value to a vertex potential and then back to the initial potential.

  • Data Analysis: The oxidation and reduction potentials are determined from the resulting voltammogram. The HOMO and LUMO energy levels are calculated from the onset of the first oxidation and reduction peaks, respectively, relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is used as an internal standard. The energy levels can be estimated using the following empirical formulas:

    • HOMO (eV) = -[Eoxonset - E1/2(Fc/Fc⁺)] - 4.8

    • LUMO (eV) = -[Eredonset - E1/2(Fc/Fc⁺)] - 4.8

Time-of-Flight (TOF) Photoconductivity

Objective: To measure the charge carrier mobility of the carbazole derivatives in a thin film.

Methodology:

  • Sample Preparation: A thin film of the carbazole derivative is sandwiched between two electrodes, with at least one of the electrodes being transparent (e.g., indium tin oxide - ITO). The film thickness is typically in the range of a few micrometers.[9]

  • Measurement: A short pulse of light (e.g., from a nitrogen laser) is used to generate a sheet of charge carriers near the transparent electrode. A DC voltage is applied across the sample, which causes the photogenerated carriers to drift towards the counter electrode.[9][10]

  • Data Analysis: The transient photocurrent is measured as a function of time. The transit time (τ) is the time it takes for the sheet of charge carriers to traverse the film. The charge carrier mobility (μ) is calculated using the following equation:

    • μ = d² / (V * τ) where d is the film thickness and V is the applied voltage.

UV-Visible and Photoluminescence Spectroscopy

Objective: To determine the optical properties, such as the absorption and emission spectra, and the photoluminescence quantum yield (PLQY).

Methodology:

  • Sample Preparation: The carbazole derivative is dissolved in a suitable solvent (e.g., toluene, dichloromethane, or THF) to a known concentration for solution-state measurements. For solid-state measurements, a thin film is prepared by spin-coating or thermal evaporation onto a quartz substrate.[11]

  • UV-Visible Absorption Spectroscopy: The absorption spectrum is recorded using a UV-Vis spectrophotometer. This provides information about the electronic transitions within the molecule and allows for the determination of the optical energy gap from the absorption edge.[11][12]

  • Photoluminescence (PL) Spectroscopy: The emission spectrum is recorded using a spectrofluorometer. The sample is excited at a wavelength within its absorption band, and the emitted light is collected and analyzed.[13]

  • Photoluminescence Quantum Yield (PLQY) Measurement: The PLQY, which is the ratio of the number of photons emitted to the number of photons absorbed, is measured using an integrating sphere. The emission spectra of the sample and a blank are recorded, and the PLQY is calculated by comparing the integrated emission intensities.[14]

Conclusion

The choice between mono- and di-substituted carbazole derivatives for electronic applications is highly dependent on the specific requirements of the device.

  • Mono-substituted carbazoles generally possess wider energy gaps and deeper HOMO levels, which can be advantageous for achieving deep-blue emission in OLEDs and for ensuring good air stability. Their simpler structures can also lead to more straightforward synthesis.

  • Di-substituted carbazoles , with their extended π-conjugation, often exhibit higher charge carrier mobilities and red-shifted absorption and emission, making them suitable for applications requiring efficient charge transport and emission in the green to red region of the spectrum. The ability to precisely tune the HOMO and LUMO levels through the choice of substituents at two positions offers a greater degree of control over the electronic properties.

This guide provides a foundational understanding of the key differences between these two classes of carbazole derivatives. Researchers are encouraged to consider the specific energy level alignment, charge transport requirements, and desired emission color for their target application when selecting a carbazole-based material. Further investigation into specific derivatives and their performance in optimized device architectures will be crucial for advancing the field of organic electronics.

References

A Comparative Guide to Host Materials in High-Efficiency Organic Light-Emitting Diodes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly efficient and stable Organic Light-Emitting Diodes (OLEDs) is a continuous journey of material innovation and device engineering. At the heart of these devices lies the emissive layer, where the careful selection of a host material is paramount to achieving high quantum efficiency. This guide provides a comparative analysis of various host materials, offering a benchmark for the potential performance of novel compounds like 3-Carbazol-9-ylpropane-1,2-diol. Due to the absence of published data on this specific compound, this guide focuses on the performance of structurally related and commonly employed host materials in state-of-the-art OLEDs.

Performance Benchmark of Host Materials

The external quantum efficiency (EQE) is a critical metric for evaluating the performance of an OLED, representing the ratio of photons emitted to the number of electrons injected. The following table summarizes the performance of several key host materials in various OLED device architectures, providing a landscape of current capabilities.

Host MaterialEmitter/DopantDevice Structure (Simplified)Max. EQE (%)Reference
Carbazole-Based Hosts
CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl)Ir(ppy)₃ (Green Phosphorescent)ITO/HTL/CBP:Ir(ppy)₃/ETL/LiF/Al~20%[1]
mCP (1,3-Bis(N-carbazolyl)benzene)FIrpic (Blue Phosphorescent)ITO/HTL/mCP:FIrpic/ETL/LiF/Al>20%[2]
TCTA (Tris(4-carbazoyl-9-ylphenyl)amine)FIrpic (Blue Phosphorescent)ITO/HTL/TCTA:FIrpic/ETL/LiF/Al~19.7%[3]
mCPDPz (5-(3,5-di(9H-carbazol-9-yl)-phenyl)-1,3-dipyrazolbenzene)Green Phosphorescent EmitterNot Specified29.0%[4]
Alternative High-Efficiency Hosts
DPEPO (Bis[2-(diphenylphosphino)phenyl] ether oxide)DMOC-DPS (Deep-Blue TADF)ITO/PEDOT:PSS/TCTA/DPEPO:DMOC-DPS/TmPyPb/Cs₂CO₃/Al4.0%[2]
9CzAcPyDPAC-PCN (TADF)Solution-Processed Device29.5%[5]
CDBP/PO-T2T (Interfacial Exciplex)Blue TADF EmitterSolution-Processed Device21.0%[6]

Experimental Protocols

A standardized approach to device fabrication and measurement is crucial for the objective comparison of materials.

OLED Fabrication Protocol (Vapor Deposition)

A common method for producing high-performance OLEDs is through thermal evaporation in a high-vacuum environment.

  • Substrate Preparation: Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone or oxygen plasma to enhance the work function of the ITO for efficient hole injection.

  • Organic Layer Deposition: The organic layers, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML - host doped with an emitter), and electron transport layer (ETL), are deposited sequentially onto the ITO substrate by thermal evaporation in a high-vacuum chamber (typically < 10⁻⁶ Torr). The deposition rates and thicknesses are monitored using a quartz crystal microbalance.

  • Cathode Deposition: A thin layer of a low work function material, such as lithium fluoride (LiF), is often deposited on the ETL to facilitate electron injection. This is followed by the deposition of a metal cathode, commonly aluminum (Al), through a shadow mask to define the active area of the device.

  • Encapsulation: To prevent degradation from atmospheric moisture and oxygen, the completed devices are encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid.

External Quantum Efficiency (EQE) Measurement Protocol

The EQE of the fabricated OLEDs is a key performance indicator.

  • Instrumentation Setup: The device is placed in an integrating sphere connected to a calibrated spectrometer (e.g., a spectroradiometer). The integrating sphere captures all the light emitted from the device in the forward direction.

  • Electrical Characterization: A source measure unit (SMU) is used to apply a driving voltage/current to the OLED and simultaneously measure the current flowing through the device.

  • Optical Measurement: The spectrometer measures the electroluminescence (EL) spectrum and the total optical power of the emitted light.

  • EQE Calculation: The EQE is calculated as the ratio of the number of photons emitted per second to the number of electrons injected per second. This is typically performed by software that integrates the photon flux over the entire EL spectrum and divides it by the injected current. The measurements are often performed as a function of current density or luminance to observe the efficiency roll-off.[7]

Visualizing Experimental Workflows and Device Architecture

To better understand the processes and structures involved, the following diagrams are provided.

G cluster_prep Substrate Preparation cluster_fab Device Fabrication (Vacuum Deposition) cluster_encap Encapsulation sub_clean ITO Substrate Cleaning uv_ozone UV-Ozone Treatment sub_clean->uv_ozone hil HIL Deposition uv_ozone->hil htl HTL Deposition hil->htl eml EML (Host + Emitter) Deposition htl->eml etl ETL Deposition eml->etl cathode Cathode Deposition etl->cathode encap Inert Atmosphere Encapsulation cathode->encap

OLED Fabrication Workflow

G cluster_device OLED Device Structure Anode Anode (ITO) HIL Hole Injection Layer Anode->HIL Holes HTL Hole Transport Layer HIL->HTL EML Emissive Layer (Host:Emitter) HTL->EML ETL Electron Transport Layer EML->ETL Electrons recombination Exciton Recombination EML->recombination EIL Electron Injection Layer (e.g., LiF) ETL->EIL Cathode Cathode (Al) EIL->Cathode photon Photon Emission recombination->photon

Typical OLED Device Architecture

Concluding Remarks

The performance of an OLED is intricately linked to the properties of its constituent materials, with the host material playing a pivotal role in charge transport, exciton formation, and energy transfer. While direct experimental data for this compound is not yet available in public literature, the data presented for other carbazole-based and alternative host materials provide a strong framework for comparison. Carbazole derivatives consistently demonstrate high performance, often serving as the backbone for hosts in highly efficient phosphorescent and TADF OLEDs. The diol functional group in this compound may influence its solubility, film-forming properties, and electronic characteristics, potentially offering advantages in solution-processed fabrication or by modifying the energetic landscape of the emissive layer. Further experimental investigation is warranted to fully elucidate the potential of this and other novel carbazole derivatives in advancing OLED technology.

References

A Benchmark Study: 3-Carbazol-9-ylpropane-1,2-diol and the Quest for Spiro-OMeTAD Alternatives in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of hole transport materials is crucial for advancing perovskite solar cell technology. While spiro-OMeTAD has long been the gold standard, its high cost and issues with stability have driven the search for viable alternatives. This guide provides a benchmark study of carbazole-based hole transport materials (HTMs), with a focus on the potential of compounds like 3-Carbazol-9-ylpropane-1,2-diol, against the reigning champion, spiro-OMeTAD.

Introduction: The efficiency and stability of perovskite solar cells (PSCs) are critically dependent on the charge transport layers that sandwich the perovskite absorber. The hole transport layer (HTL) plays a pivotal role in extracting and transporting photogenerated holes to the electrode. For years, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene, or spiro-OMeTAD, has been the dominant HTM, enabling high power conversion efficiencies (PCEs). However, its complex synthesis, high cost, and contribution to device degradation under operational stress have created a bottleneck for the commercialization of PSCs.[1][2]

Carbazole-based compounds have emerged as a promising class of alternative HTMs. They offer attractive features such as good hole mobility, high thermal stability, and relatively simple, low-cost synthesis.[1][3] While specific performance data for this compound in perovskite solar cells is not extensively documented in publicly available literature, this guide will provide a comparative analysis based on data from closely related and well-studied carbazole derivatives to benchmark their potential against spiro-OMeTAD.

Performance Comparison: Spiro-OMeTAD vs. Carbazole-Based HTMs

The following tables summarize the key performance parameters of perovskite solar cells utilizing spiro-OMeTAD and a representative carbazole-based HTM, highlighting the potential of the carbazole class of materials. It is important to note that the performance of any HTM can vary significantly depending on the specific perovskite composition, device architecture, and fabrication conditions.

Table 1: Photovoltaic Performance Data

ParameterSpiro-OMeTADRepresentative Carbazole HTM (Cz-3OMeTAD)
Power Conversion Efficiency (PCE) Up to 22.80%[4]16.36%[5]
Open-Circuit Voltage (Voc) ~1.12 V[4]Not specified[5]
Short-Circuit Current Density (Jsc) ~25.05 mA/cm²[4]Not specified[5]
Fill Factor (FF) ~81.68%[4]Not specified[5]

Table 2: Material Properties and Cost

PropertySpiro-OMeTADCarbazole-Based HTMs
Synthesis Complexity Multi-step, complex purification[1]Generally simpler, facile synthesis[5][6]
Estimated Cost High[1]Significantly lower than spiro-OMeTAD[6][7]
Hole Mobility ~1.42 x 10⁻³ cm² V⁻¹ s⁻¹ (Cz-3OMeTAD)[5]Can be comparable to or higher than spiro-OMeTAD
Stability Prone to degradation, especially at high temperatures[8]Can offer improved thermal and environmental stability[9][10]

Experimental Protocols

A standardized experimental protocol is essential for the objective comparison of different HTMs. Below is a generalized methodology for the fabrication and characterization of n-i-p planar perovskite solar cells.

1. Substrate Preparation:

  • Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • The substrates are then treated with UV-ozone for 15-20 minutes to ensure a hydrophilic surface.

2. Deposition of Electron Transport Layer (ETL):

  • A compact layer of TiO₂ or SnO₂ is deposited on the FTO substrate, typically by spin-coating a precursor solution followed by annealing at high temperatures (e.g., 150°C for SnO₂).[11]

3. Perovskite Layer Deposition:

  • The perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and CsI in a DMF:DMSO solvent) is spin-coated onto the ETL in a nitrogen-filled glovebox.

  • An anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce rapid crystallization.

  • The film is then annealed at a specific temperature (e.g., 100-150°C) to form the crystalline perovskite layer.[11]

4. Hole Transport Layer (HTL) Deposition:

  • A solution of the HTM (either spiro-OMeTAD or the carbazole derivative) is prepared in a suitable solvent like chlorobenzene.

  • Additives such as Li-TFSI, TBP, and cobalt complexes are often included in the spiro-OMeTAD solution to improve its conductivity and hole mobility. Some carbazole-based HTMs can be used without dopants.

  • The HTL solution is then spin-coated on top of the perovskite layer.

5. Electrode Deposition:

  • A top electrode of gold (Au) or silver (Ag) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.

6. Characterization:

  • Current Density-Voltage (J-V) Measurement: The photovoltaic performance is measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator. Key parameters (PCE, Voc, Jsc, FF) are extracted from the J-V curves.

  • External Quantum Efficiency (EQE): EQE measurements are performed to determine the wavelength-dependent photon-to-electron conversion efficiency.

  • Stability Testing: Devices are subjected to prolonged storage under controlled conditions (e.g., ambient air, inert atmosphere, elevated temperature) and their performance is monitored over time to assess operational stability.

Visualizing the Comparison

Diagram 1: Experimental Workflow for HTM Comparison

experimental_workflow cluster_substrate Substrate Preparation cluster_layers Device Fabrication cluster_comparison HTM Comparison cluster_characterization Characterization sub_clean FTO Substrate Cleaning sub_uv UV-Ozone Treatment sub_clean->sub_uv etl ETL Deposition (SnO2) sub_uv->etl perovskite Perovskite Deposition etl->perovskite htm HTL Deposition perovskite->htm electrode Electrode Deposition (Au) htm->electrode spiro Spiro-OMeTAD htm->spiro carbazole Carbazole HTM htm->carbazole jv J-V Measurement electrode->jv eqe EQE Measurement electrode->eqe stability Stability Testing electrode->stability

Caption: Generalized workflow for fabricating and comparing perovskite solar cells with different hole transport materials.

Diagram 2: Key Comparison Metrics

comparison_metrics cluster_performance Performance cluster_properties Material Properties center HTM Comparison pce PCE (%) center->pce Higher is better voc Voc (V) center->voc Higher is better jsc Jsc (mA/cm²) center->jsc Higher is better ff FF (%) center->ff Higher is better stability Stability center->stability Higher is better cost Cost center->cost Lower is better synthesis Synthesis center->synthesis Simpler is better mobility Hole Mobility center->mobility Higher is better

Caption: Key metrics for evaluating and comparing hole transport materials for perovskite solar cells.

Conclusion

While spiro-OMeTAD remains a top-performing hole transport material for perovskite solar cells, the development of cost-effective and stable alternatives is paramount for the technology's commercial viability. Carbazole-based materials have demonstrated significant promise in this regard, with studies showing comparable, and in some aspects, superior properties to spiro-OMeTAD. Although specific performance data for this compound is not yet widely available, the broader class of carbazole derivatives represents a fertile ground for future research and development in the quest for the ideal hole transport material. Further focused studies on specific carbazole structures, like the one , are necessary to fully elucidate their potential and pave the way for more efficient, stable, and affordable perovskite solar cells.

References

Safety Operating Guide

Proper Disposal of 3-Carbazol-9-ylpropane-1,2-diol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3-Carbazol-9-ylpropane-1,2-diol, ensuring compliance with safety regulations and minimizing environmental impact.

Carbazole, the core structure of this compound, is recognized as a hazardous substance. It is toxic to aquatic life with long-lasting effects and is suspected of causing genetic defects.[1][2] Therefore, this compound must be treated as hazardous waste. Improper disposal, such as discarding it in the regular trash or pouring it down the drain, is strictly prohibited and can lead to environmental contamination and legal repercussions.[3][4][5]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).

Recommended PPE:

EquipmentSpecification
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene).
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat to protect from splashes.

Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential dust or vapors.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste.

  • Waste Segregation and Collection:

    • Solid Waste: Collect solid this compound waste, including contaminated items like weigh boats, gloves, and pipette tips, in a designated, leak-proof hazardous waste container.[3][4][6] This container should be clearly labeled.

    • Liquid Waste: If the compound is in a solution, collect it in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent wastes unless you have confirmed compatibility.[3]

    • Empty Containers: The original container of this compound must also be disposed of as hazardous waste. It should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as liquid hazardous waste.[5][7] After rinsing, deface the original label on the container.[3][5]

  • Waste Container Labeling:

    • All waste containers must be accurately labeled with a hazardous waste tag.[3][6] The label should include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • An accumulation start date

      • The primary hazards (e.g., "Toxic," "Ecotoxic")

  • Storage of Waste:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[6]

    • Ensure the storage area is away from drains, heat sources, and incompatible materials.[3][4]

    • Keep the waste container closed at all times, except when adding waste.[3][6]

  • Arranging for Disposal:

    • Once the waste container is full, or if it has been in storage for a designated period (often not to exceed one year), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[3][6]

    • Do not transport hazardous waste outside of the laboratory yourself.[5]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_labeling Labeling & Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Fume Hood) C Segregate Waste: Solid vs. Liquid B->C D Collect in Designated Hazardous Waste Container C->D F Label Container with Hazardous Waste Tag D->F E Triple-Rinse Empty Containers & Collect Rinsate E->D G Store in Satellite Accumulation Area F->G H Keep Container Closed G->H I Contact EHS for Waste Pickup H->I J EHS Transports for Final Disposal I->J

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.